6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 6-ethyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOFJXFVCJQXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350618 | |
| Record name | GNF-PF-4421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85418-73-1 | |
| Record name | GNF-PF-4421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester via the Gould-Jacobs Reaction
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] This guide provides an in-depth, technical walkthrough for the synthesis of a specific derivative, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester. The chosen synthetic pathway is the Gould-Jacobs reaction, a robust and classical method for constructing 4-hydroxyquinoline systems.[3][4] This document will elucidate the reaction mechanism, provide detailed step-by-step experimental protocols, and offer expert insights into the critical parameters governing the reaction's success. The content is structured to serve as a practical and educational resource for researchers and professionals in organic synthesis and drug development.
Introduction: The Strategic Importance of the Quinoline Core
Quinoline and its derivatives are privileged structures found in numerous natural alkaloids and synthetic compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][5] The target molecule, this compound, serves as a valuable intermediate for the development of more complex pharmaceutical agents. The 4-hydroxyquinoline-3-carboxylic acid motif, in particular, is a key pharmacophore in the quinolone class of antibiotics.[6]
The Gould-Jacobs reaction, first reported in 1939, remains a highly relevant and powerful strategy for accessing these structures.[4][7] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline ring system.[2][3]
The Gould-Jacobs Synthesis Pathway: An Overview
The synthesis of this compound is efficiently achieved in a two-step sequence. The process begins with the nucleophilic substitution reaction between 4-ethylaniline and diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced intramolecular cyclization.
Caption: Overall reaction scheme for the Gould-Jacobs synthesis.
Part I: Synthesis of the Anilinomethylenemalonate Intermediate
The initial step is the formation of the key intermediate, ethyl 2-((4-ethylphenyl)amino)methylene-3-oxobutanoate. This reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of an ethanol molecule.[7]
Causality of Experimental Choices
-
Reagents: 4-Ethylaniline serves as the nucleophile, providing the benzene ring and the nitrogen atom for the new heterocyclic ring. DEEM is the electrophilic three-carbon component required to build the second ring of the quinoline system.
-
Temperature (100-130 °C): This temperature range is sufficient to drive the condensation and facilitate the removal of the ethanol byproduct, pushing the equilibrium towards the product, without inducing premature cyclization.[7]
-
Solvent: Often, this reaction is run neat (without solvent), with an excess of DEEM sometimes serving as the reaction medium.[7] If a solvent is used, a non-reactive, high-boiling solvent can be chosen, but it must be removed before the high-temperature cyclization step.
Experimental Protocol: Condensation
Caption: Workflow for the synthesis of the anilinomethylenemalonate intermediate.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
|---|---|---|---|
| 4-Ethylaniline | 121.18 | 1.0 | (Specify mass) |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 1.1 | (Specify mass/vol) |
Procedure:
-
In a round-bottom flask equipped with a stirrer and a distillation condenser, combine 4-ethylaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture in an oil bath to 100-130 °C for 1-2 hours.[7]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.
-
Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude oil is the desired intermediate and is typically used in the next step without further purification.[8]
Part II: Thermal Cyclization to the Quinoline Product
This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, an intramolecular reaction that forms the quinoline ring system.[2][7]
Causality of Experimental Choices
-
High Temperature (~250 °C): The electrocyclization has a high activation energy barrier that must be overcome. Temperatures below this threshold will result in slow or incomplete reaction.[2][9]
-
High-Boiling Inert Solvent: To achieve the necessary temperature uniformly and safely, a high-boiling solvent like diphenyl ether (phenyl oxide) or Dowtherm A is used.[2][8] These solvents are thermally stable and non-reactive under the harsh conditions. Their use generally increases cyclization yields to as high as 95%.[2]
-
Inert Atmosphere: Heating organic compounds to such high temperatures in the presence of air can lead to oxidation and degradation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) protects the substrate and product.[8]
Experimental Protocol: Cyclization
Caption: Workflow for the thermal cyclization and product isolation.
Materials & Reagents
| Reagent | Role | Notes |
|---|---|---|
| Crude Intermediate Oil | Substrate | From Part I |
| Diphenyl Ether (Phenyl Oxide) | High-boiling solvent | B.P. 259 °C |
| Acetone / Hexane | For precipitation/washing | [8] |
| Ethanol | Recrystallization solvent |[8] |
Procedure:
-
Transfer the crude intermediate oil from Part I into a suitable reaction vessel equipped with a mechanical stirrer, a distillation head, and an inlet for an inert gas.
-
Add a high-boiling solvent such as diphenyl ether.[8]
-
Stir the mixture under an inert atmosphere (e.g., nitrogen) and heat it to 250 °C for approximately one hour. During this time, ethanol will distill from the reaction mixture.[8]
-
After the reaction period, allow the mixture to cool to room temperature. The product will often begin to precipitate.
-
Add a solvent such as acetone or hexane to facilitate complete precipitation of the solid product.[8]
-
Collect the product by vacuum filtration.
-
Wash the filter cake with cold acetone to remove residual solvent and impurities.
-
The crude product can be further purified by recrystallization from ethanol to yield pure this compound, which typically has a melting point above 260 °C.[8]
Mechanistic Deep Dive
The Gould-Jacobs reaction mechanism is a well-established multi-step process.[3][10]
Caption: Simplified mechanism of the Gould-Jacobs reaction.
-
Condensation: The reaction initiates with a nucleophilic attack from the aniline nitrogen onto the β-carbon of the α,β-unsaturated ester system of DEEM. This is followed by the elimination of ethanol to form the stable anilinomethylenemalonate intermediate.[10]
-
Thermal Cyclization: At high temperatures, the intermediate undergoes a 6-electron electrocyclic ring closure onto the ortho position of the aniline ring.[7] The regioselectivity of this step is controlled by both steric and electronic factors of the substituents on the aniline ring.[2]
-
Tautomerization: The cyclized intermediate rapidly tautomerizes to the more stable aromatic 4-hydroxyquinoline system. The product exists predominantly in the 4-oxo (quinolone) tautomeric form.[3][10]
Field Insights & Troubleshooting
-
Incomplete Cyclization: The most common issue is incomplete conversion of the intermediate to the final product. This is almost always due to insufficient temperature or reaction time. Ensure the internal reaction temperature reaches at least 250 °C.[9]
-
Product Decomposition: While high temperatures are necessary, excessively long reaction times can lead to degradation and decarboxylation, reducing the overall yield.[2][9] Optimization may be required to find the ideal balance of temperature and time.
-
Modern Alternatives: For laboratory-scale synthesis, microwave-assisted protocols have been developed. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal degradation.[7][9] An optimal condition using microwave heating has been reported as 300 °C for 5 minutes.[9]
-
Purification: The high boiling point of the solvent (e.g., diphenyl ether) can make its removal challenging. Thorough washing of the precipitated product with a suitable solvent like cold acetone or hexane is critical.[2][8]
Conclusion
The Gould-Jacobs reaction provides a reliable and effective pathway for the synthesis of this compound. By carefully controlling the two key stages—a moderate-temperature condensation followed by a high-temperature thermal cyclization—researchers can access this valuable chemical intermediate in good yields. Understanding the underlying mechanism and the critical role of temperature is paramount to achieving a successful and reproducible synthesis. The protocols and insights provided in this guide offer a solid foundation for drug development professionals and synthetic chemists working with this important heterocyclic class.
References
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"6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester" chemical properties
An In-Depth Technical Guide to 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Introduction
This compound is a heterocyclic organic compound belonging to the 4-hydroxyquinoline class. This scaffold is of significant interest to researchers and drug development professionals due to its prevalence in a wide array of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties.[1] The strategic placement of the ethyl group at the 6-position and the ethyl carboxylate group at the 3-position provides a versatile molecular framework for further chemical modification and exploration of structure-activity relationships (SAR). This guide offers a comprehensive overview of its core chemical properties, synthesis, and potential applications, providing a technical foundation for its use in research and development.
Chemical Structure and Tautomerism
The chemical structure of the title compound is characterized by a quinoline core substituted with an ethyl group, a hydroxyl group, and an ethyl ester. A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. The keto form (4-oxo-1,4-dihydroquinoline) is often the predominant tautomer.[2] This keto-enol tautomerism influences the compound's reactivity, hydrogen bonding capability, and interaction with biological targets.
Caption: Generalized workflow for the Gould-Jacobs synthesis.
Experimental Protocol: Gould-Jacobs Synthesis
The following protocol is adapted from a general procedure for the synthesis of the target molecule. [3]
-
Step A (Condensation): Combine 4-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the intermediate. Remove the ethanol byproduct under reduced pressure to yield the intermediate oil.
-
Step B (Cyclization): In a flask suitable for high-temperature reactions, add the intermediate oil from Step A to a high-boiling solvent like diphenyl ether (phenyl oxide). [3]3. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction to 250 °C for approximately one hour, during which ethanol will distill from the mixture. [3]5. Isolation and Purification: Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Add a solvent like acetone to facilitate filtration. [3]7. Filter the solid product, wash it with cold acetone, and dry it under a vacuum. [3]8. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound. [3]
Spectral Data and Characterization
While specific spectral data for this exact molecule is not detailed in the provided search results, characterization would rely on standard analytical techniques. The expected spectral features are based on its structural components and data from analogous quinoline compounds. [4][5][6]
-
¹H NMR: Expected signals would include aromatic protons on the quinoline ring system, distinct signals for the two ethyl groups (a quartet and a triplet for the CH₂ and CH₃ of the C6-ethyl group, and another set for the ethyl ester), and a broad singlet for the N-H proton of the 4-quinolone tautomer. The hydroxyl proton (enol form) may also be observable.
-
¹³C NMR: Aromatic carbons of the quinoline core, carbons of the ethyl groups, and a characteristic signal for the ester carbonyl carbon would be expected.
-
FT-IR: Key vibrational bands would include N-H and O-H stretching (for the quinolone and enol forms, respectively) in the range of 3300-3500 cm⁻¹, C=O stretching for the ester and quinolone carbonyls around 1650-1750 cm⁻¹, and C=C/C=N stretching in the aromatic region (1500-1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight (245.27) would be a key identifier.
Reactivity and Potential Applications
The chemical reactivity of this compound is governed by its functional groups, making it a valuable intermediate in synthetic chemistry.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using NaOH) followed by acidification to yield the corresponding 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid. [1][7]This carboxylic acid derivative itself is a valuable synthon.
-
Pharmaceutical Scaffolding: The quinoline core is a "privileged scaffold" in medicinal chemistry. [8]Derivatives of quinoline-3-carboxylic acids and their esters are actively investigated for a range of therapeutic applications.
-
Antiproliferative Agents: Numerous studies have demonstrated that quinoline-3-carboxylate derivatives possess potent antiproliferative activity against various cancer cell lines, such as MCF-7 and K562. [8][9]Their mechanism often involves the upregulation of intrinsic apoptosis pathways. [9][10] * Anti-inflammatory Agents: Quinoline-3-carboxamides have been identified as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the inflammatory process. [11] * Antibacterial Agents: The discovery of quinolone antibiotics, a major class of antibacterial agents, originated from 4-hydroxyquinoline intermediates. [12]
-
Caption: Potential pathways from the core compound to therapeutic applications.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis via the Gould-Jacobs reaction and the inherent biological relevance of the 4-hydroxyquinoline scaffold make it an attractive starting material for the development of novel therapeutic agents. The information provided in this guide serves as a technical foundation for researchers aiming to leverage the unique chemical properties of this compound in their scientific endeavors.
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Wikipedia. Gould–Jacobs reaction. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Merck Index. Gould-Jacobs Reaction. [Link]
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Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
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Semantic Scholar. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
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PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]
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PrepChem.com. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]
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PubMed. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]
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MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
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PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link]
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PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. [Link]
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Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
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ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
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- 6. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR spectrum [chemicalbook.com]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Introduction
The quinoline scaffold represents one of medicinal chemistry's most "privileged" structures, a core molecular framework that has given rise to a vast array of therapeutic agents with diverse biological activities.[1][2] From the potent antibacterial effects of the fluoroquinolones to novel anticancer and antiviral compounds, the versatility of the quinoline ring system is well-established.[1][3][4] This guide focuses on a specific, yet under-characterized, member of this family: 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester .
While direct, extensive research on the precise mechanism of action of this specific molecule is not yet prevalent in the public domain, its structural features, particularly the 4-quinolone-3-carboxylic acid core, allow us to formulate well-grounded hypotheses regarding its potential biological targets and cellular effects. This document will synthesize the current understanding of closely related quinoline derivatives to propose and explore the most probable mechanisms of action for this compound. We will delve into potential antibacterial and enzyme inhibitory pathways, supported by detailed experimental protocols for validation.
Part 1: Hypothesized Mechanisms of Action
Based on the extensive literature surrounding the 4-quinolone-3-carboxylic acid motif, two primary, plausible mechanisms of action for this compound emerge:
-
Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)
-
Inhibition of Eukaryotic Protein Kinases
The rationale for these hypotheses lies in the established structure-activity relationships (SAR) of this compound class. The core scaffold is essential for antibacterial activity, while various substitutions on the quinoline ring are known to modulate potency and even shift the target to eukaryotic enzymes.[4][5]
Hypothesized Antibacterial Activity via Topoisomerase Inhibition
The most well-documented mechanism of action for 4-quinolone-3-carboxylic acid derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6][7][8][9] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[10] Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.[8][10]
The presence of an electron-donating ethyl group at the C6 position of the quinoline ring in this compound may enhance its antibacterial activity, a trend observed with other electron-donating substituents in this position.[4]
The following diagram illustrates the proposed mechanism by which this compound could disrupt bacterial DNA replication.
Caption: Proposed inhibition of bacterial DNA replication pathway by the target compound.
Hypothesized Eukaryotic Protein Kinase Inhibition
Recent research has revealed that modifications to the quinoline scaffold can shift its activity from bacterial to eukaryotic targets, including protein kinases.[5][11][12] For instance, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation.[5][11] Given that specific substitutions on the quinoline ring are key determinants of target specificity, it is plausible that this compound could act as an inhibitor of one or more eukaryotic protein kinases.
The diagram below outlines a generalized pathway for how the compound might inhibit a protein kinase, leading to downstream cellular effects.
Caption: Generalized pathway of eukaryotic protein kinase inhibition.
Part 2: Experimental Protocols for Mechanism Validation
To validate these hypothesized mechanisms of action, a series of well-defined experiments are required. The following protocols provide a framework for investigating the potential antibacterial and kinase inhibitory activities of this compound.
Protocol for Assessing Antibacterial Activity
This workflow is designed to determine if the compound has antibacterial properties and, if so, to identify its minimum inhibitory concentration (MIC).
Caption: Workflow for determining the antibacterial activity of the compound.
-
Preparation of Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Grow a bacterial culture (e.g., E. coli ATCC 25922) to the mid-logarithmic phase. Dilute the culture in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Protocol for Assessing Protein Kinase Inhibition
This protocol outlines a common method for screening the compound against a panel of protein kinases to identify potential inhibitory activity.
Caption: A typical workflow for an in vitro kinase inhibition assay.
This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Plate Setup: Prepare serial dilutions of this compound in the assay buffer.
-
Kinase Reaction: In a 384-well plate, combine the compound dilutions, the target protein kinase (e.g., recombinant human CK2), its specific substrate, and ATP. Initiate the reaction and incubate at room temperature for the recommended time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 3: Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Escherichia coli (Gram-negative) | [Insert experimental value] |
| Staphylococcus aureus (Gram-positive) | [Insert experimental value] |
| Pseudomonas aeruginosa (Gram-negative) | [Insert experimental value] |
| Bacillus subtilis (Gram-positive) | [Insert experimental value] |
Table 2: Hypothetical Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (µM) |
| Protein Kinase CK2 | [Insert experimental value] |
| DYRK1A | [Insert experimental value] |
| GSK-3β | [Insert experimental value] |
| CDK2 | [Insert experimental value] |
Conclusion
While the definitive mechanism of action for this compound requires direct experimental validation, its chemical structure provides a strong basis for hypothesizing its biological activities. The 4-quinolone-3-carboxylic acid core is a well-established pharmacophore for targeting bacterial type II topoisomerases. Furthermore, the growing body of evidence for the role of quinoline derivatives as kinase inhibitors presents another compelling avenue of investigation.
The experimental protocols detailed in this guide provide a robust framework for systematically testing these hypotheses. By elucidating the precise molecular targets and cellular effects of this compound, future research can unlock its full therapeutic potential, contributing to the development of novel drugs for a range of diseases.
References
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- Watterson, S., O'Neill, P. M., & Jones, C. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Marine Drugs, 18(12), 617.
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- Massoud, M. A., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640–1651.
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"6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester" spectral data analysis (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Predictive Spectral Analysis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectral data for this compound, a compound of interest within medicinal chemistry and materials science. Quinoline derivatives are significant scaffolds in drug discovery, known for a wide range of biological activities.[1][2] Accurate structural elucidation is the bedrock of all subsequent research, and spectroscopic methods remain the gold standard for this purpose.[3] In the absence of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to forecast the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the characterization and verification of this compound.
Molecular Structure and Physicochemical Properties
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The target compound, with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol , possesses a substituted quinoline core, a hydroxyl group, and an ethyl carboxylate substituent.[4] The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-quinolone form, which significantly influences its spectral characteristics, particularly in IR and NMR spectroscopy.
Caption: Molecular structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | [4] |
| Molecular Weight | 245.27 g/mol | [4] |
| CAS Number | 85418-73-1 | [4] |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the most powerful tool for elucidating the hydrogen framework of an organic molecule.[3] The predicted spectrum for the title compound is based on the analysis of its distinct proton environments, considering inductive effects, aromaticity, and spin-spin coupling.
Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| -OH / -NH | ~11.5 - 12.0 | Broad Singlet | 1H | The acidic proton on the 4-hydroxy group (or N-H of the keto tautomer) is expected to be highly deshielded and will appear as a broad singlet due to hydrogen bonding and exchange. Similar quinoline systems show this peak well downfield.[2] |
| H-2 | ~8.5 - 8.7 | Singlet | 1H | This proton is adjacent to the nitrogen atom and the ester group, leading to significant deshielding. Its singlet nature arises from the lack of adjacent protons. |
| H-5 | ~7.9 - 8.1 | Doublet | 1H | This proton is part of the benzenoid ring and experiences deshielding from the fused heterocyclic system. It is ortho to H-6 and will be split into a doublet. |
| H-7 | ~7.6 - 7.7 | Doublet of Doublets | 1H | This proton is coupled to both H-8 (ortho coupling, J ≈ 8-9 Hz) and H-5 (meta coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets. |
| H-8 | ~7.4 - 7.5 | Doublet | 1H | This proton is ortho to H-7 and will appear as a doublet. It is typically the most upfield of the aromatic protons on the carbocyclic ring. |
| Ester -CH₂- | ~4.2 - 4.4 | Quartet | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group (J ≈ 7 Hz).[5] |
| Ethyl -CH₂- | ~2.7 - 2.9 | Quartet | 2H | The methylene protons of the 6-ethyl group are attached to the aromatic ring (benzylic position) and are split into a quartet by the adjacent methyl group (J ≈ 7.5 Hz). |
| Ester -CH₃ | ~1.2 - 1.4 | Triplet | 3H | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group (J ≈ 7 Hz).[5] |
| Ethyl -CH₃ | ~1.1 - 1.3 | Triplet | 3H | The terminal methyl protons of the 6-ethyl group are split into a triplet by the adjacent methylene group (J ≈ 7.5 Hz). |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence (e.g., zg30) is typically sufficient. The number of scans can be adjusted (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (DMSO-d₆ at 2.50 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides critical information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale and Comparative Insights |
| C=O (Ester) | 165 - 168 | The ester carbonyl carbon is highly deshielded and appears in the typical range for this functional group.[5][6] |
| C-4 | 175 - 178 | In the keto-enol tautomerism, this carbon (bearing the -OH or =O) is highly deshielded, characteristic of enolic or quinolone systems.[2] |
| C-2 | 145 - 148 | This carbon is adjacent to the heterocyclic nitrogen and is significantly deshielded. |
| C-8a | 140 - 142 | A quaternary carbon at the fusion of the two rings. |
| C-6 | 135 - 138 | Aromatic carbon bearing the ethyl substituent. |
| C-7 | 130 - 133 | Aromatic C-H carbon. |
| C-5 | 124 - 126 | Aromatic C-H carbon. |
| C-8 | 118 - 120 | Aromatic C-H carbon. |
| C-4a | 121 - 123 | Quaternary carbon at the ring junction. |
| C-3 | 108 - 110 | This carbon is part of an enol-like double bond and is relatively shielded compared to other sp² carbons. |
| Ester -CH₂- | 60 - 62 | The methylene carbon of the ethyl ester is attached to oxygen, resulting in a downfield shift.[5] |
| Ethyl -CH₂- | 28 - 30 | The benzylic methylene carbon of the 6-ethyl group. |
| Ethyl -CH₃ | 15 - 17 | The terminal methyl carbon of the 6-ethyl group. |
| Ester -CH₃ | 14 - 15 | The terminal methyl carbon of the ethyl ester, typically found in the most upfield region of the spectrum.[5] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a 100 MHz (or corresponding frequency) NMR spectrometer.
-
Data Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon atoms. A longer acquisition time and more scans (e.g., 1024 or more) are required compared to ¹H NMR.
-
Data Processing: Process the FID similarly to the ¹H spectrum, referencing the solvent peak (DMSO-d₆ at 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Predicted FT-IR Data (Solid State, KBr or ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity/Shape | Rationale |
| 3500 - 2500 | O-H Stretch (H-bonded) / N-H Stretch | Very Broad, Strong | This extremely broad absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid or the N-H of the quinolone tautomer.[7] It often overlaps with C-H stretches. |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium | Typical for C(sp²)-H bonds on the quinoline ring. |
| 2980 - 2850 | C-H Stretch (Aliphatic) | Medium | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the ethyl substituents. |
| ~1720 - 1700 | C=O Stretch (Ester) | Strong, Sharp | The ester carbonyl stretch is a prominent and reliable peak. |
| ~1650 - 1630 | C=O Stretch (Quinolone) / C=C Stretch | Strong | The C=O of the 4-quinolone tautomer and aromatic C=C stretching vibrations will appear in this region. The quinolone C=O is often a very strong absorption.[8] |
| ~1600, 1580, 1500 | C=C Stretch (Aromatic) | Medium to Strong | These are characteristic skeletal vibrations of the quinoline ring system. |
| 1320 - 1210 | C-O Stretch (Ester and Phenolic) | Strong | This region will contain strong absorptions from the C-O single bond stretching of both the ester and the 4-hydroxy group.[7] |
| 960 - 900 | O-H Wag (Out-of-plane bend) | Broad, Medium | A broad peak in this region is a useful diagnostic feature for the hydrogen-bonded hydroxyl group.[7] |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns under ionization.
Predicted Mass Spectrum Data (Electron Ionization, EI)
| m/z Value | Proposed Fragment | Rationale |
| 245 | [M]⁺˙ | Molecular Ion Peak . Corresponds to the intact molecule minus one electron. Its presence confirms the molecular weight. |
| 216 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the 6-ethyl group. |
| 200 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group, a common fragmentation pathway for ethyl esters. |
| 172 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate radical. This fragment represents the 6-ethyl-4-hydroxyquinoline core. |
| 144 | [Fragment 172 - C₂H₄]⁺ | Subsequent loss of ethylene from the ethyl group of the quinoline core. |
Proposed Fragmentation Pathway
The primary fragmentation is expected to initiate at the ester and ethyl substituents, as these are common cleavage points.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization source, typically at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
Conclusion
This guide presents a detailed, predictive framework for the comprehensive spectroscopic analysis of this compound. By synthesizing data from analogous structures and fundamental spectroscopic principles, we have established a clear set of expected spectral data points across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This multi-faceted approach provides a robust analytical fingerprint essential for the unambiguous structural confirmation and quality control of this compound in research and development settings. The provided protocols offer a self-validating system for researchers to generate and interpret their own experimental data, ensuring high confidence in their results.
References
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ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved January 16, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]
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Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved January 16, 2026, from [Link]
-
Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved January 16, 2026, from [Link]
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Supporting Information. (n.d.). 13 - Supporting Information. Retrieved January 16, 2026, from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 16, 2026, from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 16, 2026, from [Link]
-
Doc Brown's Chemistry. (2026). Infrared Spectroscopy Index. Retrieved January 16, 2026, from [Link]
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An In-Depth Technical Guide to 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatile nature allows for substitutions that can dramatically alter its biological activity, leading to compounds with antimicrobial, antiviral, and anticancer properties. This guide focuses on a specific derivative, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester, providing a comprehensive overview of its chemical identity, synthesis, and potential applications. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical insight, grounded in established scientific principles.
Section 1: Core Chemical Identity
Identifiers and Chemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. The key identifiers and physicochemical properties of this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 85418-73-1 | [1] |
| Molecular Formula | C₁₄H₁₅NO₃ | [1] |
| Molecular Weight | 245.27 g/mol | [1] |
| IUPAC Name | ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate | N/A |
| PubChem CID | 684193 | [1] |
| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(C(=C2O)C(=O)OCC) | N/A |
| InChI Key | ZFOFJXFVCJQXBL-UHFFFAOYSA-N | N/A |
Note: Some identifiers like IUPAC name, SMILES, and InChI Key are based on chemical structure and may be computationally generated.
Structural Representation
The two-dimensional structure of this compound reveals the characteristic quinoline ring system, substituted with an ethyl group at the 6-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. This compound exists in tautomeric forms, with the 4-hydroxyquinoline and 4-quinolone forms being the most relevant.
Caption: 2D structure of this compound.
Section 2: Synthesis and Manufacturing
The synthesis of 4-hydroxyquinoline derivatives is a well-established area of organic chemistry, with the Gould-Jacobs reaction being a prominent and versatile method.[2][3][4][5] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.
The Gould-Jacobs Reaction Pathway
The synthesis of this compound via the Gould-Jacobs reaction proceeds through two key stages:
-
Condensation: 4-Ethylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the malonate, followed by the elimination of ethanol to form an intermediate, diethyl 2-((4-ethylphenylamino)methylene)malonate.
-
Thermal Cyclization: The intermediate is heated at high temperatures, typically in a high-boiling solvent like diphenyl ether or Dowtherm A, to induce an intramolecular cyclization. This electrocyclic reaction forms the quinoline ring system and results in the final product.
Caption: The Gould-Jacobs reaction pathway for the synthesis of the title compound.
Experimental Protocol
The following protocol is adapted from established procedures for the Gould-Jacobs reaction and provides a practical guide for the laboratory synthesis of this compound.[3]
Materials:
-
4-Ethylaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Ethanol
-
Acetone
Procedure:
-
Step A: Condensation. In a round-bottom flask, combine 4-ethylaniline and a molar excess of diethyl ethoxymethylenemalonate. The reaction is typically performed neat or in a suitable solvent like ethanol. Heat the mixture at reflux for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Step B: Cyclization. Remove the solvent (if used) under reduced pressure. To the resulting crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250 °C for 1-2 hours. During this time, ethanol will distill from the reaction mixture.
-
Step C: Isolation and Purification. After cooling the reaction mixture to room temperature, the product will often precipitate. Add a solvent like acetone to facilitate filtration. Collect the solid product by vacuum filtration and wash with cold acetone to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Section 3: Spectroscopic Characterization
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the ethyl group at the 6-position, and the ethyl ester group at the 3-position. The chemical shifts (δ) are predicted to be in the following regions (referenced to TMS in DMSO-d₆):
-
Aromatic Protons (quinoline ring): δ 7.0-8.5 ppm (multiplets)
-
NH Proton (tautomeric form): A broad singlet, typically downfield (δ > 10 ppm)
-
OH Proton (tautomeric form): A broad singlet, chemical shift can vary depending on solvent and concentration.
-
Ethyl Ester (CH₂): δ ~4.2 ppm (quartet)
-
Ethyl Ester (CH₃): δ ~1.3 ppm (triplet)
-
6-Ethyl (CH₂): δ ~2.7 ppm (quartet)
-
6-Ethyl (CH₃): δ ~1.2 ppm (triplet)
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Based on typical chemical shifts for quinoline and ester functionalities, the following assignments can be anticipated:
-
Carbonyl Carbon (C=O of ester): δ ~165-175 ppm
-
Aromatic and Heteroaromatic Carbons: δ ~110-150 ppm
-
Ethyl Ester (OCH₂): δ ~60 ppm
-
6-Ethyl (CH₂): δ ~28 ppm
-
Ethyl Ester (CH₃): δ ~14 ppm
-
6-Ethyl (CH₃): δ ~15 ppm
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups, as well as vibrations from the aromatic system.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹
-
N-H Stretch (tautomeric form): A moderate band around 3300-3500 cm⁻¹
-
C-H Stretch (aromatic): Above 3000 cm⁻¹
-
C-H Stretch (aliphatic): Below 3000 cm⁻¹
-
C=O Stretch (ester): A strong, sharp band around 1690-1730 cm⁻¹
-
C=C and C=N Stretch (aromatic ring): Multiple bands in the 1450-1650 cm⁻¹ region
-
C-O Stretch (ester): Strong bands in the 1000-1300 cm⁻¹ region
Mass Spectrometry (Expected)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 245. Fragmentation patterns would be expected to involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester and cleavage of the ethyl group at the 6-position.
Section 4: Potential Applications and Biological Activity
While specific biological studies on this compound are limited in the public domain, the broader class of quinoline-3-carboxylic acid derivatives has been extensively investigated for various therapeutic applications.
Foundation for Antimicrobial Agents
The quinolone framework is central to a major class of antibiotics. The 4-oxo-quinoline-3-carboxylic acid moiety is a key pharmacophore responsible for their antibacterial activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. It is plausible that this compound could serve as a scaffold or intermediate in the synthesis of novel antibacterial agents.
Antiviral and Anticancer Potential
Recent research has highlighted the potential of quinoline derivatives as antiviral and anticancer agents. Studies on related compounds have shown activity against a range of viruses and cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or interference with signaling pathways crucial for viral replication or cancer cell proliferation. Further investigation into the biological activity of this specific 6-ethyl derivative is warranted to explore its therapeutic potential in these areas.
Section 5: Conclusion and Future Directions
This compound is a well-defined chemical entity with a straightforward and scalable synthetic route via the Gould-Jacobs reaction. While detailed experimental characterization and biological activity data for this specific molecule are not yet widely published, its structural similarity to a range of biologically active quinolines suggests it holds significant potential as a building block for the development of new therapeutic agents.
Future research should focus on:
-
Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to create a comprehensive and verifiable profile of the compound.
-
Biological Screening: Evaluating the antimicrobial, antiviral, and anticancer activities of the compound to identify potential therapeutic applications.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Using this molecule as a starting point for the synthesis of a library of related compounds to explore how structural modifications impact biological activity.
This in-depth guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound. The path from a well-characterized molecule to a novel therapeutic is challenging, but the rich history and proven potential of the quinoline scaffold make this a promising avenue for future discovery.
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-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (2023, December 2). Gould–Jacobs reaction. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 16, 2026, from [Link]
-
Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index. Retrieved January 16, 2026, from [Link]
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An In-depth Technical Guide to the Discovery and History of Quinolone Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of Quinolones and the Rise of the Ester Prodrug Strategy
The quinolones represent a cornerstone of antibacterial chemotherapy, a class of synthetic agents whose bactericidal efficacy has been pivotal in the management of a wide array of infectious diseases. Their journey, from an accidental discovery to a mainstay of modern medicine, is a compelling narrative of chemical ingenuity and evolving microbiological understanding. The foundational structure, a 4-oxo-1,4-dihydroquinoline moiety, has proven to be a remarkably versatile scaffold for medicinal chemists.[1] The initial breakthrough came with the discovery of nalidixic acid in 1962, which, while limited in its spectrum, laid the groundwork for future innovations.[2] The subsequent incorporation of a fluorine atom at the C-6 position gave rise to the fluoroquinolones, dramatically expanding their antibacterial activity against both Gram-negative and Gram-positive pathogens.[2]
At the heart of the quinolone structure lies a carboxylic acid group at the C-3 position, a feature essential for their mechanism of action. However, this polar functional group can also present challenges in terms of physicochemical properties, such as limited aqueous solubility and suboptimal oral bioavailability.[3][4] To surmount these obstacles, the strategic deployment of the carboxylic acid ester as a prodrug moiety has emerged as a key tactic in quinolone drug development.[3] This in-depth technical guide will traverse the discovery and history of quinolone carboxylic acid esters, delving into their rationale, synthesis, mechanism of action, and the critical role they play in optimizing the therapeutic potential of this vital class of antibiotics.
A Serendipitous Beginning: The Dawn of the Quinolone Era
The story of quinolones begins not with a targeted drug discovery program, but with a serendipitous finding during the synthesis of the antimalarial drug, chloroquine. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which exhibited modest antibacterial activity.[5] This discovery led to the synthesis and development of nalidixic acid, a 1,8-naphthyridine derivative, which became the first clinically useful quinolone for treating urinary tract infections caused by Gram-negative bacteria.[2][6]
The true paradigm shift in the quinolone saga was the introduction of the fluoroquinolones in the late 1970s and early 1980s. The addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position, as seen in norfloxacin, dramatically enhanced the antibacterial spectrum and potency.[2] This breakthrough paved the way for the development of highly successful fluoroquinolones like ciprofloxacin, which exhibit broad-spectrum activity against a range of pathogens.[7]
The Molecular Assault: Mechanism of Action of Quinolones
Quinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for DNA replication, repair, and recombination. DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process vital for compacting the bacterial chromosome.[10] Topoisomerase IV, also a type II topoisomerase, is primarily involved in the decatenation of daughter chromosomes following DNA replication.[9]
Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but is unable to religate it.[8] This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in bacterial cell death.[6] The 3-carboxylic acid and 4-keto groups of the quinolone molecule are essential for this activity, as they are involved in chelating with magnesium ions and interacting with the DNA and the enzyme.[6]
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"6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester" tautomerism studies
An In-Depth Technical Guide to the Tautomerism of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric behavior of quinoline derivatives is a critical factor in drug design and development, influencing their physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides a comprehensive examination of the tautomerism of this compound, a scaffold of significant interest. We will delve into the structural nuances of its keto-enol and potential zwitterionic forms, supported by a synthesis of spectroscopic and computational evidence. This document is intended to serve as a practical resource, offering not only theoretical understanding but also actionable experimental and computational protocols for researchers in the field.
Introduction: The Significance of Tautomerism in Quinolone Scaffolds
Quinolone derivatives are a cornerstone in medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[1][2] The 4-hydroxyquinoline core, as present in our target molecule, is not a static entity but exists in a dynamic equilibrium between tautomeric forms. The predominant forms are the 4-hydroxyquinoline (enol) and the 4-quinolone (keto) tautomers. The position of this equilibrium is a subtle but powerful determinant of a molecule's properties, including its hydrogen bonding capabilities, aromaticity, and overall shape, which in turn dictate its interaction with biological targets.[3] For drug development professionals, a thorough understanding of this tautomerism is paramount for structure-activity relationship (SAR) studies and the rational design of more effective and safer therapeutics.
The Tautomeric Landscape of this compound
The primary tautomeric equilibrium for this compound involves the interconversion of the enol and keto forms. A third, zwitterionic, form may also be considered, particularly in polar protic solvents.
The Enol Form (4-hydroxyquinoline)
The enol tautomer is characterized by an aromatic quinoline ring system with a hydroxyl group at the C4 position. A key stabilizing feature of this form in our target molecule is the potential for a strong intramolecular hydrogen bond between the 4-hydroxyl group and the carbonyl oxygen of the 3-ethyl carboxylate group, forming a stable six-membered ring.[4][5] This intramolecular hydrogen bonding is a significant factor favoring the enol form.[6]
The Keto Form (4-quinolone)
In the keto tautomer, the proton from the 4-hydroxyl group has migrated to the ring nitrogen, resulting in a 4-oxo-1,4-dihydroquinoline structure. While this disrupts the aromaticity of the nitrogen-containing ring, the keto form can be favored in certain environments, particularly in the solid state and in polar solvents that can effectively solvate the carbonyl group.[7]
The Zwitterionic Form
The zwitterionic tautomer involves a positively charged nitrogen atom and a negatively charged oxygen at the C4 position. This form is generally less stable but its contribution to the overall equilibrium can be influenced by highly polar, protic solvents capable of stabilizing the separated charges.
The equilibrium between these forms is depicted in the following diagram:
Caption: Tautomeric forms of this compound.
Experimental Approaches to Elucidating Tautomeric Equilibrium
A multi-pronged spectroscopic approach is essential for a definitive characterization of the tautomeric equilibrium in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the enol and keto forms.
-
¹H NMR: The chemical shifts of the protons, particularly the N-H proton in the keto form and the O-H proton in the enol form, are highly informative. The N-H proton of the keto tautomer typically appears as a broad singlet at a lower field compared to the O-H proton of the enol form. The aromatic protons will also exhibit subtle differences in their chemical shifts due to changes in the ring's electronic structure.[7]
-
¹³C NMR: The chemical shift of the C4 carbon is a key indicator. In the keto form, this carbon is a carbonyl carbon and resonates at a significantly downfield position (typically >170 ppm) compared to the enol form where it is an oxygen-bearing aromatic carbon (typically 150-160 ppm).[7]
Table 1: Representative NMR Chemical Shifts for 4-Hydroxyquinoline Tautomers
| Tautomer | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) |
| Enol Form | O-H: ~12-14 (broad, intramolecular H-bond) | C4: ~150-160 |
| Keto Form | N-H: ~11-13 (broad) | C4: >170 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts and multiplicities of all signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Pay close attention to the chemical shift of the C4 carbon.
-
Solvent Titration (Optional): To study the effect of solvent polarity, acquire NMR spectra in a series of solvents with varying polarities.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer.
-
Enol Form: A broad absorption band in the region of 3200-2500 cm⁻¹ is indicative of the strongly hydrogen-bonded O-H group. The C=O stretch of the ester group will be observed around 1680-1710 cm⁻¹.
-
Keto Form: A sharp N-H stretching vibration is expected around 3300-3400 cm⁻¹. A strong C=O stretching band for the C4-keto group will appear around 1630-1660 cm⁻¹.[8]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (Solid): Prepare a KBr pellet or use an ATR accessory for solid-state analysis.
-
Sample Preparation (Solution): Dissolve the compound in a suitable solvent (e.g., CHCl₃, CH₃CN) and use a liquid cell.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key stretching frequencies corresponding to the O-H, N-H, and C=O groups.
UV-Vis Spectroscopy
The electronic transitions of the enol and keto forms differ due to their distinct electronic structures. The more extended conjugation in the enol form typically results in a bathochromic (red) shift of the absorption maximum compared to the keto form.[8]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.
-
Solvent Study: Record spectra in solvents of varying polarity to observe any shifts in the absorption maxima, which can indicate a shift in the tautomeric equilibrium.[9]
Caption: Experimental workflow for tautomerism studies.
Computational Chemistry: A Predictive Approach
Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.
Computational Protocol: DFT Calculations
-
Structure Optimization: Build the 3D structures of the enol, keto, and zwitterionic tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[3][10][11]
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
Energy Calculations: Calculate the single-point energies of the optimized tautomers. The relative energies will indicate the most stable tautomer in the gas phase.
-
Solvent Effects: To model the solution phase, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[11][12] This will provide insights into how the solvent environment influences the tautomeric equilibrium.
-
NMR and IR Spectra Simulation: The optimized structures can be used to simulate NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation.
Table 2: Predicted Relative Energies of Tautomers (Illustrative)
| Tautomer | Gas Phase ΔE (kJ/mol) | Water (PCM) ΔE (kJ/mol) |
| Enol Form | 0.0 (Reference) | 0.0 (Reference) |
| Keto Form | +15 | -5 |
| Zwitterionic Form | +50 | +20 |
Note: These are hypothetical values for illustrative purposes. Actual values will depend on the level of theory used.
Caption: Computational workflow for tautomer stability prediction.
Synthesis of this compound
A common synthetic route involves the thermal cyclization of a diethyl malonate derivative with an appropriately substituted aniline.[13]
Experimental Protocol: Synthesis
-
Step A: React 4-ethylaniline with diethyl ethoxymethylenemalonate to form the corresponding enamine intermediate.
-
Step B: Heat the intermediate in a high-boiling solvent such as diphenyl ether at approximately 250 °C. The cyclization reaction occurs with the elimination of ethanol.[13]
-
Workup and Purification: After cooling, the product precipitates and can be collected by filtration. Recrystallization from a suitable solvent like ethanol yields the purified this compound.[13]
Conclusion and Future Directions
The tautomeric equilibrium of this compound is a delicate balance of intramolecular and intermolecular forces. The presence of the 3-ethyl carboxylate group strongly favors the enol form through intramolecular hydrogen bonding, particularly in non-polar solvents. However, in polar solvents and the solid state, the keto form may become more prevalent. A comprehensive understanding of this equilibrium, achieved through the synergistic use of spectroscopic and computational methods as outlined in this guide, is crucial for the rational design of novel quinolone-based therapeutic agents. Future studies could explore the impact of varying the ester group and the substituent at the 6-position on the tautomeric preference, further enriching our understanding of this important class of molecules.
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The Modern Alchemist's Guide to 4-Hydroxyquinolines: A Synergy of Theory and Computation in Drug Discovery
Abstract
The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance in the quest for novel therapeutic agents.[2][3] This in-depth technical guide provides a comprehensive exploration of the theoretical and computational methodologies that are revolutionizing the study of 4-hydroxyquinoline derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document navigates the intricate landscape of quantum chemical calculations, molecular modeling techniques, and quantitative structure-activity relationship (QSAR) analyses. By elucidating the "why" behind the "how," this guide aims to empower scientists to rationally design and optimize 4-hydroxyquinoline-based drug candidates with enhanced efficacy and selectivity.
The 4-Hydroxyquinoline Core: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of pharmacologically active molecules.[4][5] The introduction of a hydroxyl group at the 4-position gives rise to the 4-hydroxyquinoline scaffold, a structure renowned for its diverse biological activities, including anticancer,[6][7] antimicrobial,[8][9] anti-inflammatory,[8] and antiviral properties.[10][11] This versatility stems from the unique electronic properties and hydrogen bonding capabilities conferred by the 4-hydroxy group, which allows for a multitude of interactions with biological targets.[12]
A critical aspect of 4-hydroxyquinolines is their existence in tautomeric forms, primarily the 4-hydroxyquinoline and the 4-quinolone forms. This tautomerism can significantly influence their biological activity and physicochemical properties. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers in different environments.
Synthetic Pathways to 4-Hydroxyquinoline Derivatives
The construction of the 4-hydroxyquinoline core is a well-established area of organic synthesis, with several named reactions providing versatile routes to this scaffold. The Gould-Jacobs reaction is a cornerstone method, involving the condensation of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.[13] Another fundamental approach is the Conrad-Limpach reaction, which utilizes the reaction of anilines with β-ketoesters.[14] These classical methods, along with more modern variations, allow for the introduction of a wide range of substituents on both the benzenoid and pyridinone rings, enabling the generation of diverse chemical libraries for biological screening.[1][14] Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields.[1]
Unveiling Biological Mechanisms through a Computational Lens
Computational chemistry has emerged as an indispensable tool in modern drug discovery, providing insights into molecular interactions that are often difficult to obtain through experimental methods alone.[3][15] For 4-hydroxyquinolines, a suite of computational techniques is routinely employed to predict their biological activity, understand their mechanism of action, and guide the design of more potent analogues.
Density Functional Theory (DFT) for Electronic and Structural Insights
DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[16][17] In the context of 4-hydroxyquinolines, DFT studies are crucial for:
-
Tautomer Stability Analysis: Determining the relative energies of the 4-hydroxy and 4-oxo tautomers in various solvents to understand which form is likely to be biologically active.[18]
-
Geometric Optimization: Calculating the most stable three-dimensional conformation of a molecule.
-
Electronic Property Calculation: Determining properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges to understand reactivity and intermolecular interactions.[19]
Experimental Protocol: A Typical DFT Calculation Workflow
-
Structure Building: Construct the 3D structure of the 4-hydroxyquinoline derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
Method Selection: Choose a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) within a computational chemistry package (e.g., Gaussian, ORCA).[18]
-
Geometry Optimization: Perform a geometry optimization calculation to find the minimum energy structure.
-
Frequency Calculation: Conduct a frequency analysis to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Property Calculation: Perform single-point energy calculations to obtain various electronic properties.
Caption: A streamlined workflow for performing DFT calculations on 4-hydroxyquinoline derivatives.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[10][20] This method is instrumental in identifying potential drug targets and understanding the structural basis of ligand-receptor interactions. For 4-hydroxyquinolines, docking studies have been successfully employed to investigate their binding modes with a variety of targets, including:
-
Kinases: Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase in the context of anticancer activity.[7][19][20]
-
HIV-1 Integrase and Reverse Transcriptase: For the development of anti-HIV agents.[10][11][12]
-
Bacterial Enzymes: To explore their potential as antibacterial agents.[21]
Experimental Protocol: A General Molecular Docking Procedure
-
Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Create the 3D structure of the 4-hydroxyquinoline derivative and optimize its geometry. Assign charges and define rotatable bonds.
-
Binding Site Definition: Identify the active site of the protein, often based on the location of a co-crystallized ligand.
-
Docking Simulation: Run the docking algorithm using software such as AutoDock Vina or Schrödinger Suite to generate a series of possible binding poses.[12]
-
Pose Analysis and Scoring: Analyze the predicted binding poses and rank them based on a scoring function that estimates the binding affinity.
Caption: The key stages involved in a typical molecular docking study.
Quantitative Structure-Activity Relationship (QSAR): Decoding the SAR
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[22][23] By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of novel compounds and guide the optimization of lead candidates.[24] For 4-hydroxyquinolines, QSAR studies have been employed to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects.[25]
Key Descriptors in QSAR Studies of 4-Hydroxyquinolines:
| Descriptor Category | Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Governs electrostatic and orbital interactions with the target. |
| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule and its fit within the binding site. |
| Hydrophobic | LogP (partition coefficient) | Influences membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices, Shape indices | Describes the branching and overall topology of the molecule. |
Case Study: 4-Hydroxyquinolines as Anticancer Agents
The application of theoretical and computational methods has been particularly fruitful in the development of 4-hydroxyquinolines as anticancer agents.[6][19] Numerous studies have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms.[7][26]
For instance, molecular docking studies have shown that certain 4-hydroxyquinoline derivatives can effectively bind to the ATP-binding site of protein kinases, such as EGFR and ALK, thereby inhibiting their activity and disrupting cancer cell signaling pathways.[19][20] DFT calculations have been used to rationalize the observed structure-activity relationships, revealing how substituent modifications on the quinoline ring can modulate binding affinity.[19] Furthermore, some derivatives have shown promising cytotoxic activity against various cancer cell lines, including colon, lung, prostate, and breast cancer.[6]
| Compound Class | Target | Key Findings |
| 4-Hydroxy-1-phenyl-2(1H)-quinolone derivatives | EGFR Tyrosine Kinase | Certain derivatives showed higher docking scores and in vitro potency than the standard drug Imatinib.[7] |
| Modified 4-hydroxyquinolone analogues | Anaplastic Lymphoma Kinase (ALK), Cyclin-dependent kinase 2 (CDK2) | A strong correlation was observed between promising docking scores and potent in vitro anticancer activity.[19] |
| 4-Hydroxy-2-quinolone derivatives | Anaplastic Lymphoma Kinase (ALK) | In silico studies, including ADMET prediction, suggested good drug-like properties for a newly synthesized analogue.[20] |
Future Perspectives and Conclusion
The synergy between theoretical calculations and experimental studies is propelling the field of drug discovery forward at an unprecedented rate. For the 4-hydroxyquinoline scaffold, computational approaches are no longer just a complementary tool but a central component of the research and development process. From elucidating fundamental electronic properties with DFT to predicting biological targets with molecular docking and guiding lead optimization with QSAR, these in silico methods provide a rational framework for the design of novel therapeutics.
As computational power continues to increase and algorithms become more sophisticated, we can expect even more accurate and predictive models to emerge. The integration of artificial intelligence and machine learning with these computational chemistry techniques holds immense promise for accelerating the discovery of the next generation of 4-hydroxyquinoline-based drugs.
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A Technical Guide to the Structural Elucidation of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Foreword: The Imperative of Precision in Molecular Characterization
In the landscape of drug discovery and materials science, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are integral to a vast array of therapeutic agents, from antimalarials to antibacterials.[1][2] The biological activity of these compounds is inextricably linked to their precise three-dimensional structure; minor positional changes of a substituent can dramatically alter efficacy, toxicity, and pharmacokinetic properties. Therefore, the unambiguous structural elucidation of a novel quinoline derivative is not merely an academic exercise but a critical prerequisite for its advancement in any research and development pipeline.
This guide provides an in-depth, methodology-driven approach to the structural characterization of a specific molecule: 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester . We will move beyond a simple recitation of data, focusing instead on the logical synthesis of information from multiple analytical techniques. Our approach is designed to be a self-validating system, culminating in a definitive structural proof that combines spectroscopic deduction with unambiguous chemical synthesis. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for molecular structure confirmation.
Section 1: The Analytical Gauntlet: A Multi-Pronged Spectroscopic Investigation
The foundational step in characterizing an unknown compound is to systematically gather data that reveals its constituent parts and their connectivity. Our investigation employs a suite of spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—each providing a unique piece of the structural puzzle.
Mass Spectrometry (MS): Defining the Molecular Blueprint
Causality of Choice: The primary objective of mass spectrometry in this context is to determine the exact molecular weight and, through high-resolution analysis, the elemental composition of the molecule. This is the first and most fundamental validation of the compound's identity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode, as the quinoline nitrogen is readily protonated to form the [M+H]⁺ ion.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to obtain an accurate mass measurement.
Data Interpretation & Expected Results: For the proposed structure C₁₄H₁₅NO₃, the expected monoisotopic mass is 245.1052 g/mol . The HRMS analysis should yield a measured mass for the [M+H]⁺ adduct (246.1125) that is within a narrow tolerance (typically < 5 ppm) of the calculated value.
Characteristic fragmentation patterns in tandem MS (MS/MS) experiments can provide further structural clues. The primary fragmentation pathways for quinoline carboxylic acid derivatives often involve the loss of the ester group or parts thereof.[3][4]
-
[M+H - C₂H₄]⁺: Loss of ethylene from the ethyl ester.
-
[M+H - C₂H₅OH]⁺: Loss of ethanol.
-
[M+H - CO₂]⁺: Loss of carbon dioxide from the carboxylic acid moiety.[4]
The presence of these fragments provides initial, albeit non-definitive, evidence for the ester and carboxylic acid functionalities.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Causality of Choice: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. It serves as a quick confirmation of the key chemical bonds expected in the target molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over a range of 4000–400 cm⁻¹.[5]
Data Interpretation & Expected Results: The IR spectrum of this compound is expected to exhibit several key absorption bands.[6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3100-2900 | C-H Stretch | Aromatic and aliphatic C-H bonds. |
| ~2800-2500 (broad) | O-H Stretch | Intramolecularly hydrogen-bonded hydroxyl group of the 4-hydroxy tautomer. |
| ~1720 | C=O Stretch | Carbonyl of the ethyl ester group. |
| ~1650 | C=O Stretch | Carbonyl of the 4-oxo tautomer, a common feature in 4-hydroxyquinolines.[8] |
| ~1610, 1580, 1470 | C=C/C=N Stretch | Aromatic ring stretching vibrations of the quinoline core.[9] |
| ~1250 | C-O Stretch | Asymmetric stretch of the ester C-O bond. |
The broad O-H absorption and the dual carbonyl peaks are particularly informative, confirming the presence of the ester and strongly suggesting the existence of the 4-hydroxyquinoline core, which exists in a tautomeric equilibrium with its 4-oxo form.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Causality of Choice: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC) experiments work in concert to establish through-bond connectivity, providing an unambiguous map of the atomic arrangement.[11][12]
Experimental Protocol: NMR Spectroscopy [13]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and preserve labile protons like -OH.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Perform standard 2D experiments, including ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).
Data Interpretation & Expected Results:
¹H NMR Spectrum Analysis: The proton NMR spectrum provides the first detailed look at the hydrogen environments and their neighboring atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | br s | 1H | -OH | Broad signal for the acidic hydroxyl proton, exchangeable with D₂O. |
| ~8.7 | s | 1H | H-2 | Singlet, deshielded by adjacent nitrogen and C=C bond. |
| ~8.0 | d | 1H | H-5 | Doublet (ortho-coupling to H-7, J ≈ 2 Hz), deshielded by proximity to the pyridine ring. |
| ~7.8 | dd | 1H | H-7 | Doublet of doublets (ortho-coupling to H-8, J ≈ 9 Hz; meta-coupling to H-5, J ≈ 2 Hz). |
| ~7.5 | d | 1H | H-8 | Doublet (ortho-coupling to H-7, J ≈ 9 Hz). |
| ~4.3 | q | 2H | -O-CH₂ -CH₃ | Quartet coupled to the adjacent methyl group (J ≈ 7 Hz). |
| ~2.8 | q | 2H | Ar-CH₂ -CH₃ | Quartet coupled to the adjacent methyl group (J ≈ 7.5 Hz). |
| ~1.4 | t | 3H | -O-CH₂-CH₃ | Triplet coupled to the adjacent methylene group (J ≈ 7 Hz). |
| ~1.3 | t | 3H | Ar-CH₂-CH₃ | Triplet coupled to the adjacent methylene group (J ≈ 7.5 Hz). |
¹³C NMR Spectrum Analysis: The carbon spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C-4 (keto form) | Carbonyl carbon of the 4-oxo tautomer. |
| ~168 | C=O (ester) | Ester carbonyl carbon. |
| ~145-115 | Aromatic Carbons | 8 distinct signals for the quinoline ring carbons (C2, C3, C4a, C5, C6, C7, C8, C8a). |
| ~61 | -O-C H₂-CH₃ | Ester methylene carbon. |
| ~28 | Ar-C H₂-CH₃ | Benzylic methylene carbon. |
| ~15 | Ar-CH₂-C H₃ | Benzylic methyl carbon. |
| ~14 | -O-CH₂-C H₃ | Ester methyl carbon. |
2D NMR: The Final Proof of Connectivity While 1D NMR suggests the structure, 2D NMR confirms it. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical for placing the substituents. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[14]
DOT Diagram: Structural Elucidation Workflow
Caption: Logical workflow for structural elucidation.
Key HMBC Correlations for Positional Confirmation:
-
Placement of the 6-Ethyl Group: The benzylic protons (~2.8 ppm) of the ethyl group will show correlations to C-5, C-7, and crucially, to C-6 itself. This three-bond correlation pattern is only possible if the ethyl group is at the C-6 position.
-
Placement of the 3-Carboxylate Group: The H-2 proton (~8.7 ppm) will show a strong three-bond correlation to the ester carbonyl carbon (~168 ppm) and a two-bond correlation to C-3.
-
Confirmation of the Quinoline Core: Correlations between H-5 and C-4, C-8a, and C-6, as well as between H-8 and C-4a, C-6, and C-7, will confirm the fused ring system.
DOT Diagram: Key HMBC Correlations
Caption: Key 2- and 3-bond HMBC correlations confirming substituent positions.
Section 2: Confirmatory Synthesis via the Gould-Jacobs Reaction
Trustworthiness through Synthesis: While the spectroscopic evidence is compelling, the gold standard for structural proof is to synthesize the proposed molecule through an unambiguous chemical route and demonstrate that its analytical data are identical to the compound . The Gould-Jacobs reaction is the ideal pathway for this purpose, as it reliably constructs the 4-hydroxyquinoline core from an appropriately substituted aniline.[1][8][10]
Reaction Rationale: This method involves the condensation of an aniline (4-ethylaniline) with an ethoxymethylenemalonate ester, followed by a thermal intramolecular cyclization. The regioselectivity of the cyclization is well-established, providing a direct and predictable route to the target structure.[2][8]
DOT Diagram: Gould-Jacobs Synthesis Pathway
Caption: The Gould-Jacobs reaction pathway for target synthesis.
Experimental Protocol: Confirmatory Synthesis This protocol is adapted from established methodologies for the Gould-Jacobs synthesis.[1][15]
-
Step 1: Condensation:
-
In a round-bottom flask, combine 4-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 1-2 hours. Ethanol is evolved as a byproduct.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.
-
Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.
-
-
Step 2: Thermal Cyclization:
-
Add the crude intermediate from Step 1 to a high-boiling point, inert solvent such as diphenyl ether.
-
Heat the mixture to reflux (approx. 250-260 °C) for 15-30 minutes.
-
Cool the reaction mixture to room temperature. The product will typically precipitate.
-
Dilute the mixture with hexane to facilitate further precipitation.
-
-
Step 3: Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with hexane to remove the diphenyl ether solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.
-
-
Step 4: Verification:
-
Acquire a full set of spectroscopic data (MS, IR, ¹H NMR, ¹³C NMR) for the synthesized product.
-
Compare this data directly with the data from the original sample. An exact match in all spectra, particularly the NMR chemical shifts and coupling constants, provides irrefutable proof of the structure.
-
Conclusion
The structural elucidation of this compound is achieved through a systematic and logical integration of data from multiple, complementary analytical techniques. Mass spectrometry and IR spectroscopy provide the initial framework by confirming the molecular formula and key functional groups. The definitive placement of the ethyl and ethyl ester substituents is accomplished through a detailed analysis of 1D and 2D NMR spectra, with key HMBC correlations serving as the lynchpin of the argument. Finally, the proposed structure is unequivocally validated through its unambiguous synthesis via the Gould-Jacobs reaction, with the resulting product demonstrating spectroscopic data identical to the original analyte. This comprehensive, self-validating workflow exemplifies the rigorous standards required for molecular characterization in modern chemical and pharmaceutical research.
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
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Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA. [Link]
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Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. ACS Publications. [Link]
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Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]
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The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... ResearchGate. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
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Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
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Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]
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Methyl 4-hydroxyquinoline-3-carboxylate (C11H9NO3). PubChemLite. [Link]
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4-Hydroxy-quinoline-8-carboxylic acid. SpectraBase. [Link]
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A Technical Guide to the Biological Activities of Novel Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, planar structure and versatile synthetic accessibility make it a privileged pharmacophore in drug discovery.[4][5] Researchers have continually explored the derivatization of the quinoline ring, leading to the discovery of novel compounds with a wide array of biological activities.[6][7][8] This technical guide provides an in-depth exploration of the significant biological activities of these novel derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed protocols for their evaluation, and discuss the causality behind key experimental choices, offering a comprehensive resource for professionals in drug development.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline, or 1-azanaphthalene, is a fused bicyclic heterocycle composed of a benzene ring fused to a pyridine ring.[1] This fundamental structure is found in various natural alkaloids, most famously quinine, the historic antimalarial drug isolated from cinchona bark.[2][9] The synthetic versatility of the quinoline core allows for substitutions at various positions, enabling chemists to modulate the molecule's physicochemical properties and biological targets.[5] This adaptability has led to the development of quinoline-based drugs for a vast range of therapeutic areas, solidifying its status as a "privileged scaffold" in the design of new therapeutic agents.[4][10][11]
Major Biological Activities of Novel Quinoline Derivatives
The functionalization of the quinoline ring has yielded derivatives with potent and selective activities against a multitude of diseases. This section will explore the most promising of these activities.
Anticancer Activity
The development of quinoline derivatives as anticancer agents is one of the most intensely researched areas.[1][9][12] These compounds employ a variety of mechanisms to exert their cytotoxic effects on cancer cells.
Key Mechanisms of Anticancer Action:
-
Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases.[4][13] Novel quinoline derivatives have been designed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase.[4][9][12][14] By blocking the ATP-binding site of these enzymes, these derivatives can halt the downstream signaling pathways responsible for cell proliferation, angiogenesis, and survival.[12][15] For example, certain quinoline-2-carboxamides have shown potent Pim-1 kinase inhibitory activity.[12] Dual-target inhibitors, targeting both EGFR and HER2, have also been developed, demonstrating significant antiproliferative action in breast and lung cancer cell lines.[14]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA.[12][16] This interaction can distort the DNA helix, interfering with critical cellular processes like replication and transcription.[12][17] Some derivatives take this a step further by inhibiting topoisomerase enzymes, which are crucial for resolving DNA supercoils during replication.[1][12] This leads to DNA strand breaks and the induction of apoptosis (programmed cell death).[16][18]
-
Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are essential for forming the mitotic spindle during cell division. Several quinoline derivatives have been shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and ultimately leading to apoptosis.[1][11]
-
Induction of Oxidative Stress: Some quinoline-chalcone hybrids have been found to significantly induce the generation of Reactive Oxygen Species (ROS) within cancer cells.[15][19] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, triggering apoptotic pathways.[19][20]
Table 1: Examples of Anticancer Activity in Novel Quinoline Derivatives
| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Reported Activity (IC50/GI50) | Reference |
| Quinoline-based EGFR/HER-2 Inhibitors | MCF-7 (Breast), A-549 (Lung) | EGFR/HER-2 Kinase Inhibition | GI50: 25-82 nM | [14] |
| Pyridine-Quinoline Hybrids | PC-3 (Prostate), KG-1 (Leukemia) | Pim-1 Kinase Inhibition | GI50: 2.61 - 4.73 µM | [10] |
| Quinoline-Chalcone Hybrids | MGC-803 (Gastric) | G2/M Arrest, ROS Induction | IC50: 1.38 µM | [19] |
| 4-Quinoline Thiosemicarbazone | MCF-7 (Breast) | Topoisomerase II Inhibition | IC50: 0.82 µM | [1] |
| Benzimidazo[1,2-α]quinoline | SW620 (Colorectal) | Topoisomerase II Inhibition, DNA Intercalation | - | [18] |
Antimicrobial Activity
Quinoline derivatives have a long history of use as antimicrobial agents, with fluoroquinolones like ciprofloxacin being widely prescribed antibiotics.[3] Research continues to yield novel derivatives with potent activity against a range of pathogens.[8][21][22]
-
Antibacterial Activity: Novel quinoline derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[23] Recent studies have focused on developing compounds effective against phytopathogenic bacteria to protect agricultural crops.[24][25] One such derivative, Qa5, showed excellent activity against Xanthomonas oryzae by inducing oxidative damage and disrupting the bacterial cell membrane.[24][25]
-
Antifungal Activity: The quinoline scaffold is also a promising base for the development of new antifungal agents.[5] Certain quinoline derivatives have shown excellent activity against fungi like Pyricularia oryzae, a significant pathogen affecting rice crops.[5]
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases.[26] Quinoline derivatives have been investigated for their ability to modulate inflammatory responses.[2][21][22] Their mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2][23][26] Some quinoline-carboxamides have been reported as dual COX/LOX inhibitors.[2]
Methodologies for Evaluating Biological Activity
The robust evaluation of novel compounds is critical for drug development. This section provides detailed, self-validating protocols for key in vitro assays.
Workflow for Initial Screening of Novel Quinoline Derivatives
This diagram outlines a typical high-throughput screening workflow to identify and characterize the biological activities of newly synthesized quinoline derivatives.
Caption: High-level workflow for screening novel quinoline derivatives.
In Vitro Anticancer Assay: The MTT Assay
Causality & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's cytotoxicity.[27] It measures the metabolic activity of cells, which in viable cells involves NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[27][28] The amount of formazan produced is directly proportional to the number of living cells, making it a reliable indicator of cell viability and a robust method for initial high-throughput screening.[27][29]
Detailed Protocol: [27][28][30]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the novel quinoline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Remove the old medium and add 100 µL of the medium containing the various compound concentrations to the wells.
-
Self-Validation System: Include necessary controls:
-
Vehicle Control: Cells treated with medium containing only the solvent (e.g., 0.5% DMSO).
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance (optical density) at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot a dose-response curve (% viability vs. compound concentration) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[27]
-
In Vitro Antimicrobial Assay: Broth Microdilution (MIC Determination)
Causality & Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[31] The broth microdilution method is a standardized, efficient technique for determining MIC values for multiple compounds simultaneously.[32][33] It provides quantitative results that are essential for evaluating the potency of new antimicrobial agents.[31]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to span the expected MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Self-Validation System: Include essential controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no compound) to ensure the bacteria are viable.
-
Sterility Control: A well containing only sterile broth to check for contamination.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) tested in parallel.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
Causality & Rationale: In inflammatory conditions, macrophages can be stimulated to produce large amounts of nitric oxide (NO), a key inflammatory mediator, by the enzyme inducible nitric oxide synthase (iNOS).[28][34] Overproduction of NO is implicated in the pathophysiology of various inflammatory diseases. This assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[28] It serves as an effective screen for compounds that may inhibit the iNOS pathway.[26]
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Cytotoxicity Pre-screen: It is crucial to first perform a cytotoxicity assay (like MTT) to determine the non-toxic concentration range of the quinoline derivatives on the macrophage cells.[28] This ensures that any observed reduction in NO is due to anti-inflammatory activity, not cell death.
-
Compound Treatment & Stimulation:
-
Pre-treat the cells with non-toxic concentrations of the quinoline derivatives for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) to all wells except the negative control.
-
Self-Validation System: Include controls:
-
Negative Control: Untreated, unstimulated cells.
-
Vehicle Control: Cells treated with LPS and the vehicle (e.g., DMSO).
-
Positive Control: Cells treated with LPS and a known iNOS inhibitor (e.g., L-NAME).
-
-
Incubate for 24 hours.
-
-
Griess Reaction:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition: Measure the absorbance at 540-550 nm.
-
Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the vehicle control.
Mechanistic Insights & Signaling Pathways
Understanding how a compound works is as important as knowing that it works. Quinoline derivatives often target key nodes in cellular signaling pathways.
Mechanism of Action: Kinase Inhibition
Many quinoline derivatives function as ATP-competitive kinase inhibitors.[13] They possess a heterocyclic structure that can form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common mechanism for kinase inhibitors.[12] This blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cancer cell growth and survival.[4]
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Conrad-Limpach Synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester, a valuable scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings of the Conrad-Limpach synthesis, offer a detailed, field-proven laboratory protocol, and discuss critical parameters for success. The quinoline core is a privileged structure in drug discovery, and mastering its synthesis is a key skill for professionals in the field.
Foundational Principles: The Conrad-Limpach Reaction
Discovered by Max Conrad and Leonhard Limpach in 1887, the Conrad-Limpach synthesis is a robust and classical method for constructing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[1][2][3] The reaction proceeds in two distinct, temperature-dependent stages:
-
Enamine Formation: An aromatic amine is condensed with a β-ketoester at moderate temperatures. The reaction is kinetically controlled, favoring the nucleophilic attack of the amine onto the more reactive ketone carbonyl, leading to the formation of a stable β-aminoacrylate (enamine) intermediate.[1][4]
-
Thermal Cyclization: The isolated enamine intermediate undergoes a high-temperature (typically ~250 °C) intramolecular cyclization.[1][2] This step is a thermally-induced electrocyclic reaction, which is the rate-determining step, followed by the elimination of an alcohol (in this case, ethanol) to yield the final 4-hydroxyquinoline product.[1]
The choice of reaction conditions is paramount. A competing reaction, the Knorr quinoline synthesis, can occur if the initial condensation is performed at higher temperatures (e.g., 140 °C), where the thermodynamically favored attack on the ester carbonyl leads to a β-keto acid anilide and ultimately, a 2-hydroxyquinoline.[1][5] Therefore, strict temperature control is essential for regioselectivity.
Reaction Mechanism Overview
The synthesis of this compound follows this established pathway, starting from 4-ethylaniline and a suitable β-ketoester equivalent like diethyl ethoxymethylenemalonate (DEEMM).
Caption: Step-by-step experimental workflow diagram.
Part A: Synthesis of the Enamine Intermediate
-
To a 250 mL round-bottom flask, add 4-ethylaniline (12.12 g, 0.10 mol) and diethyl ethoxymethylenemalonate (DEEMM) (21.62 g, 0.10 mol).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture in an oil bath at 110 °C for 1 hour. The mixture will become homogeneous, and ethanol will be evolved as a byproduct.
-
After 1 hour, remove the flask from the heat. The resulting viscous, yellowish-orange oil is the enamine intermediate. It will likely solidify or become a semi-solid upon cooling and can be used in the next step without further purification. [6] Part B: Thermal Cyclization
-
Set up a 500 mL three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and an air-cooled reflux condenser.
-
Charge the flask with 150 mL of Dowtherm™ A.
-
Heat the Dowtherm™ A with vigorous stirring to a stable temperature of 250-255 °C. Using a high-boiling inert solvent is crucial for achieving high yields, as it ensures uniform heat transfer and prevents charring, which can occur with solvent-free methods. [1][7][8]4. Carefully and in small portions , add the crude enamine intermediate from Part A to the hot Dowtherm™ A over 5-10 minutes. Vigorous evolution of ethanol will be observed.
-
After the addition is complete, maintain the reaction temperature at 250-255 °C for an additional 10-15 minutes to ensure the cyclization is complete. [8]6. Turn off the heating and allow the mixture to cool to below 100 °C. As it cools, the product will begin to precipitate as a tan or light brown solid.
-
Once cooled, add approximately 200 mL of petroleum ether or hexane to the flask to dilute the Dowtherm™ A and facilitate complete precipitation and filtration.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with at least two 100 mL portions of petroleum ether to remove all residual high-boiling solvent. This washing step is critical for obtaining a clean crude product.
Part C: Purification
-
Transfer the crude, air-dried solid to a suitable flask.
-
Add hot ethanol and heat the suspension to boiling with stirring to dissolve the product. Use of a decolorizing carbon (e.g., Norit) may be beneficial if the product is highly colored. [8]3. Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the purified, off-white to pale yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Results & Characterization
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques. [6] * ¹H NMR: Will confirm the presence of the ethyl group on the benzene ring, the ethyl ester, and the aromatic protons of the quinoline core.
-
¹³C NMR: Will confirm the carbon skeleton of the molecule.
-
Mass Spectrometry: Will confirm the molecular weight (Expected [M+H]⁺: 260.12).
-
Melting Point: A sharp melting point indicates high purity.
-
Field-Proven Insights & Troubleshooting
-
Causality of Solvent Choice: The use of high-boiling aromatic ethers like Dowtherm™ A or diphenyl ether is a significant improvement over early mineral oil protocols. [7][8]These solvents have excellent heat transfer properties and their boiling points (~257 °C) are perfectly suited for the required cyclization temperature, leading to cleaner reactions and higher yields. [1][7]* Controlling the Cyclization: The rate of addition of the enamine to the hot solvent is critical. Adding it too quickly can cause the temperature to drop and may lead to incomplete reaction or the formation of oligomeric side products. A slow, portion-wise addition is key.
-
Impure Product after Cyclization: If the product appears dark or tarry, it is often due to either overheating (>260 °C) or residual starting materials. The most common culprit, however, is incomplete removal of the Dowtherm™ A. Be meticulous with the petroleum ether washing step.
-
Product Tautomerism: The product is named as a 4-hydroxyquinoline, but it exists in equilibrium with its 4-quinolone keto form. [1]This may be observable in spectroscopic data, and it is important to recognize that both forms represent the same successful product.
References
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Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Larock, R. C., & Yum, E. K. (1991). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry, 56(7), 2615–2617. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
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Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
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Wang, Z. (2010). Conrad-Limpach Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
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Cox, C. et al. (2019). The Synthesis of Waltherione F and Its Analogues with Modifications at the 2‐ and 3‐Positions as Potential Antitrypanosomal Agents. ChemistrySelect, 4(25), 7435-7439. (Diagram of mechanism available on ResearchGate). [Link]
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De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6). [Link]
-
Barrow, J. C. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic preparations and procedures international, 39(6), 596–600. [Link]
-
Reynolds, G. A., & Hauser, C. R. (1951). 2-METHYL-4-HYDROXYQUINOLINE. Organic Syntheses, 31, 77. [Link]
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Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6614. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
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Sławiński, J., et al. (2013). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European journal of medicinal chemistry, 69, 479-88. [Link]
- Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
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Dr. Bendi's Classroom. (2023, July 5). Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry [Video]. YouTube. [Link]
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Royal Society of Chemistry. (2019). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 9(62), 36058-36062. [Link]
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ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of quinoline derivatives 15 the reaction of amino acids and anilines. Retrieved from [Link]
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Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]
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Application Notes & Protocols: A Researcher's Guide to the Synthesis of Antimicrobial Quinolone Derivatives via the Gould-Jacobs Reaction
Abstract: The quinolone scaffold is a cornerstone in the development of synthetic antibacterial agents, with its derivatives forming a major class of clinically significant antibiotics. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of the foundational 4-hydroxyquinoline core structure using the Gould-Jacobs reaction. We will explore the underlying chemical principles, present both classical thermal and modern microwave-assisted synthetic protocols, detail purification and characterization methodologies, and discuss the critical structure-activity relationships that transform the core scaffold into a potent antimicrobial agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical, in-depth understanding of quinolone synthesis.
Introduction: The Significance of Quinolones
Quinolones are a class of synthetic chemotherapeutic agents renowned for their broad-spectrum antibacterial activity.[1] The discovery of the first quinolone, nalidixic acid, in 1962 as a byproduct of chloroquine synthesis, opened a new chapter in antimicrobial drug development.[2] The subsequent introduction of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolones, which exhibit enhanced potency and an expanded spectrum of activity.[3]
The primary mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By stabilizing a cleavage complex between these enzymes and bacterial DNA, quinolones introduce double-stranded breaks, ultimately leading to the cessation of DNA replication and cell death.[4] This targeted mechanism provides a high degree of selectivity for bacterial cells, as human cells do not possess DNA gyrase.
The synthesis of the quinolone core is a foundational step in the discovery of new antimicrobial agents. Among the various synthetic routes, the Gould-Jacobs reaction, first reported in 1939, remains a versatile and powerful method for constructing the 4-hydroxyquinoline (or 4-quinolinone) scaffold from readily available anilines.[2][5]
The Gould-Jacobs Reaction: Mechanism and Principles
The Gould-Jacobs reaction is a multi-step synthesis that proceeds through three main stages: condensation, thermal cyclization, and finally, hydrolysis and decarboxylation to yield the target 4-hydroxyquinoline.[2]
-
Condensation: The reaction begins with the nucleophilic attack of an aniline derivative on diethyl ethoxymethylenemalonate (DEEM). This is a Michael-type addition followed by the elimination of ethanol, forming a stable intermediate, diethyl anilinomethylenemalonate.[2][6]
-
Thermal Cyclization: This is the key ring-forming step and requires significant thermal energy (typically >240 °C). The reaction proceeds via a 6-electron electrocyclization, where the aromatic ring of the aniline attacks one of the ester carbonyls, eliminating a second molecule of ethanol and forming the quinoline ring system.[5][6] This step is often performed in a high-boiling inert solvent like diphenyl ether or via microwave irradiation to achieve the necessary temperatures.[7]
-
Saponification & Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed (saponified) using a base (e.g., NaOH) to the corresponding carboxylic acid. Subsequent heating of the acid causes it to readily decarboxylate (lose CO₂), yielding the final 4-hydroxyquinoline product.[2]
Reaction Mechanism Diagram
Caption: The four-stage mechanism of the Gould-Jacobs reaction.
Experimental Protocols & Workflow
Here we present two common protocols for the synthesis of the quinolone core. Protocol A follows a classical thermal approach, while Protocol B utilizes modern microwave technology for rapid heating and reduced reaction times.[8]
General Experimental Workflow
Caption: General workflow for the synthesis and analysis of quinolones.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Aniline (or substituted aniline) | Reagent Grade, >99% | Sigma-Aldrich | Freshly distilled if discolored. |
| Diethyl ethoxymethylenemalonate (DEEM) | Synthesis Grade, >98% | Sigma-Aldrich | Store under inert gas. |
| Diphenyl ether (for Protocol A) | Synthesis Grade | Sigma-Aldrich | High-boiling solvent (B.P. 259 °C).[9] |
| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific | For hydrolysis step. |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | Fisher Scientific | For acidification. |
| Ethanol | Anhydrous | VWR | For recrystallization. |
| Microwave Synthesis Vials (for Protocol B) | 2-5 mL | Biotage | Must be rated for high pressure and temperature. |
| Round-bottom flasks, Condenser | Standard Glassware | --- | For classical reflux and distillation. |
Protocol A: Classical Thermal Synthesis
-
Condensation: In a 100 mL round-bottom flask, combine aniline (10.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (11.0 mmol, 1.1 eq). Heat the mixture in an oil bath at 110-120 °C for 1.5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling slightly, add 30 mL of diphenyl ether to the flask. Equip the flask with a distillation head and condenser. Heat the mixture to 240-250 °C. Ethanol will begin to distill off as the cyclization proceeds. Maintain this temperature for 30-45 minutes.
-
Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully add 50 mL of hexane to precipitate the product. Stir for 15 minutes, then collect the solid product by vacuum filtration. Wash the solid with hexane to remove residual diphenyl ether.
-
Hydrolysis: Transfer the crude solid to a new flask containing a solution of 2.0 g of NaOH in 40 mL of water. Heat the mixture to reflux for 2 hours until all the solid dissolves.
-
Decarboxylation: Cool the solution and filter it to remove any insoluble impurities. While stirring, slowly acidify the filtrate with concentrated HCl until the pH is ~2-3. A precipitate will form. Heat the acidified mixture to 80-90 °C for 1 hour to ensure complete decarboxylation.
-
Final Product: Cool the mixture in an ice bath. Collect the final 4-hydroxyquinoline product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol B: Microwave-Assisted Synthesis
-
Reaction Setup: In a 2-5 mL microwave synthesis vial, add aniline (2.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (6.0 mmol, 3.0 eq).[6] The excess DEEM acts as both a reagent and a high-boiling solvent. Add a small magnetic stir bar.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-15 minutes.[6] Monitor the internal pressure, ensuring it remains within the vial's limits.
-
Isolation: After the reaction, cool the vial to room temperature. A precipitate should form. Filter the solid product and wash with a small amount of cold acetonitrile or ethanol to remove excess DEEM.[6]
-
Hydrolysis & Decarboxylation: The subsequent hydrolysis and decarboxylation steps can be carried out as described in Protocol A (Steps 4-6).
Purification and Characterization
The purity of the synthesized quinolone is paramount for biological testing. Recrystallization is the most common and effective method for purifying the crude solid product.[10]
Purification Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[11] Ethanol is often a suitable solvent for 4-hydroxyquinoline derivatives.[10] Perform a small-scale test to confirm.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimum amount of hot ethanol and heat the mixture on a hot plate while stirring until the solid just dissolves.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[11]
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[7][8] For the parent compound, 4-hydroxyquinoline, typical spectral data are as follows:
-
¹H NMR (DMSO-d₆): Signals for the aromatic protons will appear between δ 7.3 and 8.2 ppm. A characteristic singlet for the vinyl proton at C3 appears around δ 6.1 ppm, and broad singlets for the OH and NH protons are also observed.[12][13]
-
¹³C NMR (DMSO-d₆): The spectrum will show 9 distinct carbon signals. The carbonyl carbon (C4) is typically found far downfield around δ 177 ppm. Aromatic carbons appear between δ 118 and 140 ppm.[14][15]
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks for O-H and N-H stretching (broad, ~3300-2800 cm⁻¹), C=O stretching (~1640 cm⁻¹), and C=C aromatic stretching (~1600-1450 cm⁻¹).
-
Mass Spectrometry (MS): For 4-hydroxyquinoline, the molecular ion peak [M]+ should be observed at m/z = 145.16.
Structure-Activity Relationships (SAR)
The unsubstituted 4-hydroxyquinoline core has modest antimicrobial activity. Its transformation into a potent drug relies on strategic modifications at various positions of the quinolone ring. Understanding these SARs is crucial for designing effective new derivatives.[16]
-
N-1 Position: Substitution with small alkyl groups, such as ethyl or cyclopropyl, is critical for potent activity. The cyclopropyl group, found in drugs like ciprofloxacin, is particularly effective at enhancing DNA gyrase inhibition.[3]
-
C-3 Position: The carboxylic acid is essential for binding to the DNA gyrase enzyme and is a prerequisite for antibacterial activity.[4]
-
C-6 Position: The introduction of a fluorine atom dramatically increases cell penetration and gyrase inhibition, a defining feature of the fluoroquinolone class.[3]
-
C-7 Position: This position is a key site for modulating the antibacterial spectrum and potency. The addition of a piperazine ring (as in ciprofloxacin) or other nitrogen-containing heterocycles significantly enhances activity, particularly against Gram-negative bacteria.[16]
-
C-5 and C-8 Positions: Substituents at these positions can influence the planarity of the ring system and can be modified to improve activity against specific pathogens or reduce side effects.[4]
Safety and Handling Precautions
All synthetic procedures must be conducted in a well-ventilated laboratory fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Anilines: Many aniline derivatives are toxic and can be absorbed through the skin. Handle with care.
-
Diethyl ethoxymethylenemalonate (DEEM): Causes skin, eye, and respiratory tract irritation. Avoid inhalation and direct contact.[17][18]
-
Diphenyl ether: Causes serious eye irritation and is toxic to aquatic life.[9][19] It is used at very high temperatures, so extreme caution must be taken to avoid severe burns.
-
Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care.
All chemical waste should be disposed of according to institutional and local environmental regulations.
References
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- Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [URL: https://www.researchgate.
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- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline. [URL: https://patents.google.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [URL: https://www.mt.
- Biotage. (n.d.). Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. [URL: https://www.biotage.com/application-notes/an056-gould-jacobs-quinoline-forming-reaction]
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Advanced Applications of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester in Material Science
Introduction: Unveiling the Potential of a Versatile Quinoline Derivative
The quinoline scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry and is increasingly demonstrating significant promise in the realm of material science. Its rigid structure, coupled with the potential for extensive functionalization, allows for the fine-tuning of photophysical and electronic properties. This guide focuses on a particularly promising derivative, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester , exploring its synthesis and detailing its potential applications as a high-performance additive in advanced materials.
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and material science. It provides not only the foundational scientific principles but also detailed, actionable protocols for the synthesis and application of this versatile molecule. The insights provided are grounded in established scientific principles and draw parallels from well-studied analogous compounds to project the capabilities of the target molecule.
Physicochemical Properties and Synthesis
Before delving into its applications, it is crucial to understand the fundamental characteristics and synthesis of this compound.
| Property | Value | Source |
| IUPAC Name | ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate | N/A |
| CAS Number | 85418-73-1 | N/A |
| Molecular Formula | C₁₄H₁₅NO₃ | N/A |
| Molecular Weight | 245.27 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform, DMF) | Inferred |
| Melting Point | >260 °C | N/A |
Synthesis Protocol: A Reliable Pathway
The synthesis of this compound can be reliably achieved through a well-established cyclization reaction. The following protocol is adapted from established methodologies for similar quinoline derivatives.
Protocol 1: Synthesis of this compound
Materials:
-
4-ethylaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether (solvent)
-
Acetone
-
Ethanol
Procedure:
-
Step A: Condensation. In a round-bottom flask, combine 4-ethylaniline and diethyl ethoxymethylenemalonate in equimolar amounts. Heat the mixture at 100-120°C for 1-2 hours. This step involves the formation of an intermediate via a Michael addition followed by the elimination of ethanol.
-
Step B: Cyclization. Add the crude product from Step A to a suitable high-boiling point solvent, such as diphenyl ether. Heat the mixture to approximately 250°C for 1 hour. During this time, ethanol will distill off as the cyclization to the quinoline core occurs.
-
Step C: Isolation and Purification. Cool the reaction mixture to room temperature. Add acetone to precipitate the product. Collect the solid product by vacuum filtration.
-
Step D: Recrystallization. Wash the crude product with fresh acetone. Recrystallize the solid from hot ethanol to obtain purified this compound as a crystalline solid.
-
Characterization. Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Application I: Advanced UV Stabilizer for Polymeric Materials
One of the most promising applications of this compound is as a UV stabilizer for a wide range of organic polymers. The 4-hydroxyquinoline moiety is structurally analogous to benzotriazole UV absorbers, which are known to dissipate harmful UV radiation through an efficient excited-state intramolecular proton transfer (ESIPT) mechanism.[1] This process converts UV energy into harmless thermal energy, thereby protecting the polymer matrix from photodegradation.
The ethyl group at the 6-position is an electron-donating group, which can enhance the photostability and compatibility of the molecule within non-polar polymer matrices. This makes it a potentially superior alternative to unsubstituted or electron-withdrawing group-substituted quinolines. A US patent supports the use of 4-hydroxyquinoline-3-carboxylic acid derivatives as effective light stabilizers for organic materials.
Mechanism of UV Stabilization
The UV stabilization mechanism is predicated on the tautomerization of the 4-hydroxyquinoline core. Upon absorption of UV radiation, the molecule undergoes a rapid and reversible intramolecular proton transfer from the hydroxyl group to the quinoline nitrogen. This excited-state species then relaxes back to the ground state via non-radiative pathways, releasing the absorbed energy as heat. This cyclic process allows a single molecule of the stabilizer to dissipate the energy of thousands of photons without being consumed.
GroundState [label="Ground State\n(Enol Form)"]; ExcitedState [label="Excited State\n(ESIPT)"]; KetoTautomer [label="Keto Tautomer\n(Ground State)"];
GroundState -> ExcitedState [label="UV Photon Absorption", color="#4285F4"]; ExcitedState -> KetoTautomer [label="Non-radiative Decay\n(Heat Dissipation)", style=dashed, color="#EA4335"]; KetoTautomer -> GroundState [label="Proton Transfer", style=dashed, color="#34A853"]; }
Mechanism of UV stabilization via ESIPT.
Protocol 2: Incorporation into a UV-Curable Polyurethane Acrylate Coating
This protocol details the incorporation of this compound into a clear, UV-curable coating for the protection of a substrate from photodegradation.
Materials:
-
Polyurethane acrylate oligomer
-
Reactive diluent (e.g., tripropylene glycol diacrylate)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
This compound
-
Solvent (if necessary, e.g., methyl ethyl ketone)
-
Substrate (e.g., polycarbonate or wood panel)
Procedure:
-
Formulation Preparation. In a light-protected container, mix the polyurethane acrylate oligomer and the reactive diluent in the desired ratio (e.g., 70:30 by weight).
-
Dissolution of Stabilizer. In a separate container, dissolve 0.5-2.0% (by weight of the total formulation) of this compound in a minimal amount of a suitable solvent or directly into the reactive diluent with gentle heating and stirring until fully dissolved.
-
Blending. Add the stabilizer solution to the oligomer/diluent mixture and stir until a homogeneous solution is obtained.
-
Addition of Photoinitiator. Add 2-5% (by weight of the total formulation) of the photoinitiator to the mixture and stir until fully dissolved.
-
Coating Application. Apply the formulated coating to the substrate using a suitable method such as spin coating, bar coating, or spray coating to achieve the desired film thickness.
-
UV Curing. Expose the coated substrate to a UV lamp with an appropriate wavelength and intensity until the coating is fully cured. The curing time will depend on the specific formulation and the power of the UV source.
-
Characterization. Evaluate the performance of the stabilized coating by measuring properties such as gloss retention, color change (yellowing index), and mechanical integrity after accelerated weathering tests (e.g., QUV testing).
Expected Performance Data (Hypothetical)
The following table presents hypothetical performance data for a polymer film stabilized with the title compound, based on typical improvements seen with similar UV absorbers.
| Performance Metric | Unstabilized Polymer | Polymer + 1% Stabilizer |
| UV-Vis Absorbance (λ at 340 nm) | 0.05 | >2.0 |
| Gloss Retention after 1000h QUV | 30% | 85% |
| Yellowing Index after 1000h QUV | 25 | 5 |
| Tensile Strength Retention after 1000h QUV | 40% | 90% |
Application II: Potential as an Emissive or Host Material in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are well-established in the field of organic electronics, often serving as electron-transporting materials, host materials, or even as emitters in OLEDs.[2][3][4] The rigid, planar structure of the quinoline core provides good charge transport properties, and its electronic characteristics can be readily tuned through chemical modification. The this compound, with its extended conjugation and potential for fluorescence, is a promising candidate for use in OLED devices.
Role in OLEDs: A Multifaceted Potential
-
Emissive Layer (EML): The inherent fluorescence of the 4-hydroxyquinoline core could be harnessed for light emission. The ethyl and ester groups can be further modified to tune the emission color and improve quantum efficiency.
-
Host Material: The compound could serve as a host for phosphorescent or fluorescent guest emitters. Its energy levels would need to be appropriately aligned with those of the dopant to ensure efficient energy transfer.
-
Electron Transport Layer (ETL): The electron-deficient nature of the quinoline ring suggests potential for electron transport, although the hydroxyl group might introduce charge trapping states that would need to be considered.
Anode [label="Anode (ITO)"]; HTL [label="Hole Transport Layer (HTL)"]; EML [label="Emissive Layer (EML)\n(Host: this compound + Dopant)"]; ETL [label="Electron Transport Layer (ETL)"]; Cathode [label="Cathode (Al)"];
Anode -> HTL; HTL -> EML; EML -> ETL; ETL -> Cathode; }
Proposed OLED device architecture.
Protocol 3: Fabrication of a Solution-Processed OLED Device
This protocol describes the fabrication of a simple, solution-processed OLED using this compound as a host material in the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
This compound
-
Fluorescent or phosphorescent dopant (e.g., a green or red emitter)
-
Electron transport material (e.g., TPBi)
-
Solvent (e.g., chlorobenzene or toluene)
-
Aluminum for cathode deposition
Procedure:
-
Substrate Preparation. Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition. Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.[5] Anneal the film at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Preparation and Deposition. Prepare a solution of the host material (this compound) and the dopant in a suitable solvent. The doping concentration is typically 1-10% by weight. Spin-coat the EML solution onto the HTL layer. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm). Anneal the EML film at a suitable temperature (e.g., 80-100°C) to remove residual solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition. Transfer the substrate to a thermal evaporator. Deposit a thin layer of the ETL material (e.g., TPBi, 20-40 nm) followed by the aluminum cathode (100-150 nm) at a high vacuum (<10⁻⁶ Torr).
-
Encapsulation. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
-
Characterization. Measure the current-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer. Record the electroluminescence spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
Conclusion and Future Outlook
This compound stands out as a molecule with significant, yet largely untapped, potential in material science. Its robust synthesis and the inherent photophysical properties of its 4-hydroxyquinoline core make it an excellent candidate for development as a next-generation UV stabilizer. Furthermore, its electronic characteristics suggest intriguing possibilities for its use in organic electronic devices such as OLEDs.
The protocols detailed in this guide provide a solid foundation for researchers to begin exploring these applications. Further optimization of formulations and device architectures will undoubtedly unlock the full potential of this versatile compound, paving the way for more durable and efficient advanced materials.
References
- BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs).
- Custom Quinoline Derivatives Manufacturers, Suppliers. (n.d.).
- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.).
- An FTIR Study of Characterization of Neat and UV Stabilized Nylon 6,6 Polymer Films. (2018). International Journal of Engineering Research & Technology.
- Organic Light-Emitting Diodes based on Benzo[q]quinoline Derivatives. (2019). Molecular Crystals and Liquid Crystals.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications.
- FORMULATION OF HIGH-QUALITY UV-CURABLE COATING CONTAINING RENEWABLE REACTIVE DILUENTS FOR WOOD PROTECTION. (n.d.). Journal of Oil Palm Research.
- Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. (2022). Frontiers in Microbiology.
- 3V Sigma USA. (2025). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability.
- Model studies on the mechanism of HALS stabilization. (2025).
- Quinoline: Synthesis to Applic
- Benzotriazole UV Absorber. (n.d.).
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research & Reviews: Journal of Chemistry.
- Characteristics and Applications of UV-Curable Coatings with Different Formulations. (n.d.).
- Bomar. (2022). Introduction to UV Formulations.
- Synthesis and Characterization of 8-hydroxyquinoline Complexes of Tin(IV) and Their Application in Organic Light Emitting Diode. (n.d.). Semantic Scholar.
- ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic
- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.).
- Benchchem. (2025). The Evolution of Benzotriazole UV Absorbers: A Technical Guide.
- Ossila. (n.d.). Spin Coating: Complete Guide to Theory and Techniques.
- Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. (2023). MDPI.
- Directly Spin Coating a Low-Viscosity Organic Semiconductor Solution onto Hydrophobic Surfaces: Toward High-Performance Solution-Processable Organic Transistors. (n.d.).
- Spin-coating fabrication of high-yield and uniform organic thin-film transistors via a primer template growth. (n.d.).
- UV-VIS of 4-hydroxy-6-methoxy-3-quinolinecarboxylic acid, ethyl ester. (n.d.).
- Building and Testing a Spin Coater for the Deposition of Thin Films on DSSCs. (n.d.). SciELO.
- Printing and Coating Techniques for Scalable Organic Photovoltaic Fabric
- Ethyl 4-hydroxyquinoline-3-carboxyl
- Ethyl 4-hydroxybenzo[h]quinoline-3-carboxyl
- Ethyl 4-hydroxyquinoline-3-carboxyl
- Ethyl 4-Hydroxyquinoline-3-carboxylate 98.0+%, TCI America™. (n.d.). Fisher Scientific.
- Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. (2025).
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
- 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. (2025).
- 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. (2025).
- Ester synthesis by esterific
Sources
Application Note & Protocols: High-Throughput Screening Assays for Novel Quinolone Antibacterials
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rising tide of antibiotic resistance necessitates innovative approaches to discover new antibacterial agents. Quinolones, a critical class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] High-Throughput Screening (HTS) provides a powerful platform for interrogating large chemical libraries to identify novel compounds that exhibit quinolone-like activity. This guide provides a detailed overview of the scientific principles and practical protocols for conducting robust HTS campaigns. We will explore cell-based, target-based, and mechanism-indicative reporter assays, complete with step-by-step protocols, validation parameters, and data analysis strategies designed to ensure scientific integrity and accelerate the discovery pipeline.
Scientific Background: The Quinolone Mechanism of Action
Understanding the target is paramount to designing effective screening assays. Quinolones are bactericidal agents that interfere with DNA replication by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4]
-
DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process crucial for relieving the topological stress that builds up ahead of the replication fork.[2][4] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[2]
-
Topoisomerase IV: This enzyme's main role is to decatenate, or unlink, the intertwined daughter chromosomes after replication, allowing them to segregate into daughter cells.[2] It is the primary target in many Gram-positive bacteria.[2]
Quinolones do not simply inhibit these enzymes; they act as poisons. They bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved but not re-ligated.[3][4] This stabilized "cleavage complex" creates a physical roadblock for the DNA replication machinery, leading to stalled replication forks, the induction of the SOS DNA damage response, and ultimately, cell death through chromosome fragmentation.[3]
Caption: Quinolone mechanism of action.
High-Throughput Screening Strategies
A successful HTS campaign is a multi-stage process designed to efficiently identify and validate true hits from a large compound library while minimizing false positives and negatives.[5] The strategy typically involves a primary screen to cast a wide net, followed by confirmatory and secondary assays to increase confidence and characterize the mechanism of action.[6][7]
Caption: General HTS workflow for quinolone discovery.
Assay Selection
The choice of assay is critical and depends on the goals of the screen. A combination of different assay types provides a comprehensive approach.[7]
| Assay Type | Principle | Pros | Cons |
| Whole-Cell (Phenotypic) | Measures inhibition of bacterial growth, typically via optical density (OD) or metabolic indicators (e.g., resazurin).[8][9] | Physiologically relevant; simultaneously screens for cell permeability and activity against the target in its native context.[7] | Target is unknown; susceptible to non-specific cytotoxicity; may miss compounds with poor permeability.[7] |
| Target-Based (Biochemical) | Directly measures the activity of purified DNA gyrase or topoisomerase IV (e.g., supercoiling or relaxation activity).[10][11] | Unambiguously identifies compounds acting on the desired target; high signal-to-noise ratio. | Hits may not be active in whole cells due to poor permeability or efflux; requires purified, active enzyme.[7] |
| Reporter Gene Assay | Uses a bacterial strain engineered with a reporter gene (e.g., luciferase, GFP) fused to a promoter that is induced by a specific cellular event, like the SOS response.[12][13] | Provides mechanistic insight; can confirm on-target activity in a cellular context; can be used as a counter-screen. | Requires genetically modified strains; indirect measure of activity. |
Detailed Protocols
The following protocols are designed for 384-well microplate formats, which are standard for HTS.[14] All steps involving liquid handling of compounds and reagents should ideally be performed with automated liquid handlers to ensure precision and reproducibility.[15]
Protocol 1: Whole-Cell Growth Inhibition Assay (Primary Screen)
This protocol describes a primary screen to identify compounds that inhibit the growth of a target bacterium (e.g., Escherichia coli or Staphylococcus aureus).
Materials:
-
Target bacterial strain
-
Growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Compound library (typically 10 mM in DMSO)
-
Positive Control: Ciprofloxacin (or other known quinolone)
-
Negative Control: DMSO
-
384-well clear, flat-bottom microplates
-
Automated liquid handler, plate reader (600 nm)
Methodology:
-
Bacterial Culture Preparation: a. Inoculate 5 mL of MHB with a single colony of the target bacterium. b. Incubate overnight at 37°C with shaking (220 rpm). c. The next day, dilute the overnight culture into fresh, pre-warmed MHB to achieve a starting OD₆₀₀ of ~0.001. This corresponds to approximately 5 x 10⁵ CFU/mL, which must be optimized for your specific strain to ensure logarithmic growth during the assay period.[6]
-
Plate Preparation: a. Using an acoustic dispenser or pin tool, transfer 50-100 nL of each library compound to the corresponding wells of the 384-well assay plates. This results in a final screening concentration of 10-20 µM in a 50 µL final volume. b. Designate specific columns for controls:
- Positive Control: Add Ciprofloxacin to achieve a final concentration of 4x its Minimum Inhibitory Concentration (MIC).
- Negative Control: Add an equivalent volume of DMSO.
-
Assay Execution: a. Dispense 50 µL of the prepared bacterial suspension into each well of the compound-spotted plates. b. Seal the plates with breathable seals to prevent evaporation while allowing gas exchange. c. Incubate the plates for 16-18 hours at 37°C without shaking.
-
Data Acquisition: a. After incubation, measure the optical density of each well at 600 nm (OD₆₀₀) using a microplate reader.[9]
-
Data Analysis (Hit Identification): a. Calculate the percentage of growth inhibition for each compound well using the following formula: % Inhibition = 100 * (1 - (ODcompound - ODpos_control) / (ODneg_control - ODpos_control)) b. A "hit" is typically defined as a compound that causes ≥80% growth inhibition. The exact threshold should be determined based on assay performance and desired hit rate.[8]
Protocol 2: Biochemical DNA Gyrase Supercoiling Assay (Target-Based Secondary Screen)
This assay identifies compounds that directly inhibit the supercoiling activity of DNA gyrase. It is based on the principle that negatively supercoiled DNA forms triplex structures more efficiently than relaxed DNA, which can be detected using a fluorescent dye.[10][11]
Materials:
-
Purified E. coli DNA Gyrase (enzyme and subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% (w/v) glycerol.
-
SYBR Gold or similar DNA-intercalating dye
-
Triplex-forming oligonucleotide, biotinylated
-
Streptavidin-coated 384-well black plates
-
Positive Control: Ciprofloxacin
-
Negative Control: DMSO
Methodology:
-
Plate Coating: a. Add biotinylated triplex-forming oligonucleotide to streptavidin-coated plates and incubate for 1 hour at 37°C. b. Wash plates thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound oligonucleotide.
-
Gyrase Reaction: a. Prepare a reaction mix containing assay buffer, relaxed plasmid DNA (final concentration ~5 nM), and DNA gyrase enzyme (concentration to be optimized to give a robust signal). b. Dispense the reaction mix into the wells of a standard 384-well plate containing pre-spotted test compounds. c. Incubate for 90 minutes at 37°C to allow the supercoiling reaction to proceed.
-
Detection: a. Stop the reaction by adding EDTA to chelate Mg²⁺. b. Transfer the reaction mixture to the washed, oligonucleotide-coated plates. c. Incubate for 30 minutes to allow the supercoiled plasmid to bind to the tethered oligonucleotide via triplex formation. d. Wash the plates to remove unbound (relaxed) plasmid. e. Add a solution of SYBR Gold dye and incubate for 15 minutes in the dark. f. Read the fluorescence (Excitation: ~495 nm, Emission: ~537 nm) on a plate reader.
-
Data Analysis: a. High fluorescence indicates successful supercoiling (and no inhibition). Low fluorescence indicates inhibition of gyrase activity. b. Calculate % inhibition relative to positive (Ciprofloxacin) and negative (DMSO) controls. c. Hits from this assay can be further characterized by determining their IC₅₀ values through serial dilution.[16]
Protocol 3: SOS Response Reporter Gene Assay (Mechanism Confirmation)
This assay confirms whether a hit compound induces the DNA damage (SOS) response, a hallmark of quinolone activity.[3] It utilizes a bacterial strain where an SOS-inducible promoter (e.g., sulA) controls the expression of a reporter gene like luciferase.
Materials:
-
Reporter strain (e.g., E. coli with PsulA-luxCDABE fusion)
-
Growth medium (e.g., LB Broth)
-
Confirmed hits from primary screen
-
Positive Control: Ciprofloxacin
-
Negative Control: DMSO
-
384-well white, opaque microplates (for luminescence)
Methodology:
-
Culture Preparation: Grow the reporter strain overnight and dilute it in fresh medium to a starting OD₆₀₀ of ~0.001, as in Protocol 1.
-
Plate Preparation: a. Perform a 10-point, 3-fold serial dilution of the hit compounds in DMSO. b. Transfer the diluted compounds to the 384-well white plates. Include Ciprofloxacin as a positive control and DMSO as a negative control.
-
Assay Execution: a. Add 50 µL of the diluted reporter strain culture to each well. b. Seal the plates and incubate at 37°C for 3-4 hours. The optimal incubation time must be determined empirically to capture the peak of the SOS response.
-
Data Acquisition: a. Measure luminescence using a microplate reader. b. In a parallel plate, measure OD₆₀₀ to assess growth inhibition at the same time point. This is a critical counter-assay to ensure that the observed luminescence is not merely an artifact of cell lysis or other cytotoxic effects.
-
Data Analysis: a. Normalize the luminescence signal to the cell density (Luminescence / OD₆₀₀). b. A true quinolone-like compound will show a dose-dependent increase in normalized luminescence, indicating specific induction of the SOS pathway.
Assay Validation and Data Analysis
The reliability of any HTS campaign hinges on robust assay performance.[12] Before screening the full library, the assay must be validated using a smaller set of known active and inactive compounds.
Key Validation Parameters
| Parameter | Formula | Acceptable Value | Significance |
| Z-Factor (Z') | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | > 0.5[17] | Measures the statistical separation between the positive and negative controls. A value >0.5 indicates a robust and screenable assay. |
| Signal-to-Background (S/B) | μneg / μpos | > 5 | Indicates the dynamic range of the assay. A higher ratio provides a larger window to detect hits. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Measures the variability of the controls. Low %CV is essential for reproducibility. |
| (μ = mean, σ = standard deviation) |
Hit Confirmation and Triage
It is crucial to verify that initial hits are not artifacts.[18]
-
Re-testing: Hits should be re-tested from freshly prepared solutions to confirm activity.[18]
-
Dose-Response Curves: Generate IC₅₀ or EC₅₀ values to quantify potency. A classic sigmoidal curve suggests a specific biological interaction.
-
Counter-Screens: Use counter-screens to eliminate undesirable compounds. For example, a cytotoxicity assay using a mammalian cell line can filter out non-specific cytotoxic agents. A screen against a bacterial strain with a known quinolone resistance mutation (e.g., in gyrA) can confirm the on-target activity of novel scaffolds.[3]
Troubleshooting Common HTS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z-Factor (<0.5) | - High variability in controls (%CV > 20%).- Small signal window (low S/B).- Inconsistent liquid handling or incubation. | - Optimize reagent concentrations (e.g., cell density, enzyme concentration).- Ensure proper mixing and consistent incubation conditions.- Calibrate and validate automated liquid handlers.[19] |
| High Hit Rate (>2-3%) | - Assay conditions are too stringent.- Presence of "promiscuous inhibitors" (e.g., aggregators).- Compound library quality issues. | - Reduce screening concentration.- Add a detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregators.- Run a counter-screen to identify false positives (e.g., compounds that interfere with the detection method).[5] |
| Edge Effects in Plates | - Uneven temperature during incubation.- Evaporation from wells on the plate perimeter. | - Use high-quality, breathable plate seals.- Ensure uniform heating in the incubator.- Avoid using the outer rows/columns for samples, or fill them with media/buffer.[18] |
| Hit Not Confirmed on Re-test | - Compound degradation or precipitation.- Initial hit was a statistical anomaly.- Error in compound tracking or handling. | - Source a fresh powder sample of the compound for re-testing.- Check compound solubility in the assay buffer.- Verify the entire sample tracking and liquid handling workflow.[12][18] |
Conclusion
The discovery of novel quinolone antibacterials is a critical endeavor in the fight against antimicrobial resistance. The HTS strategies and protocols outlined in this guide provide a robust framework for identifying and validating new chemical entities. By integrating whole-cell phenotypic screening with target-based and mechanistic assays, researchers can build a comprehensive data package for each hit. Rigorous assay validation, careful data analysis, and proactive troubleshooting are the cornerstones of a successful HTS campaign that can effectively translate the potential of large chemical libraries into promising leads for the next generation of antibacterial drugs.
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Liu, G., Chater, K. F., Chandra, G., Niu, G., & Tan, H. (2013). A visualization reporter system for characterizing antibiotic biosynthetic gene clusters expression with high-sensitivity. Nature Communications, 4, 2577. [Link]
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Koul, A., Arnoult, E., Lounis, N., Guillemont, J., & Andries, K. (2011). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. Journal of Biomolecular Screening, 16(1), 1-10. [Link]
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Breland, E. J., Spinale, J. M., & Lyles, J. T. (2007). High-Throughput Screening for Antimicrobial Compounds Using a 96-Well Format Bacterial Motility Absorbance Assay. Journal of Biomolecular Screening, 12(6), 849–854. [Link]
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Infection Control Today. (2016). High-Throughput Screening Strategy Identifies Compounds Active Against Antibiotic-Resistant Bacteria. Retrieved from [Link]
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Butin, N., et al. (2021). Live Biosensors for Ultrahigh-Throughput Screening of Antimicrobial Activity against Gram-Negative Bacteria. MDPI. [Link]
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Application Notes and Protocols for the Derivatization of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and antimalarial properties.[1] The compound 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester is a versatile starting material for the synthesis of novel quinoline-based drug candidates. Its strategic derivatization at multiple positions—the 4-hydroxy group, the 3-ethyl ester, and the quinoline core—allows for the fine-tuning of physicochemical and pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of key derivatization techniques for this compound, complete with detailed, field-proven protocols. The methodologies described herein are designed to be self-validating and are supported by mechanistic insights and authoritative references to ensure scientific integrity.
Strategic Derivatization Pathways
The derivatization of this compound can be systematically approached by targeting its three primary functional regions. This allows for a modular approach to generating a library of diverse analogs for structure-activity relationship (SAR) studies.
Caption: Key derivatization strategies for the this compound scaffold.
Part 1: Derivatization at the 4-Hydroxy Group
The phenolic hydroxyl group at the 4-position is a key site for modification, allowing for the introduction of various alkoxy and acyloxy moieties. These modifications can significantly impact the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.
O-Alkylation to Synthesize 4-Alkoxyquinolines
O-alkylation of the 4-hydroxy group can enhance membrane permeability and introduce functionalities for further elaboration. The Williamson ether synthesis is a classical and reliable method for this transformation.
Protocol 1: O-Alkylation using an Alkyl Halide
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a slight excess of a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent/Condition | Parameter | Rationale |
| Solvent | DMF, Acetonitrile | Aprotic polar solvents that solubilize the reactants and facilitate the SN2 reaction. |
| Base | K₂CO₃, Cs₂CO₃ | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. Cs₂CO₃ is often more effective for less reactive halides. |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier of the reaction without promoting side reactions. |
Part 2: Modification of the 3-Ethyl Ester Group
The ethyl ester at the 3-position is a versatile handle for introducing a wide range of functionalities, most notably amides and bioisosteric replacements for the carboxylic acid.
Hydrolysis to the Carboxylic Acid
The first step in many derivatizations at the 3-position is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either basic or acidic conditions.
Protocol 2: Basic Hydrolysis of the Ethyl Ester
-
Suspension: Suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add an excess of aqueous sodium hydroxide (NaOH, 2-3 eq, e.g., 2M solution).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir until the reaction is complete, as monitored by TLC (typically 2-4 hours). The starting material will dissolve as the reaction progresses.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with a suitable acid, such as 2M hydrochloric acid (HCl). A precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Protocol 3: Acidic Hydrolysis of the Ethyl Ester
For substrates that may be sensitive to strong base, acidic hydrolysis offers an alternative.
-
Solution: Dissolve the ethyl ester (1.0 eq) in a mixture of acetic acid and water.[2]
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).[2]
-
Reaction: Heat the mixture to reflux (around 100-110 °C) for several hours, monitoring by TLC.[2]
-
Isolation: Cool the reaction mixture and pour it into ice-water. The carboxylic acid product will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry.
Amide Coupling
The resulting carboxylic acid can be coupled with a diverse range of amines to form amides, a common functional group in pharmaceuticals. This is typically achieved using a coupling agent to activate the carboxylic acid.
Protocol 4: EDC/HOBt Mediated Amide Coupling
-
Activation: Dissolve the 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or dichloromethane (DCM). Add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.[3][4]
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction: Stir the reaction at room temperature until completion (typically 4-16 hours), as monitored by TLC.
-
Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 5% citric acid), a mild basic solution (e.g., saturated sodium bicarbonate), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude amide by column chromatography or recrystallization.
| Reagent | Role | Rationale |
| EDC | Carbodiimide coupling agent | Activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] |
| HOBt | Additive | Suppresses side reactions and minimizes racemization if chiral amines are used.[3] |
| DIPEA | Non-nucleophilic base | Scavenges the HCl produced during the reaction and prevents protonation of the amine nucleophile. |
Bioisosteric Replacement of the Carboxylic Acid
In drug design, replacing a carboxylic acid with a bioisostere can improve pharmacokinetic properties such as absorption and metabolic stability. Tetrazoles and 1,3,4-oxadiazoles are common bioisosteres for carboxylic acids.[6]
Protocol 5: Synthesis of a 3-(1H-tetrazol-5-yl)quinoline Derivative
This protocol involves the conversion of the carboxylic acid to a nitrile, followed by cyclization.
-
Amide Formation: Convert the 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid to the primary amide using the amide coupling procedure (Protocol 4) with ammonia or an ammonia equivalent.
-
Dehydration to Nitrile: Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.
-
Cycloaddition: Dissolve the nitrile in a solvent like DMF. Add sodium azide (NaN₃, 1.5 eq) and a Lewis acid such as zinc chloride (ZnCl₂) or an ammonium salt like triethylammonium chloride.
-
Reaction: Heat the mixture to 100-120 °C for 12-24 hours.
-
Work-up: Cool the reaction, dilute with water, and acidify with HCl to protonate the tetrazole. Extract the product with an organic solvent, wash, dry, and purify.
Protocol 6: Synthesis of a 3-(1,3,4-oxadiazol-2-yl)quinoline Derivative
This procedure typically proceeds through a hydrazide intermediate.[7][8]
-
Hydrazide Formation: React the starting ethyl ester with hydrazine hydrate in a solvent like ethanol under reflux to form the corresponding acyl hydrazide.
-
Cyclization: The acyl hydrazide can be cyclized to form the 1,3,4-oxadiazole ring through various methods. A common method is to react it with triethyl orthoformate in the presence of an acid catalyst. Alternatively, reaction with carbon disulfide in the presence of a base will lead to an oxadiazole-thione, which can be further modified.[7]
Part 3: Derivatization of the Quinoline Ring System
The benzene portion of the quinoline ring can be functionalized, typically through electrophilic substitution or cross-coupling reactions on a halogenated precursor. The existing substituents will direct incoming electrophiles. The 6-ethyl group is ortho-, para-directing, and the quinoline nitrogen is deactivating.
Halogenation of the Quinoline Ring
Introducing a halogen atom onto the quinoline ring provides a handle for subsequent cross-coupling reactions.
Protocol 7: Electrophilic Chlorination
-
Solution: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetic acid.
-
Reagent: Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete by TLC. The position of halogenation will be directed by the existing substituents.
-
Work-up: Pour the reaction mixture into water and collect the precipitated solid by filtration.
-
Purification: Wash the solid with water and dry. Recrystallization or column chromatography can be used for further purification.
Palladium-Catalyzed Cross-Coupling Reactions
A halogenated quinoline derivative is a valuable intermediate for introducing aryl, heteroaryl, or amine substituents via well-established cross-coupling methodologies.
Caption: Palladium-catalyzed cross-coupling reactions on a halo-quinoline intermediate.
Protocol 8: Suzuki-Miyaura Coupling
This reaction is used to form carbon-carbon bonds.[9][10][11]
-
Reaction Setup: In a reaction vessel, combine the halo-quinoline derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).
-
Solvent: Add a mixture of solvents, typically toluene and water or dioxane and water.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (80-100 °C) for 6-12 hours, monitoring by TLC.
-
Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography.
Protocol 9: Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen bonds.[12][13][14][15][16]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the halo-quinoline (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Conclusion
The protocols outlined in this guide provide a robust framework for the systematic derivatization of this compound. By strategically modifying the 4-hydroxy, 3-ester, and quinoline ring positions, researchers can generate a rich library of analogs for comprehensive SAR studies, ultimately facilitating the discovery of novel therapeutic agents. It is imperative to perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment.
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Synthesis of 4-Hydroxyquinolines. VIII. Some Halogen Containing 4-Aminoquinoline Derivatives. ACS Publications. Available at: [Link]
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A one-pot synthesis of tetrazolones from acid chlorides: understanding functional group compatibility, and application to the late-stage functionalization of marketed drugs. Organic & Biomolecular Chemistry. Available at: [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. Available at: [Link]
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Ester synthesis by O-alkylation. Organic Chemistry Portal. Available at: [Link]
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The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
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This compound. Molbase. Available at: [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
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RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]
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The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate. Available at: [Link]
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Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. Available at: [Link]
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Experimental setup for scaling up quinolone synthesis
An Application Guide to the Experimental Setup and Process Optimization for Scaling Up Quinolone Synthesis
Abstract
Quinolones are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, most notably as broad-spectrum antibacterial agents.[1][2][3] The transition from laboratory-scale discovery to industrial-scale production presents significant challenges, including maintaining yield, controlling impurities, and ensuring process safety and economic viability. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic planning and execution of scaling up quinolone synthesis. We delve into the foundational synthetic strategies, with a specific, in-depth protocol based on the robust Gould-Jacobs reaction. Furthermore, this guide addresses critical scale-up parameters, in-process controls, and a systematic approach to troubleshooting, aiming to equip scientists with the expertise to navigate the complexities of large-scale chemical synthesis.
Foundational Synthetic Strategies: A Comparative Overview
The synthesis of the quinolone core has been a subject of extensive research for over a century, leading to several classic named reactions and modern catalytic methods.[4] The choice of synthetic route is paramount and is dictated by factors such as desired substitution patterns, availability of starting materials, reaction conditions, and scalability.
-
Gould-Jacobs Reaction: This is a widely used and reliable method for preparing 4-hydroxyquinolines. It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[5][6][7] Its predictability and use of readily available starting materials make it a strong candidate for scale-up.
-
Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters.[8][9][10] Depending on the reaction temperature, it can yield either 4-hydroxyquinolines or 2-quinolones, offering versatility but requiring strict temperature control to ensure regioselectivity.[2] The high temperatures (often ~250 °C) required for the cyclization step are a key consideration for large-scale production.[8][10]
-
Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[4][11]
-
Doebner-von Miller Reaction: This reaction synthesizes 2- and/or 4-substituted quinolines from anilines and α,β-unsaturated aldehydes or ketones.[11] It can be highly exothermic and may lead to tar formation, posing challenges for large-scale implementation.[3][12]
-
Modern Catalytic Methods: Recent advancements have introduced transition metal-catalyzed reactions (e.g., using palladium or copper) and metal-free protocols.[5][13][14][15] These methods often offer milder reaction conditions and improved efficiency. However, the cost of catalysts and the need for their removal from the final product must be carefully evaluated for industrial-scale applications.[16]
Caption: Comparative workflows of major quinolone synthesis routes.
A Scalable Route In-Depth: The Gould-Jacobs Reaction
For this guide, we will focus on the Gould-Jacobs reaction due to its reliability and extensive documentation, making it an excellent model for demonstrating scale-up principles. The reaction proceeds in a well-defined, stepwise manner, which is advantageous for process control and optimization.[6][7]
Causality of the Mechanism
Understanding the mechanism is critical for troubleshooting and optimization. The reaction begins with a nucleophilic attack by the aniline's nitrogen on the electron-deficient carbon of the ethoxymethylenemalonate, followed by the elimination of ethanol to form a stable enamine intermediate (anilinomethylenemalonate).[6] The subsequent, and often rate-limiting, step is a 6-electron electrocyclic reaction that requires significant thermal energy (typically 240-280°C) to overcome the activation barrier. This high-temperature cyclization is what forms the quinolone ring system. The process concludes with saponification of the ester and subsequent decarboxylation to yield the final 4-hydroxyquinoline product.[6]
Caption: Mechanism of the Gould-Jacobs reaction pathway.
Kilogram-Scale Protocol: Synthesis of 4-Hydroxyquinoline
This protocol details the synthesis on a 1 kg scale of aniline. All operations should be conducted in a well-ventilated chemical fume hood or a walk-in hood appropriate for large-scale reactions. Personnel must wear appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| Aniline (1.00 kg, 10.74 mol) | Reagent | 10 L Glass Reactor with overhead stirrer, reflux condenser, and thermocouple |
| Diethyl ethoxymethylenemalonate (EMME) (2.43 kg, 11.27 mol) | Reagent | Heating mantle with temperature controller |
| Diphenyl ether | Technical | Vacuum filtration apparatus |
| Sodium Hydroxide (NaOH) | ACS | Large beakers and flasks |
| Hydrochloric Acid (HCl), concentrated | ACS | Rotary evaporator (if necessary) |
| Ethanol | Reagent | pH meter or pH strips |
| Celite® (Diatomaceous earth) | --- | --- |
Step-by-Step Methodology
Step 1: Condensation to form Diethyl 2-((phenylamino)methylene)malonate
-
Setup: Assemble the 10 L reactor equipped with an overhead stirrer, condenser, and thermocouple. Ensure all glassware is dry.
-
Charging Reagents: Charge the reactor with aniline (1.00 kg, 10.74 mol). Begin stirring at a moderate speed (e.g., 150-200 RPM).
-
Addition of EMME: Slowly add diethyl ethoxymethylenemalonate (2.43 kg, 11.27 mol) to the aniline over 30-45 minutes. The addition is mildly exothermic; monitor the internal temperature to ensure it does not exceed 50°C.
-
Reaction: Heat the mixture to 110-120°C and maintain for 2-3 hours. The reaction liberates ethanol, which can be monitored.
-
In-Process Control (IPC): Take a small aliquot of the reaction mixture and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of aniline.[17]
-
Ethanol Removal: Once the reaction is complete, increase the temperature to 130-140°C to distill off the ethanol byproduct. Applying a gentle vacuum can facilitate this process. The crude intermediate is a viscous oil and can be used directly in the next step.
Step 2: Thermal Cyclization
-
Solvent Addition: Allow the crude intermediate to cool to ~80-90°C. Add diphenyl ether (3-4 L) to the reactor. This high-boiling solvent is crucial for achieving the high temperatures needed for cyclization while ensuring uniform heat distribution and preventing localized charring.[17]
-
Cyclization: Heat the mixture to a vigorous reflux, targeting an internal temperature of 250-260°C. Maintain this temperature for 1-2 hours. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will begin to precipitate as a solid.
-
IPC: Monitor the reaction by TLC/HPLC until the starting intermediate is consumed.
-
Cooling & Filtration: Cool the reaction mixture to below 100°C. The product will be a thick slurry. Carefully filter the solid product using a large Büchner funnel. Wash the filter cake thoroughly with a non-polar solvent like hexanes or toluene (2 x 1 L) to remove the diphenyl ether.
-
Drying: Dry the solid product under vacuum at 60-70°C until a constant weight is achieved.
Step 3: Saponification and Decarboxylation
-
Saponification: Prepare a 10% w/v solution of sodium hydroxide in water (approx. 5 L). Suspend the crude ester from Step 2 in this solution in the reactor.
-
Heating: Heat the mixture to reflux (approx. 100°C) for 2-3 hours. This hydrolyzes the ester to a sodium carboxylate salt, which dissolves in the aqueous solution.
-
Decarboxylation & Precipitation: Cool the solution to ~50°C. Slowly and carefully neutralize the solution by adding concentrated HCl. Vigorous gas evolution (CO₂) will occur. Continue adding acid until the pH is ~6-7. The final product, 4-hydroxyquinoline, will precipitate as a solid.
-
Isolation: Cool the mixture to room temperature, then further in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 1 L), and dry under vacuum at 80-100°C.
Scale-Up Challenges and Troubleshooting
Transitioning from a 10-gram to a 1-kilogram scale introduces challenges related to heat and mass transfer, reaction kinetics, and work-up procedures.[17]
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Significant Decrease in Yield | - Inefficient heat transfer leading to localized hotspots and degradation.[17]- Incomplete reaction due to poor mixing.- Inefficient removal of byproducts (e.g., ethanol in Step 1). | - Use a jacketed reactor for uniform heating/cooling.- Ensure adequate agitation; use baffles if necessary.- Apply vacuum during distillation to ensure complete removal of volatiles. |
| Formation of New Impurities | - Thermal degradation from prolonged exposure to high temperatures.- Side reactions (e.g., polymerization) due to high reactant concentrations.- Oxidation from exposure to air at high temperatures.[17] | - Optimize reaction time; use IPCs to stop the reaction promptly.- Control the rate of reagent addition; consider using a more dilute system.- Maintain an inert atmosphere (e.g., nitrogen or argon) during high-temperature steps. |
| Difficult Product Isolation | - Fine particle size of precipitate, clogging filters.- Inefficient removal of high-boiling solvent (diphenyl ether). | - Optimize the cooling rate during precipitation to encourage larger crystal growth.- Consider adding a filter aid like Celite®.- Ensure thorough washing of the filter cake with an appropriate solvent. |
| Poor Regioselectivity (in related syntheses) | - A common challenge in syntheses like Friedländer when using unsymmetrical ketones. | - Carefully control reaction temperature and catalyst choice to favor the desired isomer.[17] |
graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes A [label="Low Yield or High Impurity\nObserved in Scale-Up", pos="0,4!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Analyze IPC Data\n(TLC, HPLC, GC)", pos="-2,2.5!", fillcolor="#FBBC05"]; C [label="Evaluate Heat Transfer", pos="0,2.5!", fillcolor="#FBBC05"]; D [label="Evaluate Mass Transfer\n(Mixing)", pos="2,2.5!", fillcolor="#FBBC05"]; E [label="Incomplete Reaction?", pos="-3,1!", shape=ellipse, fillcolor="#F1F3F4"]; F [label="New Impurities?", pos="-1,1!", shape=ellipse, fillcolor="#F1F3F4"]; G [label="Charring/Degradation?", pos="1,1!", shape=ellipse, fillcolor="#F1F3F4"]; H [label="Inconsistent Results?", pos="3,1!", shape=ellipse, fillcolor="#F1F3F4"]; I [label="Increase Reaction Time\nor Temperature", pos="-4,-0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Optimize Temperature Profile\n& Inert Atmosphere", pos="-1,-0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Improve Agitation\n(Speed, Impeller Design)", pos="2,-0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="Re-validate Process", pos="0,-2!", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -- {B, C, D} [color="#5F6368"]; B -- {E, F} [color="#5F6368"]; C -- G [color="#5F6368"]; D -- H [color="#5F6368"]; E -- I [color="#4285F4"]; F -- J [color="#4285F4"]; G -- J [color="#4285F4"]; H -- K [color="#4285F4"]; {I, J, K} -- L [color="#4285F4"]; }
Caption: A systematic workflow for troubleshooting scale-up issues.
Conclusion
The successful scale-up of quinolone synthesis is a multi-faceted challenge that requires a deep understanding of chemical principles, reaction engineering, and process control. By selecting a robust synthetic route like the Gould-Jacobs reaction, meticulously planning the experimental setup, implementing rigorous in-process controls, and adopting a systematic approach to troubleshooting, researchers can effectively bridge the gap between bench-scale discovery and large-scale production. This guide provides a foundational framework to build upon, emphasizing that process optimization is an iterative cycle of analysis, adjustment, and validation aimed at achieving efficiency, safety, and quality in the synthesis of these vital chemical compounds.[18][19]
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New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. (2021). Organic Process Research & Development, 25(8), 1841-1852. [Link]
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Shen, C., Wang, A., Xu, J., An, Z., Loh, K. Y., Zhang, P., & Liu, X. (2019). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Chem, 5(5), 1059-1107. [Link]
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Huang, X. G., & Chen, K. N. (2019). An Efficient and Scalable Synthesis of Quinolone 006. Chemical & Pharmaceutical Bulletin, 67(5), 481-486. [Link]
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Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]
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Lee, H. N., Han, W. P., & Shin, I. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5469. [Link]
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Staliński, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(3), 1033. [Link]
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Li, B., Liu, Y., & Wang, H. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 14(5), 323. [Link]
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[Review Article] Green Strategies for The Synthesis of Quinolone Derivatives. (2024). PDF. [Link]
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Guo, F. W., Mou, X. F., Qu, Y., Wei, M. Y., Chen, G. Y., Wang, C. Y., ... & Shao, C. L. (2021). Scalable total synthesis of (+)-aniduquinolone A and its acid-catalyzed rearrangement to aflaquinolones. Nature Communications, 12(1), 1-10. [Link]
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Conrad–Limpach synthesis. (n.d.). In Wikipedia. [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
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Mulugeta, E., Melaku, Y., & Belete, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21374-21398. [Link]
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[Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. (2024). Qeios. [Link]
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Scale-up studies and experiments for mechanistic insights. a, Synthesis... (n.d.). ResearchGate. [Link]
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Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage. [Link]
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Application Notes and Protocols for the Biological Screening of Novel Ethyl Quinoline Carboxylates
Introduction: The Therapeutic Promise of Ethyl Quinoline Carboxylates
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Ethyl quinoline carboxylates, a specific subclass, have emerged as particularly promising candidates in drug discovery due to their synthetic tractability and diverse pharmacological profiles. These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes involved in pathogen replication to the modulation of critical signaling pathways that govern cell growth, death, and inflammation.[1][2][3]
This guide provides a comprehensive framework for the initial biological evaluation of novel ethyl quinoline carboxylates. It is designed for researchers, scientists, and drug development professionals, offering a suite of validated screening protocols to identify and characterize promising lead compounds. The methodologies are presented not merely as procedural steps but are grounded in their mechanistic rationale, empowering the researcher to understand the "why" behind the "how."
Chapter 1: The Anticancer Screening Cascade
The initial evaluation of novel ethyl quinoline carboxylates for anticancer activity involves a tiered approach, beginning with a general assessment of cytotoxicity across various cancer cell lines, followed by more detailed mechanistic assays to elucidate the mode of action.
Primary Screening: Assessing Cytotoxicity
The first crucial step is to determine whether a compound exhibits cytotoxic or cytostatic effects against cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[4][5][6]
Principle of the MTT Assay The assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4][7]
-
Compound Treatment: Prepare serial dilutions of the ethyl quinoline carboxylate compounds in complete culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, to assess time-dependent effects.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5][8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[4][8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[4][5]
Data Presentation and Interpretation The results are typically expressed as the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that inhibits 50% of cell growth or viability.
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| EQC-001 | MCF-7 (Breast) | 48 | 8.2 |
| EQC-001 | HCT-116 (Colon) | 48 | 15.6 |
| EQC-002 | MCF-7 (Breast) | 48 | > 100 |
| EQC-002 | HCT-116 (Colon) | 48 | > 100 |
| Doxorubicin | MCF-7 (Breast) | 48 | 0.5 |
Table 1: Representative cytotoxicity data for novel ethyl quinoline carboxylates (EQC).
Secondary Screening: Elucidating the Mechanism of Cell Death
Compounds demonstrating significant cytotoxicity are further investigated to determine if they induce apoptosis, a form of programmed cell death that is a desirable trait for anticancer agents.
Principle of the Assay This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and is used to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[9]
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include untreated controls.
-
Cell Harvesting: Collect both floating and adherent cells. Gently detach adherent cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.[9]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL stock).[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[9] FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Interpretation The flow cytometry data will segregate the cell population into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
An effective pro-apoptotic compound will show a significant increase in the population of the lower-right and upper-right quadrants compared to the untreated control.
Principle of the Assay Caspases are a family of proteases that are central to the execution of apoptosis.[11] Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave specific cellular substrates, leading to the dismantling of the cell. This assay uses a synthetic substrate (e.g., DEVD peptide) conjugated to a fluorophore. When cleaved by active caspase-3/7, the fluorophore is released and emits a measurable signal.
Experimental Protocol: Caspase-3/7 Fluorometric Assay
-
Cell Treatment: Seed cells in a 96-well, black, clear-bottom plate and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 12, 24 hours).
-
Reagent Preparation: Prepare the caspase-3/7 reagent containing the fluorogenic substrate according to the manufacturer's instructions.
-
Assay: Add the caspase reagent directly to the wells containing the cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation/emission wavelengths appropriate for the fluorophore (e.g., ~490 nm / ~520 nm for a green fluorophore).
Data Interpretation A significant increase in fluorescence in treated cells compared to untreated cells indicates the activation of caspase-3/7, confirming that the compound induces apoptosis through the caspase-dependent pathway.
Tertiary Screening: Investigating Cellular Pathways
Further investigation can pinpoint the specific cellular mechanisms affected by the lead compounds.
Principle of the Assay Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cell proliferation.[12][13] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the cell cycle distribution of a cell population. PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[12] Cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase.[12]
Experimental Protocol: Cell Cycle Analysis with PI Staining
-
Cell Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest the cells (including any floating cells) and wash with PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) and fix by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their structure.[14]
-
Incubation: Incubate the cells on ice for at least 30 minutes or at 4°C for up to two weeks.[3][14]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[12][14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the cells using a flow cytometer. The PI fluorescence is typically measured on a linear scale.
Data Interpretation The resulting histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. A compound causing cell cycle arrest will lead to an accumulation of cells in a specific phase compared to the untreated control population.
Principle of the Assay The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation.[15][16] Its constitutive activation is a hallmark of many cancers, promoting cell survival and resistance to therapy.[14][17] An NF-κB reporter assay can be used to screen for compounds that inhibit this pathway. This cell-based assay uses a cell line engineered to contain a reporter gene (e.g., luciferase) under the control of an NF-κB response element. When NF-κB is activated (e.g., by a stimulant like TNF-α), it binds to this element and drives the expression of the reporter gene, producing a quantifiable signal (light).[18][19]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed an NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in a 96-well, white, clear-bottom plate. Incubate overnight.
-
Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the ethyl quinoline carboxylate. Incubate for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as TNF-α (Tumor Necrosis Factor-alpha), to the wells to a final concentration known to induce a robust response. Include unstimulated and vehicle-stimulated controls.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.[18]
-
Lysis and Luminescence Measurement: Remove the medium and add a luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme.[20] Measure the luminescence using a plate-reading luminometer.
Data Interpretation A potent inhibitor of the NF-κB pathway will cause a dose-dependent decrease in the luminescence signal in stimulated cells.
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
Chapter 2: The Antimicrobial Screening Cascade
Quinolone antibiotics have a long history of clinical success, primarily by targeting bacterial DNA replication.[12][15] Novel ethyl quinoline carboxylates should be screened for similar activity against a panel of clinically relevant bacteria.
Primary Screening: Determining Minimum Inhibitory Concentration (MIC)
Principle of the Assay The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][21]
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[22] The final volume in each well should be 50 µL or 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[23]
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL or 200 µL. This will dilute the compound concentrations to their final test concentrations.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[23]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[2]
Data Presentation
| Compound ID | Bacterium | MIC (µg/mL) |
| EQC-003 | Staphylococcus aureus | 4 |
| EQC-003 | Escherichia coli | 8 |
| EQC-004 | Staphylococcus aureus | > 128 |
| EQC-004 | Escherichia coli | > 128 |
| Ciprofloxacin | Staphylococcus aureus | 0.5 |
| Ciprofloxacin | Escherichia coli | 0.25 |
Table 2: Representative MIC data for novel ethyl quinoline carboxylates (EQC).
Secondary Screening: Biofilm Inhibition Assay
Principle of the Assay Bacterial biofilms are communities of microorganisms attached to a surface and are notoriously resistant to conventional antibiotics. The crystal violet assay is a simple and effective method to quantify biofilm formation and to screen for compounds that can inhibit its development.[1] Crystal violet stains the bacterial cells and the extracellular matrix of the biofilm. The amount of bound dye is proportional to the total biofilm biomass.
Experimental Protocol: Crystal Violet Biofilm Inhibition Assay
-
Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of bacterial culture (adjusted to ~10⁶ CFU/mL) and 100 µL of medium containing the test compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.[24]
-
Washing: Gently discard the planktonic (free-floating) bacteria by inverting the plate and wash the wells twice with sterile PBS to remove non-adherent cells.[25]
-
Fixation (Optional): Fix the biofilm with 200 µL of methanol for 15 minutes.
-
Staining: Remove the PBS or methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[24][26]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at ~570-595 nm.[25][26]
Data Interpretation A reduction in absorbance in the presence of the compound compared to the untreated control indicates inhibition of biofilm formation.
Caption: Workflow for antimicrobial screening of novel compounds.
Chapter 3: The Anti-inflammatory Screening Cascade
Chronic inflammation is implicated in a host of diseases, and the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) is a key therapeutic strategy.
Primary Screening: COX Inhibition Assay
Principle of the Assay Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[6][16] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. An in vitro COX inhibition assay measures the ability of a compound to block the activity of purified COX-1 and COX-2 enzymes, allowing for the determination of potency and isoform selectivity.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is a general guideline, often performed using commercially available kits which measure the peroxidase activity of COX.
-
Reagent Preparation: Prepare purified recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe according to the assay kit manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to buffer. Then, add various concentrations of the ethyl quinoline carboxylate or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: The reaction produces prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This process involves a peroxidase activity that can be coupled to a probe to generate a colorimetric or fluorescent signal.
-
Signal Measurement: After a set incubation time (e.g., 5-10 minutes), stop the reaction and measure the absorbance or fluorescence using a microplate reader.
Data Interpretation The inhibitory activity is calculated as a percentage of the uninhibited control. IC₅₀ values are determined for both COX-1 and COX-2. A compound is considered COX-2 selective if its IC₅₀ for COX-2 is significantly lower than its IC₅₀ for COX-1. This selectivity is often desirable as it may reduce the gastrointestinal side effects associated with COX-1 inhibition.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| EQC-005 | 50.5 | 2.1 | 24.0 |
| EQC-006 | 15.2 | 12.8 | 1.2 |
| Celecoxib | 25.0 | 0.05 | 500 |
Table 3: Representative COX inhibition data for novel ethyl quinoline carboxylates (EQC).
Conclusion
This application guide outlines a systematic and robust screening cascade for the initial biological characterization of novel ethyl quinoline carboxylates. By employing this tiered approach—moving from broad phenotypic assays to more specific mechanistic studies—researchers can efficiently identify promising lead compounds for further development. The protocols provided herein are foundational, and further downstream experiments, such as in vivo efficacy studies and detailed toxicology assessments, will be necessary to fully profile the therapeutic potential of any identified hits.
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Investigative Guide to 4-Hydroxyquinoline-3-Carboxylic Acid Esters as Novel Agricultural Agents
A Senior Application Scientist's Approach to "6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester"
Editor's Note: The compound "this compound" is not currently a recognized or registered agent in agricultural chemistry. This guide, therefore, uses this specific molecule as a representative model for a novel chemical entity within the broader, agriculturally relevant class of quinoline carboxylic acids. The protocols and methodologies detailed herein provide a comprehensive framework for the synthesis, screening, and initial mechanistic investigation of such compounds for potential use as herbicides, fungicides, or plant growth regulators.
Introduction: The Quinolone Scaffold in Agricultural Chemistry
The quinoline and quinolone cores are privileged structures in chemistry, most famously represented by the quinolone class of antibiotics.[1] However, their biological activity is not limited to antimicrobial effects. The inherent structural rigidity, aromaticity, and capacity for diverse functionalization make the quinoline scaffold a compelling starting point for the discovery of new agrochemicals.[2] Derivatives of quinoline carboxylic acids have been explored for various applications, including their potential as herbicides and fungicides.[2][3]
The core hypothesis is that the 4-hydroxyquinoline-3-carboxylic acid ester framework can be functionalized to interact with specific biological targets in plants or plant pathogens, leading to desirable agricultural outcomes such as weed control, disease suppression, or growth modulation. The ethyl group at the 6-position of our model compound, "this compound," represents a key point of substitution that can influence lipophilicity, steric interactions, and metabolic stability, all ofwhich are critical determinants of bioactivity.
This document serves as a detailed guide for a research program aimed at evaluating the agricultural potential of this and similar novel quinolone derivatives. It provides field-proven protocols, explains the scientific rationale behind experimental choices, and offers a logical workflow from chemical synthesis to biological validation.
Synthesis and Characterization
The foundational step in evaluating any new chemical entity is securing a reliable and scalable synthetic route. For 4-hydroxyquinoline-3-carboxylic acid esters, the Gould-Jacobs reaction is the most direct and well-established method.[4][5]
Rationale for Synthetic Route
The Gould-Jacobs reaction is chosen for its robustness and versatility. It proceeds in two main stages:
-
Condensation: An aniline (in this case, 4-ethylaniline) reacts with an alkoxymethylenemalonate ester (diethyl ethoxymethylenemalonate, DEEM) to form a stable intermediate. This step is typically straightforward and high-yielding.[6]
-
Thermal Cyclization: The intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring system.[7] This step is critical and often requires optimization, with high-boiling solvents like Dowtherm A or phenyl oxide used to achieve the necessary temperatures (typically >250 °C).[7][8]
The final product exists as a keto-enol tautomer, predominantly in the 4-oxo (quinolone) form, but is commonly named as the 4-hydroxyquinoline derivative.[4]
Protocol: Synthesis of this compound
This protocol describes a classical thermal cyclization method.[8]
Materials:
-
4-ethylaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Phenyl oxide (or Dowtherm A)
-
Acetone
-
Ethanol
-
Round-bottom flask with reflux condenser and distillation head
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Step A: Condensation. In a round-bottom flask, combine 4-ethylaniline (1.0 eq) and DEEM (1.1 eq). Heat the mixture to 110-130 °C for 1-2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the aniline and formation of the anilidomethylenemalonate intermediate.
-
Ethanol Removal. Once the condensation is complete, remove the ethanol byproduct under reduced pressure. The resulting product should be a viscous oil or low-melting solid.
-
Step B: Cyclization. To the oil from Step A, add phenyl oxide (approx. 3-4 mL per gram of intermediate).[8] Stir the mixture under an inert atmosphere and heat to 250 °C. The reaction is typically complete within 1 hour, during which time ethanol will distill from the mixture.[8]
-
Isolation. Cool the reaction mixture to room temperature. The product should begin to precipitate. Add acetone (approx. 2 mL per mL of phenyl oxide) to facilitate complete precipitation.[8]
-
Purification. Filter the solid product using a Büchner funnel. Wash the crude solid thoroughly with acetone to remove the high-boiling solvent. Recrystallize the solid from hot ethanol to yield pure this compound as a solid.[8]
-
Characterization. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Biological Screening Protocols
A tiered screening approach is the most efficient method for evaluating a novel compound's potential. Primary screens are designed for high-throughput and identify general activity, while secondary screens provide more detailed, quantitative data on promising hits.
Tier 1: Primary Herbicidal Activity Screen
This protocol is designed to detect both pre-emergence (soil-acting) and post-emergence (foliar-acting) herbicidal effects on representative monocot and dicot species.
Rationale: Using both monocot (e.g., ryegrass) and dicot (e.g., cress) species provides a broad initial assessment of the compound's spectrum of activity. A high application rate (e.g., 1000-2000 g a.i./ha equivalent) is used to maximize the chance of detecting any biological effect.[9][10]
Protocol:
-
Plant Preparation. Sow seeds of garden cress (Lepidium sativum) and annual ryegrass (Lolium rigidum) in small pots (e.g., 5x5 cm) filled with standard potting mix. Grow in a controlled environment (22-24°C, 16:8h light:dark cycle).
-
Compound Formulation. Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) with a surfactant (e.g., Tween® 20 at 0.1% v/v).
-
Pre-Emergence Application. Within 24 hours of sowing, apply the test compound solution evenly to the soil surface of a set of pots using a laboratory track sprayer. The application rate should be equivalent to 2000 g/ha. Include a solvent-only control.
-
Post-Emergence Application. After 10-14 days, when seedlings have reached the 2-3 leaf stage, apply the test compound to a separate set of pots at the same rate.[10]
-
Assessment. Evaluate the plants 14 and 21 days after treatment (DAT).[11] Use a visual injury rating scale from 0% (no effect) to 100% (complete plant death). Record symptoms such as chlorosis, necrosis, stunting, and malformation.
Tier 1: Primary Fungicidal Activity Screen
This protocol uses an in-vitro microtiter plate assay to assess the compound's ability to inhibit the growth of key plant pathogenic fungi.
Rationale: An in-vitro assay is rapid and requires minimal compound.[12] Botrytis cinerea (grey mold) and Fusarium oxysporum (Fusarium wilt) are chosen as they represent major pathogens affecting a wide range of crops. Inhibition of spore germination or mycelial growth is a direct indicator of fungicidal potential.[13]
Protocol:
-
Fungal Cultures. Grow B. cinerea and F. oxysporum on potato dextrose agar (PDA) plates until sporulating.
-
Spore Suspension. Harvest spores by flooding the plate with sterile water containing 0.05% Tween® 20 and gently scraping the surface. Filter the suspension through miracloth and adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer.[12]
-
Assay Setup. In a 96-well microtiter plate, add 178 µL of potato dextrose broth (PDB) to each well. Add 2 µL of the test compound stock solution (in DMSO) to achieve a final concentration of 100 µg/mL.
-
Inoculation. Add 20 µL of the fungal spore suspension to each well.[12]
-
Controls. Include a negative control (2% DMSO in PDB) and a positive control (a commercial fungicide like Azoxystrobin at 10 µg/mL).
-
Incubation & Assessment. Incubate the plate at 25 °C for 48-72 hours. Assess fungal growth inhibition visually or by measuring optical density at 600 nm with a plate reader. Calculate the percentage of inhibition relative to the negative control.
Tier 1: Primary Plant Growth Regulator (PGR) Screen
This protocol uses Arabidopsis thaliana root elongation and overall phenotype to detect PGR-like activity.
Rationale: Arabidopsis is a model organism with rapid growth and well-characterized development, making it ideal for detecting subtle PGR effects.[14][15] Root growth is particularly sensitive to hormonal changes (e.g., auxin-like or cytokinin-like activity).
Protocol:
-
Plate Preparation. Prepare square petri plates with 0.5x Murashige and Skoog (MS) agar medium.
-
Compound Addition. After autoclaving and cooling the medium to ~50 °C, add the test compound (dissolved in DMSO) to a final concentration of 50 µM. Pour plates and allow them to solidify vertically.
-
Seed Plating. Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them in a line on the agar surface at the top of the vertically oriented plates.
-
Incubation. Seal the plates and place them in a growth chamber under a 16:8h light:dark cycle at 22 °C.
-
Assessment. After 7-10 days, photograph the plates. Measure the primary root length of at least 10 seedlings per treatment. Observe and record any phenotypic changes compared to the DMSO control, such as altered root architecture, leaf development, or gravitropic response.[14]
Data Interpretation and Tier 2 Advancement
The results from the primary screens should be compiled for clear interpretation.
Table 1: Hypothetical Tier 1 Screening Results for Compound X
| Assay Type | Species/Pathogen | Concentration | Result (Endpoint) |
|---|---|---|---|
| Herbicide (Pre) | L. rigidum | 2000 g/ha | 15% Injury |
| Herbicide (Pre) | L. sativum | 2000 g/ha | 85% Injury |
| Herbicide (Post) | L. rigidum | 2000 g/ha | 10% Injury |
| Herbicide (Post) | L. sativum | 2000 g/ha | 90% Injury |
| Fungicide | B. cinerea | 100 µg/mL | 25% Inhibition |
| Fungicide | F. oxysporum | 100 µg/mL | 20% Inhibition |
| PGR | A. thaliana | 50 µM | No significant effect |
Interpretation: Based on the hypothetical data in Table 1, the compound shows promising selective herbicidal activity against the dicot species (L. sativum) in both pre- and post-emergence applications. The fungicidal and PGR activities are minimal.
Decision: The compound should advance to Tier 2 testing for herbicidal activity.
Tier 2: Dose-Response Herbicide Assay
Rationale: A dose-response study is essential to quantify the potency of the compound and determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth/biomass). This is a critical metric for comparing efficacy with commercial standards.[16]
Protocol:
-
Follow the setup for the post-emergence primary screen using the sensitive species (L. sativum).
-
Apply the compound at a range of 8 doses (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25 g/ha, and a zero-dose control).
-
After 21 days, harvest the above-ground biomass from all plants in each pot.
-
Determine the fresh weight of the biomass.
-
Plot the fresh weight (as a percentage of the control) against the log of the application rate. Use a non-linear regression model (e.g., four-parameter log-logistic) to calculate the GR₅₀ value.
Mechanistic Insights and Workflow Visualization
Understanding the potential mechanism of action (MoA) is crucial for further development. For quinoline-based compounds, several MoAs are plausible based on existing literature for related chemistries.[17][18]
Potential MoAs for Quinolone-type Herbicides:
-
Inhibition of Photosynthesis: Interference with photosystem II (PSII) or other components of the electron transport chain.
-
Enzyme Inhibition: Targeting key enzymes in amino acid synthesis (e.g., ALS), fatty acid synthesis (e.g., ACCase), or pigment biosynthesis (e.g., PDS).
-
Disruption of Cellular Division: Interference with microtubule formation, similar to dinitroaniline herbicides.
The diagram below illustrates a logical workflow for progressing a novel compound from synthesis to initial biological characterization.
Caption: Workflow for Novel Agrochemical Discovery.
The following diagram illustrates a hypothetical mechanism of action where the quinolone compound inhibits a key plant enzyme, leading to phytotoxicity.
Caption: Hypothetical Enzyme Inhibition Mechanism.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to evaluating the agricultural potential of novel 4-hydroxyquinoline-3-carboxylic acid esters, using "this compound" as a working example. The provided protocols for synthesis and multi-tiered biological screening create a self-validating framework for hit identification and characterization.
Following a positive result in Tier 2 dose-response studies, subsequent steps would involve:
-
Broad-spectrum Screening: Testing against a wider panel of economically important weeds.
-
Mechanism of Action Studies: Conducting specific biochemical assays (e.g., measuring chlorophyll fluorescence for photosynthesis inhibition) to pinpoint the molecular target.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications at the 6-position and other parts of the quinoline core to optimize potency and spectrum.
-
Preliminary Toxicology and Environmental Fate Studies: Assessing safety and environmental impact, which are critical for any potential commercial product.
By following this structured, causality-driven research plan, scientists can efficiently and effectively explore the vast chemical space of quinoline derivatives to discover the next generation of agricultural solutions.
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Application Note: Advanced Analytical Methods for the Quantification of Quinolone Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quantification of quinolone esters, often developed as prodrugs to enhance the physicochemical properties of parent quinolone antibiotics, presents unique analytical challenges. Chief among these is the inherent instability of the ester linkage, which is susceptible to hydrolysis both in vivo and ex vivo. A robust analytical method must therefore be "stability-indicating," capable of simultaneously and accurately quantifying the intact ester prodrug and its active carboxylic acid metabolite. This guide provides a comprehensive overview of advanced analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the reliable quantification of quinolone esters. We delve into the causality behind methodological choices, from sample handling to instrumental parameters, and provide detailed, field-proven protocols to ensure data integrity and trustworthiness in a research and drug development setting.
Foundational Principles: The Key to a Self-Validating System
Before embarking on quantification, two principles must be rigorously addressed: the stability of the analyte and the validation framework of the method. Neglecting these foundations undermines the entire analytical process.
Analyte Stability and the Imperative of Hydrolysis Kinetics
Quinolone esters are, by design, susceptible to cleavage by chemical or enzymatic hydrolysis to release the active parent drug.[1][2] This characteristic is advantageous for drug delivery but is a critical challenge for quantification. Uncontrolled hydrolysis during sample collection, storage, or preparation will lead to an underestimation of the ester and an overestimation of the parent acid, rendering the data meaningless.
Causality: The rate of hydrolysis is highly dependent on pH, temperature, and the presence of esterase enzymes in biological matrices.[3][4] Therefore, the primary goal is to establish conditions that minimize ex vivo hydrolysis. This involves:
-
Rapid Sample Processing: Immediate processing or flash-freezing of biological samples at -80°C.
-
pH Control: Maintaining a slightly acidic pH (e.g., 4-6) in buffers and reconstitution solvents can significantly slow chemical hydrolysis.
-
Enzyme Inhibition: For plasma or tissue samples, the addition of an esterase inhibitor (e.g., sodium fluoride) may be necessary.
A preliminary hydrolysis kinetics study is essential. By incubating the quinolone ester in relevant matrices (e.g., buffer at various pH values, plasma) and measuring its disappearance over time, one can determine its half-life (t½) and establish validated sample handling and storage protocols.[4]
Method Validation Strategy: Adherence to ICH Q2(R2) Guidelines
Every protocol described herein must be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH).[5] The updated Q2(R2) guideline provides a framework to demonstrate that an analytical procedure is fit for its intended purpose.[6] Key validation parameters include:
-
Specificity/Selectivity: The method's ability to unequivocally assess the analyte in the presence of other components, including its parent acid, degradation products, and matrix components. This is the cornerstone of a stability-indicating method.[7][8]
-
Accuracy: The closeness of test results to the true value, typically determined by spike-recovery studies in a blank matrix.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) levels.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration over a defined range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable precision and accuracy, respectively.[8]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase pH, flow rate), providing an indication of its reliability during routine use.[7]
Primary Analytical Technique: Stability-Indicating HPLC-UV/FLD
High-Performance Liquid Chromatography is the workhorse for the analysis of quinolone esters, offering the resolution required to separate the ester from its parent acid. A properly developed method is inherently stability-indicating.[9][10]
Principle of Separation and Detection
The separation is typically achieved using reversed-phase chromatography. The quinolone ester, being more nonpolar than its parent carboxylic acid, will be retained longer on a C18 or C8 stationary phase.
Causality Behind Method Choices:
-
Column: A high-purity, end-capped C18 column is the standard choice. End-capping deactivates residual acidic silanol groups on the silica surface, which can cause peak tailing with the basic piperazine moiety common to many quinolones.[11]
-
Mobile Phase pH: A critical parameter. An acidic mobile phase (pH 2.5-3.5, adjusted with formic or phosphoric acid) serves two purposes: it suppresses the ionization of residual silanols to prevent peak tailing and ensures the carboxylic acid group of the parent quinolone is protonated, leading to predictable and sharp chromatographic peaks.[11]
-
Detector: A photodiode array (PDA) detector is highly recommended as it provides spectral data that can confirm peak purity and identity.[7] For low-level quantification, a Fluorescence Detector (FLD) can offer superior sensitivity, as the quinolone nucleus is naturally fluorescent.
Detailed Protocol: HPLC-UV Analysis of a Ciprofloxacin Ester
This protocol outlines the quantification of a hypothetical "Ciprofloxacin Ethyl Ester" (CIP-EE) and its parent, Ciprofloxacin (CIP), in a simple matrix.
1. Preparation of Solutions:
- Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve CIP-EE and CIP standards in methanol.
- Working Standard & Calibration Curve: Prepare a combined working stock of CIP-EE and CIP. Serially dilute with mobile phase (50:50 A:B) to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
2. Chromatographic Conditions:
- Instrument: HPLC system with PDA detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 278 nm.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|--------------------|--------------------| | 0.0 | 80 | 20 | | 10.0 | 20 | 80 | | 12.0 | 20 | 80 | | 12.1 | 80 | 20 | | 15.0 | 80 | 20 |
3. Data Analysis:
- Integrate the peak areas for CIP (earlier eluting) and CIP-EE (later eluting).
- Construct separate linear regression curves (Concentration vs. Peak Area) for each analyte.
- Quantify unknown samples using the generated calibration curves.
Visualization: HPLC Method Development Workflow
Sources
- 1. [Characterization of the kinetics of ester hydrolysis at the submolecular level] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving the yield of the Conrad-Limpach reaction for quinolones.
Welcome to the technical support center for the Conrad-Limpach reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of 4-hydroxyquinolones. Here, we address common challenges and provide in-depth, field-tested solutions to enhance reaction yield and purity.
Understanding the Conrad-Limpach Reaction: A Two-Stage Process
The Conrad-Limpach synthesis is a powerful method for creating 4-hydroxyquinolines, which exist in equilibrium with their 4-quinolone tautomers.[1] The reaction proceeds in two key stages:
-
Condensation: An aniline reacts with a β-ketoester to form a Schiff base, which then tautomerizes to the more stable β-arylaminoacrylate (an enamine). This initial step is typically conducted at moderate temperatures.[1][2][3]
-
Thermal Cyclization: The β-arylaminoacrylate intermediate undergoes a high-temperature intramolecular cyclization to yield the final 4-hydroxyquinoline product.[1][2] This step is often the most challenging and yield-determining part of the synthesis.
The regioselectivity of the initial condensation is temperature-dependent. At lower temperatures (kinetic control), the reaction favors the formation of the β-arylaminoacrylate, leading to the 4-quinolone.[4] At higher temperatures (thermodynamic control), the reaction can favor the formation of a β-ketoanilide intermediate, which leads to a 2-hydroxyquinoline via the Knorr synthesis.[1][4][5]
Visualizing the Core Mechanism
Caption: The two-stage process of the Conrad-Limpach reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: My initial condensation of aniline and β-ketoester is sluggish or incomplete. What's going wrong?
Answer: An incomplete initial condensation will invariably lead to a low overall yield. Several factors can contribute to this issue.
-
Causality: The condensation reaction is an equilibrium process. The formation of the enamine intermediate is often catalyzed by a small amount of acid, which protonates the keto group of the β-ketoester, making it more electrophilic and susceptible to nucleophilic attack by the aniline.[1][6] Without this activation, the reaction can be slow. The removal of water, a byproduct of the condensation, also helps to drive the equilibrium towards the product.
-
Troubleshooting Protocol:
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the reaction mixture.[1][7] Typically, 1-2 drops are sufficient for a lab-scale reaction.
-
Water Removal: If the reaction is performed in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water as it forms.[8]
-
Purity of Reagents: Ensure that both the aniline and β-ketoester are of high purity. Impurities can interfere with the reaction. Distill the aniline if necessary.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before proceeding to the cyclization step.[8]
-
Q2: The thermal cyclization step is failing or giving a very low yield of the 4-hydroxyquinoline. How can I improve this critical step?
Answer: This is the most common and critical challenge in the Conrad-Limpach synthesis. The high activation energy required for the electrocyclic ring closure necessitates very high temperatures.[1]
-
Causality: The cyclization step involves the formation of a high-energy intermediate where the aromaticity of the aniline ring is temporarily broken.[7] This requires significant thermal energy, typically around 250°C.[1][2] Insufficient temperature is the primary reason for failure. The choice of solvent is also crucial; it must be stable at these high temperatures and inert to the reactants.
-
Troubleshooting Protocol:
-
Temperature Verification: Ensure your reaction setup can safely and accurately reach and maintain the target temperature of ~250°C. Use a high-temperature thermometer or thermocouple and a suitable heating apparatus like a sand bath or a high-quality heating mantle.[8]
-
Solvent Selection: The use of a high-boiling, inert solvent is critical for achieving high yields.[1] While early work was done without a solvent, leading to moderate yields, Limpach later demonstrated that using an inert solvent like mineral oil could significantly increase yields.[1] Other commonly used solvents include diphenyl ether and Dowtherm A.[7]
-
Solvent Optimization: Research has shown a general trend of increasing yield with higher boiling point solvents.[7] Consider screening alternative, less common solvents if standard ones are problematic.
-
Data on Solvent Effects on Yield
| Solvent | Boiling Point (°C) | Reported Yield (%) |
| Methyl Benzoate | 199 | ~20 |
| Ethyl Benzoate | 212 | ~30 |
| Isobutyl Benzoate | 247 | ~60 |
| Dowtherm A | 257 | ~65 |
| 1,2,4-Trichlorobenzene | 214 | ~60 |
| 2-Nitrotoluene | 222 | ~60 |
| 2,6-di-tert-butylphenol | 265 | ~65 |
| (Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[7] Yields are approximate and can vary with specific substrates.) |
Q3: I am observing the formation of the 2-hydroxyquinoline isomer. How can I favor the formation of the desired 4-hydroxyquinoline?
Answer: The formation of the 2-hydroxyquinoline isomer is a result of the competing Knorr quinoline synthesis pathway.[1][4]
-
Causality: The regioselectivity of the initial reaction between the aniline and the β-ketoester is temperature-dependent.
-
Low Temperature (Kinetic Control): At room temperature, the more reactive keto group of the β-ketoester is preferentially attacked by the aniline, leading to the β-arylaminoacrylate intermediate required for the Conrad-Limpach synthesis of 4-hydroxyquinolines.[1][4]
-
High Temperature (Thermodynamic Control): At higher temperatures (e.g., ~140°C), the reaction becomes reversible.[9] The attack on the less reactive ester group, though slower, leads to the more thermodynamically stable β-ketoanilide intermediate.[1] This intermediate then cyclizes to form the 2-hydroxyquinoline, characteristic of the Knorr synthesis.[1]
-
-
Troubleshooting Protocol:
-
Control Condensation Temperature: Perform the initial condensation step at a lower temperature, such as room temperature, to favor the kinetic product.[1][5]
-
Isolate the Intermediate: If possible, isolate the β-arylaminoacrylate intermediate after the initial condensation. This ensures that only the correct precursor is carried forward into the high-temperature cyclization step.
-
One-Pot vs. Two-Step: While a one-pot reaction can be more efficient, a two-step procedure with isolation of the intermediate provides greater control over the regioselectivity.
-
Visualizing the Competing Pathways
Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.
Frequently Asked Questions (FAQs)
Q: What is the difference between the 4-hydroxyquinoline and 4-quinolone forms of the product? A: They are tautomers. The 4-hydroxyquinoline is the enol form, while the 4-quinolone is the keto form. Although the product is often drawn as the hydroxyquinoline, it is believed that the quinolone (keto) form is the predominant tautomer.[1]
Q: Can I run the cyclization reaction neat (without solvent)? A: Yes, early procedures for the Conrad-Limpach reaction involved heating the intermediate without a solvent. However, the yields were generally moderate, often below 30%.[1] Using a high-boiling, inert solvent like mineral oil or Dowtherm A is highly recommended to improve heat transfer and significantly increase the yield, in some cases up to 95%.[1]
Q: My final product is difficult to purify from the high-boiling solvent. What is the best workup procedure? A: This is a common issue with solvents like mineral oil or Dowtherm A.
-
Cool the reaction mixture significantly. The product often precipitates upon cooling.
-
Dilute the cooled mixture with a low-boiling hydrocarbon solvent such as hexanes or heptane. This will further precipitate your product while keeping the high-boiling solvent in solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with more of the hydrocarbon solvent to remove any residual high-boiling reaction solvent.
-
Dry the product under vacuum.
Experimental Protocol: A General Procedure
This is a generalized two-step protocol. Optimal conditions will vary depending on the specific substrates used.
Step 1: Synthesis of the β-Arylaminoacrylate Intermediate
-
In a round-bottom flask, combine the aniline (1.0 equiv.) and the β-ketoester (1.0-1.2 equiv.).
-
Add a catalytic amount (1-2 drops) of concentrated H₂SO₄.
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
(Optional but recommended) Isolate the crude intermediate by removing any volatile components under reduced pressure. The intermediate is often a viscous oil or a low-melting solid.
Step 2: Thermal Cyclization to the 4-Hydroxyquinoline
-
Place a high-boiling solvent (e.g., Dowtherm A or mineral oil) in a three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser.
-
Heat the solvent to ~250°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the crude β-arylaminoacrylate intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature at ~250°C for 30-60 minutes. Monitor the reaction by TLC if feasible (a sample can be taken, cooled, and diluted for TLC analysis).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Follow the workup procedure described in the FAQ section to isolate and purify the product.
References
-
Conrad–Limpach synthesis. In: Wikipedia. [Link]
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]
-
Conrad-Limpach reaction. ResearchGate. [Link]
-
Conrad-Limpach Reaction. Cambridge University Press. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
-
Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
-
Conrad-Limpach-Chinolinsynthese. In: Wikipedia. [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Conrad-Limpach-Chinolinsynthese – Wikipedia [de.wikipedia.org]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting low yield in "6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester" synthesis
Technical Support Center: Synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this synthesis. Leveraging established chemical principles, particularly the Gould-Jacobs reaction, this document provides in-depth, experience-driven troubleshooting advice to help you diagnose and resolve low-yield issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound is typically achieved via the Gould-Jacobs reaction, which involves two primary stages:
-
Condensation: The reaction of 4-ethylaniline with diethyl ethoxymethylenemalonate (DEMM) to form the intermediate, diethyl ((4-ethylanilino)methylene)malonate.
-
Thermal Cyclization: High-temperature ring closure of the intermediate to yield the final quinoline product.
Low yields can arise from issues in either of these stages. This guide addresses the most common problems in a question-and-answer format.
Section 1: Issues with Starting Materials and the Condensation Reaction
Question 1: My reaction mixture turns dark immediately upon mixing 4-ethylaniline and DEMM, and I see multiple spots on my initial TLC analysis. What's going wrong?
Answer: This is a classic sign of impurities in your starting materials, particularly the 4-ethylaniline.
-
Causality: Anilines are notoriously susceptible to air oxidation, forming colored impurities (often nitroso or azo compounds) that can interfere with the reaction and complicate purification. Freshly distilled or purified 4-ethylaniline should be a colorless to pale yellow liquid. If it is dark brown or reddish, it is likely oxidized.
-
Troubleshooting Protocol:
-
Purify the Aniline: Distill the 4-ethylaniline under vacuum. Store the purified aniline under an inert atmosphere (Nitrogen or Argon) and in a dark, cool place.
-
Check DEMM Quality: While more stable than anilines, ensure your diethyl ethoxymethylenemalonate is of high purity. Commercial DEMM can sometimes contain residual acids from its synthesis, which can be detrimental.[1]
-
Run a Control Reaction: Use freshly purified 4-ethylaniline and compare the initial reaction color and TLC profile to your previous attempts. A successful condensation should yield a clearer, light-yellow to orange mixture.[2]
-
Question 2: The condensation reaction to form the enamine intermediate seems slow or incomplete, even after heating. How can I drive this step to completion?
Answer: The initial condensation is a nucleophilic substitution on the DEMM, followed by the elimination of ethanol.[3][4] While often straightforward, several factors can impede its progress.
-
Causality: The reaction is an equilibrium process. The removal of the ethanol byproduct is crucial to drive the reaction forward according to Le Châtelier's principle. Insufficient heating can also lead to slow reaction rates.
-
Troubleshooting Protocol:
-
Temperature Control: The condensation is typically performed by heating the neat mixture of reactants. A temperature range of 90-120°C is common.[5] Heating on a steam bath for a couple of hours is a standard procedure.[2]
-
Ethanol Removal: After the initial heating period, applying a vacuum can effectively remove the ethanol formed, pushing the reaction to completion.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-ethylaniline. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The aniline will have a lower Rf than the more polar enamine intermediate.
-
Section 2: The Critical Thermal Cyclization Step
Question 3: My primary issue is a very low yield after the high-temperature cyclization step. What is the most critical parameter to control here?
Answer: The thermal cyclization is an intramolecular electrophilic aromatic substitution, and it is almost always the most challenging and yield-determining step.[6] The single most critical parameter is temperature .
-
Causality: The cyclization requires a significant activation energy.[6]
-
Too Low Temperature: The reaction will not proceed, and you will isolate the uncyclized enamine intermediate.
-
Too High Temperature / Too Long Reaction Time: This can lead to degradation of the starting material and the product, causing charring and the formation of intractable tars.[6] Decarboxylation can also become a significant side reaction at excessive temperatures.[6]
-
-
Troubleshooting Protocol & Optimization:
-
Solvent Choice: The cyclization is typically performed at ~250°C. This necessitates a high-boiling, inert solvent. Diphenyl ether (b.p. 259°C) is the most common and effective choice.[5][7][8] Mineral oil is another option.
-
Systematic Temperature Optimization: Finding the "sweet spot" is crucial. A thorough time-temperature examination must be performed to optimize the yield.[6] You should run small-scale parallel reactions to test different temperatures.
-
Inert Atmosphere: Perform the heating under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions at these high temperatures.[8]
-
This protocol outlines a method for finding the optimal cyclization temperature for your specific setup.
Materials:
-
Diethyl ((4-ethylanilino)methylene)malonate (the intermediate from Step 1)
-
Diphenyl ether (high-boiling solvent)
-
Three-neck round-bottom flask, condenser, thermometer, and magnetic stirrer
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up three identical small-scale reactions (e.g., using 1g of intermediate in 10 mL of diphenyl ether).
-
Equip each flask for heating under an inert atmosphere.
-
Heat the reactions to three different target temperatures: 240°C, 250°C, and 260°C.
-
Maintain each reaction at the target temperature for a fixed time, for example, 1 hour.[8] During this time, ethanol should distill from the reaction mixture.
-
After 1 hour, cool all reactions to room temperature.
-
Induce precipitation by adding a non-polar solvent like hexanes or acetone.[8]
-
Filter the precipitated solid, wash with the same solvent, and dry under vacuum.
-
Analyze the yield and purity (e.g., by NMR or melting point) of the product from each temperature to determine the optimal condition.
Question 4: After the cyclization reaction, my mixture is a dark, tarry mess, and I can't isolate any solid product. What happened?
Answer: This indicates significant thermal decomposition. The reaction was likely run at too high a temperature or for too long.
-
Causality: At temperatures exceeding ~260°C, or with prolonged heating, the desired product and intermediates can undergo complex side reactions, including polymerization and charring. The presence of any residual acid or base can catalyze this degradation.
-
Troubleshooting Workflow: The key is to find the minimum temperature and time required for cyclization.
Caption: Logical workflow for troubleshooting thermal decomposition.
Section 3: Product Isolation and Purification
Question 5: I get a decent amount of precipitate after cooling the cyclization reaction, but my final yield after purification is still low. Where am I losing my product?
Answer: Product loss during workup and purification is a common issue, especially if the product has some solubility in the wash solvents or if the purification method is not optimized.[9]
-
Causality: The product, this compound, is a solid with a very high melting point (>260°C) and is generally poorly soluble in many common organic solvents at room temperature.[8] However, it can have slight solubility, leading to losses.
-
Troubleshooting Protocol:
-
Choice of Wash Solvent: After cooling the reaction in diphenyl ether, a hydrocarbon solvent like hexanes or petroleum ether is often added to help precipitate the product and wash away the diphenyl ether. Acetone has also been reported.[8] If your product has some solubility in this solvent, you will lose it in the filtrate.
-
Minimize Wash Volume: Use the minimum amount of cold solvent necessary to wash the crude product. Washing with large volumes will invariably dissolve some of your product.
-
Check the Filtrate: Before discarding any filtrates, take a small sample, concentrate it, and run a TLC or crude NMR to see if it contains a significant amount of your desired product. If so, you may be able to recover more material by concentrating the filtrate and re-precipitating.
-
Recrystallization: The crude product can be purified by recrystallization from a high-boiling solvent like ethanol or DMF.[8] However, this step can also lead to significant yield loss. Ensure you are using a minimal amount of hot solvent and allowing for slow cooling to maximize crystal recovery.[10]
-
Data Summary & Key Parameters
The success of the Gould-Jacobs synthesis hinges on careful control of reaction parameters. The table below summarizes the critical variables for each stage.
| Parameter | Stage 1: Condensation | Stage 2: Cyclization | Rationale & Key Considerations |
| Temperature | 90 - 120 °C | 240 - 260 °C (Crucial) | Condensation requires heat to proceed. Cyclization is highly temperature-sensitive; too low prevents reaction, too high causes decomposition.[5][6] |
| Reaction Time | 1 - 3 hours | 0.5 - 1.5 hours | Monitor condensation by TLC. Cyclization time must be optimized with temperature to avoid product degradation.[6][8] |
| Solvent | Neat (no solvent) or Ethanol | Diphenyl Ether / Mineral Oil | The condensation is often run neat. Cyclization requires a high-boiling, inert solvent to reach the required temperature.[7][8] |
| Atmosphere | Ambient | Inert (N₂ or Ar) | High temperatures used in cyclization necessitate an inert atmosphere to prevent oxidation.[8] |
| Workup | Vacuum removal of EtOH | Precipitation with non-polar solvent | Driving the condensation equilibrium. Isolating the solid product from the high-boiling cyclization solvent.[2][8] |
Reaction Mechanism Overview
Understanding the mechanism is key to troubleshooting. The Gould-Jacobs reaction proceeds via two main transformations.
Caption: The two-stage mechanism of the Gould-Jacobs reaction.
References
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. Retrieved from [Link]
-
PrepChem. (2017). Synthesis of diethyl (anilinomethylene)malonate. Retrieved from [Link]
-
CGS-9896 - Pharmaceutical Synthesis Database. (n.d.). M. Drugs Fut 1983, 8(2), 99. Retrieved from [Link]
- Hussein, M. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
-
PrepChem. (2017). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. Coll. Vol. 4, p.298 (1963); Vol. 35, p.51 (1955). Retrieved from [Link]
-
Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- Vaskevich, R. I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4248.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
- Lisovenko, N. Y., et al. (2011). Synthesis of New Heterocyclic Enamines (III) and Their Cyclization with Oxalyl Chloride. Russian Journal of Organic Chemistry, 47(4), 599-602.
- De Gruyter. (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- MDPI. (2023).
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Sources
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- 5. CGS-9896-药物合成数据库 [drugfuture.com]
- 6. ablelab.eu [ablelab.eu]
- 7. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Optimizing solvent conditions for 4-hydroxyquinoline synthesis.
Technical Support Center: 4-Hydroxyquinoline Synthesis
Welcome to the technical support resource for 4-hydroxyquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges you face at the bench, with a core focus on how strategic solvent selection can be the key to unlocking higher yields, purity, and reproducibility.
Overview: The Synthetic Challenge of the 4-Quinolone Core
The 4-hydroxyquinoline (or its tautomeric 4-quinolone form) is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including antimalarials, antibiotics, and anticancer agents.[1] While several named reactions provide pathways to this core, such as the Conrad-Limpach-Knorr and Camps syntheses, these methods are often plagued by issues of low yield, competing side reactions, and harsh reaction conditions.[2][3] The thermal cyclization step, a common feature in many of these syntheses, is particularly sensitive to reaction parameters, with solvent choice being paramount to success.[4] This guide provides a troubleshooting framework to optimize these conditions.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during 4-hydroxyquinoline synthesis in a practical, question-and-answer format.
Q1: My Conrad-Limpach cyclization is giving very low yields. What is the most critical solvent-related factor I should investigate?
A1: The most probable cause is an insufficiently high reaction temperature, which is directly dictated by your choice of solvent. The rate-determining step in the Conrad-Limpach synthesis is the thermal electrocyclic ring closure to form the quinoline ring.[4] This step requires significant thermal energy to overcome the activation barrier associated with the temporary disruption of the aniline ring's aromaticity.[1]
Causality:
-
High Activation Energy: The cyclization proceeds through a high-energy intermediate. To achieve the necessary activation energy for this annulation, temperatures of approximately 250 °C are often required.[4]
-
Solvent's Role: The reaction solvent must have a boiling point high enough to sustain this temperature without pressurizing the system. If the solvent's boiling point is too low, the reaction will not reach the required thermal threshold, resulting in poor or no cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cyclization yield.
Q2: Dowtherm A is effective but expensive and has a strong odor. What are some more practical, high-boiling solvent alternatives for a large-scale Conrad-Limpach synthesis?
A2: This is a common process development challenge. While Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether) is a classic choice, several less expensive and more user-friendly alternatives have been proven effective.[5] A systematic study has shown a clear correlation between solvent boiling point and product yield, with the best results achieved with solvents boiling above 250 °C.[1]
Several atypical but effective solvents have been identified. For instance, 1,2,4-trichlorobenzene and 2-nitrotoluene offer comparable yields to alkyl benzoates but at a lower cost. Surprisingly, 2,6-di-tert-butylphenol was found to be an excellent choice, providing a clean product in good yield (65%) while being significantly more affordable and less odorous than Dowtherm A.[1]
Data Summary: Alternative Solvents for Conrad-Limpach Cyclization
| Solvent | Boiling Point (°C) | Reported Yield (%) | Key Advantages |
| Dowtherm A | 257 | ~65 | High thermal stability, well-established.[1] |
| 1,2,4-Trichlorobenzene | 214 | 59 | Lower cost than Dowtherm A.[1] |
| 2-Nitrotoluene | 222 | 58 | Cost-effective.[1] |
| Isobutyl Benzoate | 243 | 60 | Good performance, moderate cost.[1] |
| 2,6-di-tert-butylphenol | 265 | 65 | Excellent yield, low cost, no unpleasant odor. [1] |
| Mineral Oil | >300 | ~95 (in some cases) | Inert, high boiling point, raises yields significantly.[4] |
Data adapted from a survey of solvents for the Conrad-Limpach synthesis.[1]
Q3: My reaction of an aniline with a β-ketoester is producing a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline. How do I control this regioselectivity?
A3: This is a classic regioselectivity problem governed by kinetic versus thermodynamic control, which distinguishes the Conrad-Limpach from the Knorr synthesis. The initial reaction between the aniline and the β-ketoester can occur at two sites: the keto group or the ester group.
-
Conrad-Limpach Pathway (Kinetic Control): At lower to moderate temperatures (e.g., room temperature to ~100 °C), the more reactive keto group is attacked preferentially. This kinetically favored reaction forms a β-aminoacrylate intermediate, which upon thermal cyclization yields the 4-hydroxyquinoline .[2][4]
-
Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., >140 °C), the reaction becomes reversible. While the attack on the keto group is faster, the attack on the less reactive ester group leads to a more stable β-keto anilide intermediate. This thermodynamically favored intermediate then cyclizes (typically with a strong acid like H₂SO₄) to yield the 2-hydroxyquinoline .[4][6][7]
To selectively synthesize 4-hydroxyquinoline:
-
Condensation Step: Run the initial condensation of the aniline and β-ketoester under milder, kinetically controlled conditions (e.g., room temperature or gentle warming) to favor the formation of the β-aminoacrylate.
-
Cyclization Step: After the initial condensation, use a high-boiling inert solvent (like Dowtherm A or mineral oil) to achieve the high temperatures (~250 °C) required for the cyclization of the kinetic intermediate.[4]
Caption: Conrad-Limpach vs. Knorr synthesis pathways.
Q4: In my Camps cyclization of an o-acylaminoacetophenone, I'm getting two different hydroxyquinoline isomers. How can I influence which one is the major product?
A4: The Camps cyclization's regioselectivity is a fascinating example of base- and solvent-influenced reaction direction. The reaction proceeds via an intramolecular condensation, and the product outcome depends on which enolate is formed and which carbonyl group is attacked.[3]
-
Pathway A (Forms 2-Aryl-4-quinolones): Using a strong base (e.g., NaOH, KOH) in a protic solvent like ethanol favors deprotonation at the more acidic α-position of the ketone. The resulting ketone enolate then attacks the amide carbonyl to form the 4-quinolone product.[8]
-
Pathway B (Forms 4-Aryl-2-quinolones): Using a milder base (e.g., Cs₂CO₃) can favor the formation of the amide enolate, which then attacks the ketone carbonyl, leading to the 2-quinolone product. The choice of solvent can also play a role in modulating base strength and enolate stability.[3]
Therefore, to control the outcome, carefully select your base-solvent system. For the synthesis of 2-aryl-4-quinolones, a strong hydroxide base in an alcoholic solvent is the standard and preferred method.[3][8]
Q5: My crude 4-hydroxyquinoline product is a dark, tarry solid that is difficult to purify. What purification strategies are most effective?
A5: Tar and polymer formation are common, especially in reactions run at high temperatures like the Skraup or Conrad-Limpach synthesis.[9] Effective purification requires moving beyond simple filtration.
-
Initial Workup: After cooling the reaction, the mixture often contains a solidified mass. This can be broken up and triturated with a solvent like petroleum ether or hexanes to remove nonpolar, high-boiling solvent residues (like Dowtherm or mineral oil).[5]
-
Aqueous Wash/pH Adjustment: 4-Hydroxyquinolines are amphoteric. You can often purify them by dissolving the crude material in a dilute aqueous base (like NaOH), filtering to remove insoluble tars, and then re-precipitating the product by acidifying the filtrate to a pH of ~6 with an acid like acetic acid.[10]
-
Recrystallization: This is the most powerful tool for final purification.
-
Solvent Selection: Boiling water is often an excellent solvent for recrystallizing the parent 2-methyl-4-hydroxyquinoline, often used with decolorizing carbon (Norit or Darco) to remove colored impurities.[5] For more substituted derivatives, polar protic solvents like ethanol or acetic acid, or solvent pairs like ethyl acetate/hexanes, are effective.[11]
-
Featured Experimental Protocol: Optimized Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline
This protocol is adapted from established procedures and incorporates best practices for solvent handling to maximize yield and purity.[1][5]
Step 1: Formation of the Enamine Intermediate (Kinetic Control)
-
In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.05 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the aniline. Note: This step is performed without a bulk solvent to drive the condensation forward.
Step 2: Thermal Cyclization (Solvent-Driven High Temperature)
-
In a separate three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the high-boiling solvent (e.g., Dowtherm A or 2,6-di-tert-butylphenol, approx. 5-10 mL per gram of enamine).
-
Heat the solvent to reflux (approx. 250-260 °C) with vigorous stirring.
-
Add the crude enamine intermediate from Step 1 dropwise to the refluxing solvent over 15-20 minutes. Caution: The addition may cause vigorous boiling as ethanol is evolved.
-
Continue to stir at reflux for an additional 10-15 minutes after the addition is complete.[5]
Step 3: Workup and Purification
-
Allow the reaction mixture to cool to room temperature. A yellow or tan solid should precipitate.
-
Add petroleum ether (b.p. 60-70 °C) to the flask, stir to form a slurry, and collect the solid by vacuum filtration. Wash the filter cake thoroughly with more petroleum ether to remove the high-boiling solvent.[5]
-
For final purification, transfer the crude solid to a flask containing boiling water and a small amount of decolorizing carbon.[5]
-
Stir for 5 minutes, filter the hot solution through Celite to remove the carbon, and allow the filtrate to cool slowly to room temperature, then in an ice bath.
-
Collect the resulting white, needle-like crystals of 2-methyl-4-hydroxyquinoline by vacuum filtration and dry in an oven.
References
-
D'Souza, D. M., & Mueller, T. J. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 5193-5196. [Link][1][12]
-
D'Souza, D. M., & Mueller, T. J. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed. [Link]
-
Sipos, G., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(15), 4488. [Link]
-
Wikipedia contributors. (n.d.). Conrad–Limpach synthesis. Wikipedia. [Link]
-
Afzal, O., et al. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
- Surrey, A. R., & Hammer, H. F. (1951). U.S. Patent No. 2,558,211.
-
SciSpace. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
-
Janočková, J., et al. (2013). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 18(8), 9093-9106. [Link]
-
Guzik, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6677. [Link]
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]
-
Link, J. T. (2009). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis (pp. 503-505). Cambridge University Press. [Link]
-
Ivanova, Y., et al. (2019). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Butlerov Communications, 60(11), 31-39. [Link]
-
ResearchGate. (n.d.). Optimization for the cyclization step. [Link]
-
Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]
-
Lisk, G. F., & Hauser, C. R. (1943). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 23, 67. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]
-
Wikipedia contributors. (n.d.). Knorr quinoline synthesis. Wikipedia. [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
ResearchGate. (n.d.). Quinoline synthesis using ethanol polar protic solvent under microwave irradiation. [Link]
-
Wiley Online Library. (n.d.). Knorr Quinoline Synthesis. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Grokipedia. (2026, January 7). Camps quinoline synthesis. [Link]
-
Agarwal, M., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). Substrate scope of Ag(I)‐catalyzed cyclization of 4‐hydroxy quinolinyl‐2‐ynones. [Link]
-
Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]
-
ResearchGate. (n.d.). Two possible products of the Conrad–Limpach synthesis. [Link]
-
Dittmer, D. C., et al. (2005). Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. The Journal of Organic Chemistry, 70(12), 4682–4686. [Link]
-
Wikipedia contributors. (n.d.). Camps quinoline synthesis. Wikipedia. [Link]
-
Smith, C. J., & Pectol, C. D. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 25(23), 5556. [Link]
-
Ferretti, F., et al. (2021). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 26(14), 4252. [Link]
- Price, C. C., & Roberts, R. M. (1949). U.S. Patent No. 2,478,125.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
-
Sancak, K., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Drug Research, 63(3), 133-139. [Link]
Sources
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- 3. grokipedia.com [grokipedia.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Welcome to the technical support guide for the synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific application of the Gould-Jacobs reaction. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthesis, improve yield, and ensure the purity of your final product.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Gould-Jacobs reaction. This process involves two key stages:
-
Initial Condensation: The reaction of 4-ethylaniline with diethyl ethoxymethylenemalonate (EMME) to form the intermediate, ethyl 3-((4-ethylphenyl)amino)acrylate.
-
Thermal Cyclization: The high-temperature, intramolecular cyclization of this intermediate to yield the desired 4-hydroxyquinoline product.
While this pathway is robust, thermal cyclization is often conducted at very high temperatures (typically >240 °C), which can lead to a variety of side reactions and impurities. This guide will address the most common issues in a structured Q&A format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction mixture turned dark brown or black during the thermal cyclization, and the final yield is very low. What is causing this?
Answer: This is a classic sign of thermal decomposition and polymerization, a common issue in high-temperature Gould-Jacobs cyclizations. The high temperatures required to drive the intramolecular Friedel-Crafts type reaction can also initiate undesirable side reactions.
Causality: At temperatures exceeding 250 °C, the aniline and quinoline moieties, as well as the acrylate intermediate, can undergo various decomposition pathways, leading to the formation of complex, high-molecular-weight tars and polymers. This is particularly problematic if there are any residual impurities from the previous step or if the heating is not uniform.
Troubleshooting & Prevention:
-
Optimize Cyclization Temperature: The key is to find the minimum temperature required for efficient cyclization. This is often a delicate balance. We recommend a systematic approach to temperature optimization, as summarized in the table below.
-
Use a High-Boiling Point Solvent: Performing the reaction in a high-boiling, inert solvent such as Dowtherm™ A or diphenyl ether can provide more uniform heating and better temperature control compared to neat (solvent-free) conditions. This helps to prevent localized overheating.
-
Ensure Purity of the Intermediate: Ensure the ethyl 3-((4-ethylphenyl)amino)acrylate intermediate is purified (e.g., by recrystallization) before the cyclization step. Impurities can act as catalysts for decomposition.
Table 1: Temperature Optimization for Thermal Cyclization
| Temperature Range | Expected Outcome | Recommendation |
| 220-240 °C | Slower reaction rate, potentially incomplete cyclization. | Increase reaction time. Monitor reaction progress via TLC or HPLC. |
| 240-255 °C | Optimal range for many quinoline syntheses. Good balance of rate and purity. | Recommended starting point. Use a high-boiling solvent for best results. |
| > 260 °C | Increased rate of decomposition, significant tar formation, lower yield. | Avoid this range unless lower temperatures prove ineffective. |
Question 2: My final product is contaminated with a significant amount of an isomeric byproduct. How do I identify and prevent its formation?
Answer: Isomer formation is a known side reaction in quinoline synthesis, primarily arising from the cyclization step. In the case of this compound, the most likely isomer is the 8-ethyl variant.
Mechanism of Side Reaction: The cyclization is an electrophilic aromatic substitution. While cyclization at the C6 position (para to the ethyl group) is sterically and electronically favored, competitive cyclization can occur at the C2 position (ortho to the ethyl group), leading to the 8-ethyl isomer.
Prevention and Mitigation:
-
Catalyst Choice: The use of a Lewis acid catalyst (e.g., polyphosphoric acid, PPA) can sometimes improve the regioselectivity of the cyclization, although it may require lower temperatures and different reaction conditions.
-
Purification: The isomers often have slightly different polarities. Careful column chromatography on silica gel can be used to separate them. A solvent system such as hexane:ethyl acetate or dichloromethane:methanol with a shallow gradient is often effective. Alternatively, fractional crystallization may be possible if the physical properties of the isomers are sufficiently different.
Question 3: I am observing incomplete conversion of my starting material, ethyl 3-((4-ethylphenyl)amino)acrylate, even after prolonged heating. What should I do?
Answer: Incomplete conversion suggests that the energy barrier for the cyclization is not being sufficiently overcome. This can be due to inadequate temperature, insufficient reaction time, or a thermally stable intermediate.
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature. Use a calibrated thermometer placed directly in the reaction medium (if using a solvent) or a sand bath with good thermal contact.
-
Increase Reaction Time: If the temperature is accurate, extend the reaction time. Monitor the disappearance of the starting material by taking small aliquots (if possible) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Consider a Catalyst: Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful cyclizing agent that can often promote reaction at lower temperatures (e.g., 100-140 °C) compared to thermal methods, which can prevent both incomplete conversion and thermal decomposition.
Experimental Protocol: TLC Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: 7:3 Hexane:Ethyl Acetate (this may need optimization).
-
Visualization: UV lamp (254 nm). The quinoline product is typically highly fluorescent.
-
Procedure:
-
Dissolve a tiny sample of the reaction mixture in ethyl acetate.
-
Spot the plate with your starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Develop the plate and visualize under UV light. The reaction is complete when the spot corresponding to the starting material is no longer visible in the RM lane.
-
Question 4: My final product shows evidence of N-alkylation or C-alkylation. Where is this coming from?
Answer: While less common in this specific synthesis, intermolecular reactions can occur at high temperatures, especially if the reaction is run neat (without solvent) at a high concentration.
Potential Mechanisms:
-
N-Alkylation: The ethyl group from the ester or another molecule could potentially alkylate the nitrogen of the quinoline ring, though this is generally unfavorable.
-
C-Alkylation: An ethyl group could add to an electron-rich position on another quinoline molecule.
This type of side reaction is more indicative of extreme temperatures or the presence of reactive impurities that can generate carbocation intermediates. The primary solution is to adhere to the optimized temperature range (240-255 °C) and consider using a high-boiling solvent to dilute the reactants, thereby reducing the probability of intermolecular reactions.
Summary and Best Practices
To maximize your success in synthesizing this compound:
-
Start with Pure Materials: The purity of your 4-ethylaniline and EMME directly impacts the purity of the intermediate and the prevalence of side reactions.
-
Control Temperature Precisely: Use a high-boiling, inert solvent and a reliable heating mantle/controller. Do not exceed 255 °C unless absolutely necessary.
-
Monitor Your Reaction: Use TLC or HPLC to track the reaction's progress to avoid unnecessarily long heating times.
-
Plan for Purification: Be prepared to use column chromatography or fractional crystallization to remove potential isomeric impurities.
By understanding the causality behind these common side reactions and implementing these troubleshooting strategies, you can significantly improve the outcome of your synthesis.
References
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Available at: [Link]
"6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester" solubility issues and solutions
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester (CAS: 85418-73-1). This document provides in-depth troubleshooting protocols and addresses frequently asked questions to facilitate the seamless integration of this compound into your research workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of this compound is the first step in designing a successful solubilization strategy. Key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₅NO₃ | [1] |
| Molecular Weight | 245.27 g/mol | [1] |
| Appearance | Solid (Expected) | Inferred |
| Tautomeric Form | Exists in equilibrium with Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Predicted XLogP3 | ~2.3 - 2.7 | [2][3][4] |
XLogP3 is a computed measure of hydrophobicity. A value >2 suggests low aqueous solubility.
Q2: Why is this compound expected to have poor aqueous solubility?
The molecular structure of the compound is the primary determinant of its solubility characteristics. Several features contribute to its predicted poor solubility in water:
-
Hydrophobic Quinoline Core: The quinoline ring is a bicyclic aromatic system, which is inherently nonpolar and hydrophobic.[5][6]
-
Lipophilic Substituents: The presence of two ethyl groups (one on the quinoline ring and one in the ester) further increases the molecule's lipophilicity, reducing its affinity for polar solvents like water.
-
Crystal Lattice Energy: In its solid state, strong intermolecular forces can exist within the crystal lattice. A significant amount of energy is required for solvent molecules to overcome these forces and solvate individual compound molecules, which can limit solubility.[5]
Q3: My compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. What is happening and what should I do?
This common issue is known as "crashing out" or precipitation.[7] It occurs because while the compound is soluble in a high concentration of an organic co-solvent like Dimethyl Sulfoxide (DMSO), it is not soluble at the same concentration in the final, predominantly aqueous, medium.[6] When the DMSO stock is diluted, the percentage of the organic solvent drops dramatically, and the aqueous buffer cannot maintain the compound in solution.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: The most common reason for precipitation is exceeding the compound's maximum solubility in the final aqueous medium. Prepare serial dilutions to determine the highest concentration that remains in solution.[6]
-
Optimize Co-solvent Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might keep the compound dissolved. However, it is critical to run a vehicle control with the identical DMSO concentration to ensure the solvent itself does not affect the experimental results, as concentrations above 1% can be toxic in cell-based assays.[8]
-
Pre-warm the Aqueous Medium: Pre-warming your buffer or cell culture medium (e.g., to 37°C) can sometimes help keep the compound in solution, although this is not always effective and depends on the compound's thermodynamic properties.[9]
Q4: What are the primary strategies to improve the aqueous solubility of this compound?
Several well-established methods can be employed to enhance the solubility of quinoline derivatives.[5][10] The choice of method depends on the experimental context, such as the required concentration and the tolerance of the assay to additives.
-
Co-solvency: Using a water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.[5]
-
pH Adjustment: Modifying the pH of the aqueous solution to ionize the compound, thereby increasing its polarity and solubility.[11][12][13]
-
Use of Excipients: Employing formulation aids like cyclodextrins or surfactants to form complexes or micelles that enhance apparent solubility.[5][14]
-
Advanced Formulation: For in vivo applications, techniques like creating amorphous solid dispersions or lipid-based formulations can significantly improve dissolution and bioavailability.[8][15]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for common solubilization techniques.
Method 1: Co-Solvent System Protocol
Issue: The compound is insoluble in aqueous buffers for standard in vitro assays.
Principle of Causality: The addition of a water-miscible organic co-solvent like DMSO reduces the overall polarity of the solvent system. This makes the environment more favorable for a hydrophobic molecule like this compound, allowing it to dissolve.[5] DMSO is a powerful and common solvent for many organic molecules and is a good starting point.[9]
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock
-
Weigh Compound: Accurately weigh a small amount of the compound (e.g., 2.45 mg).
-
Add Co-Solvent: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., for 2.45 mg, add 1 mL of DMSO to make a 10 mM stock).
-
Ensure Complete Dissolution: Vortex the solution vigorously. Gentle heating (37°C) or brief sonication can be used to aid dissolution, but always check for compound stability under these conditions.[9] Visually inspect the solution to ensure it is clear and free of particulates.[9]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise compound stability.[9]
-
Serial Dilution: Before use, thaw an aliquot and perform serial dilutions into your final aqueous buffer or cell media. It is often best to prepare an intermediate dilution in pure DMSO before the final dilution into the aqueous medium.[9] This minimizes the volume of DMSO added to the final solution.
Troubleshooting Workflow: Co-Solvent Method
Method 2: pH Adjustment
Issue: The compound requires solubilization in a purely aqueous system, or co-solvents interfere with the assay.
Principle of Causality: The solubility of ionizable compounds is highly dependent on the pH of the solution.[] The quinoline scaffold is a weak base (pKa of quinoline is ~4.9), meaning it can be protonated under acidic conditions to form a more soluble cationic salt.[11][12] Additionally, the 4-hydroxy group on the quinoline ring is weakly acidic and can be deprotonated under basic conditions to form a more soluble anionic phenolate. This dual ionizable nature provides two avenues for solubility enhancement.
Diagram: Principle of pH-Dependent Ionization
Step-by-Step Protocol for pH-Solubility Profiling
-
Buffer Selection: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with sufficient capacity for the desired pH range (e.g., citrate for acidic, phosphate for neutral, borate for basic).[7]
-
Equilibration (Shake-Flask Method): Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[17]
-
Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation: Separate the undissolved solid from the solution using centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[18]
-
Analysis: Plot the measured solubility against the pH of the buffer to determine the optimal pH range for dissolution.
Troubleshooting pH Adjustment
-
Insufficient Solubility: If solubility is still too low even at pH extremes, the intrinsic solubility of the ionized form may be limited. This approach may need to be combined with another technique.
-
Compound Degradation: Quinolines and esters can be susceptible to degradation at very low or high pH. Always assess the stability of your compound under the chosen pH conditions over the time course of your experiment.
Method 3: Advanced Formulation Strategies for In Vivo Applications
Issue: The compound shows promising in vitro activity but has poor bioavailability in animal studies due to its low solubility in gastrointestinal fluids.[19][20]
Principle of Causality: For oral administration, a drug must first dissolve in the GI tract to be absorbed.[20] Advanced formulation strategies aim to present the drug to the GI tract in a more readily absorbable form, often by creating a high-energy amorphous state or by encapsulating it in a delivery system.
Strategy Overview: Amorphous Solid Dispersions (ASDs)
An ASD involves dispersing the crystalline drug at a molecular level within a hydrophilic polymer matrix.[8] The amorphous form of the drug lacks a stable crystal lattice, making it more energetic and significantly more soluble than its crystalline counterpart.[8]
High-Level Protocol: ASD by Solvent Evaporation
-
Polymer & Solvent Selection: Choose a suitable hydrophilic polymer (e.g., PVP, HPMC) and a common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone).
-
Dissolution: Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:4 w/w drug-to-polymer).[8]
-
Solvent Evaporation: Use a rotary evaporator to remove the solvent under reduced pressure, leaving a thin film of the drug-polymer dispersion.
-
Drying: Dry the resulting solid under a vacuum to remove all residual solvent.
-
Characterization: Grind the ASD into a powder. Characterize its amorphous nature using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) and perform dissolution studies to confirm the solubility enhancement compared to the pure crystalline drug.[8]
References
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(4), 1435-1441. Retrieved January 16, 2026, from [Link]
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Valdez, C. A. (1995). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest Dissertations & Theses Global. Retrieved January 16, 2026, from [Link]
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Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. Retrieved January 16, 2026, from [Link]
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Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech, 20(3), 119. Retrieved January 16, 2026, from [Link]
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Solubility Testing of Drug Candidates. (2025). Pharma.Tips. Retrieved January 16, 2026, from [Link]
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Baka, E., Comer, J. E., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25. Retrieved January 16, 2026, from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research, 3(2), 113-125. Retrieved January 16, 2026, from [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 16, 2026, from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 16, 2026, from [Link]
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Sharma, D., & Saini, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Retrieved January 16, 2026, from [Link]
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Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Retrieved January 16, 2026, from [Link]
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4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 16, 2026, from [Link]
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Overcoming the Challenge of Poor Drug Solubility. (n.d.). Contract Pharma. Retrieved January 16, 2026, from [Link]
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5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 16, 2026, from [Link]
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Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Retrieved January 16, 2026, from [Link]
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Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
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Formulation Strategies for Poorly Soluble Molecules. (n.d.). Quotient Sciences. Retrieved January 16, 2026, from [Link]
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Quinoline. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved January 16, 2026, from [Link]
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Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5836-5845. Retrieved January 16, 2026, from [Link]
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Clark, J. (2004). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved January 16, 2026, from [Link]
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Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]
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Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
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Converting Carboxylic Acids to Esters. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
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Găină, L. I., & Biriș, C. G. (2022). A Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Processes, 10(11), 2289. Retrieved January 16, 2026, from [Link]
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Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Price, C. C., & Roberts, R. M. (1946). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 26, 77. Retrieved January 16, 2026, from [Link]
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3-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Ukrinetz, D. V., Taran, V. V., & Garna, N. V. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Pharmaceuticals, 14(11), 1152. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Overcoming Poor Regioselectivity in Quinoline Synthesis
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter ambiguous regiochemical outcomes in their reactions. Here, we move beyond textbook procedures to provide field-proven insights, troubleshooting protocols, and a mechanistic understanding to empower you to rationalize and control your synthetic pathways.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing regioselectivity in classical quinoline syntheses.
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity becomes a critical issue in several cornerstone quinoline syntheses, particularly when unsymmetrical starting materials are used. The most prominent examples include:
-
The Friedländer Synthesis: Reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers, which complicates purification and significantly lowers the yield of the desired product.[1][2]
-
The Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with an unsymmetrical β-diketone.[3][4] The cyclization step can proceed in two different ways, yielding a mixture of 2,4-substituted quinolines.
-
The Skraup/Doebner-von Miller Reactions: These syntheses utilize anilines and α,β-unsaturated carbonyl compounds.[1] While the standard reaction reliably produces 2-substituted quinolines, achieving the 4-substituted isomer is a significant regiochemical challenge that requires substantial modification of the standard protocol.[5][6][7]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of these reactions is not random; it is governed by a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl reactant is a primary director. In the Combes synthesis, for instance, electron-donating groups on the aniline can favor one regioisomer, while electron-withdrawing groups direct the cyclization to produce the other.[8]
-
Steric Hindrance: Bulky substituents on the starting materials will generally favor the formation of the less sterically hindered product.[1][3] This is often the deciding factor in the annulation step, which is frequently the rate-determining step of the overall reaction.[3][8]
-
Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and reaction temperature can dramatically influence the reaction pathway and, consequently, the regiochemical outcome.[1] For example, harsh acidic conditions can alter the reactivity of intermediates and favor one cyclization pathway over another.
Q3: How can modern synthetic methods be used to circumvent classical regioselectivity issues?
A3: Modern organic synthesis offers powerful strategies that provide exquisite control over regioselectivity, often under milder conditions. Transition metal-catalyzed reactions, in particular, have revolutionized quinoline synthesis. Methods involving C-H bond activation and functionalization allow for the construction of the quinoline core with predefined substitution patterns, bypassing the ambiguity of classical cyclocondensations.[9] For example, rhodium and cobalt-catalyzed C-H activation/annulation cascades can build substituted quinolines from simple anilines and alkynes or ketones with high regioselectivity.[2][9] Furthermore, novel convergent syntheses, such as the reaction of o-aminophenylboronic acids with α,β-unsaturated ketones, offer a regiocomplementary approach to the Skraup synthesis, proceeding under mild basic conditions to yield products that are difficult to obtain classically.[10]
Troubleshooting Guide: Isomer Control in Practice
This section provides direct answers and protocols for specific regioselectivity problems encountered during common quinoline syntheses.
The Friedländer Synthesis
Problem: My reaction of 2-aminoacetophenone with an unsymmetrical ketone (e.g., 2-pentanone) is yielding an inseparable mixture of regioisomers. How can I selectively synthesize the 2,4-disubstituted quinoline?
This is a classic regioselectivity challenge in the Friedländer synthesis, arising from the two possible enolizable α-methylene groups on the ketone.[11]
Caption: Competing pathways in the Friedländer synthesis.
Solution 1: Catalyst Control
The choice of catalyst is paramount. While traditional base-catalyzed methods (e.g., KOH, NaOH) often give poor selectivity, specific catalysts can effectively direct the reaction.[12]
-
Amine Catalysis: Cyclic secondary amines, such as pyrrolidine, are highly effective at directing the condensation to favor the formation of the 2-substituted quinoline.[11]
-
Ionic Liquids: Using an ionic liquid like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) as the catalyst can also promote regiospecific synthesis under solvent-free conditions.[11][13]
Solution 2: Substrate Modification
Introducing a directing group onto the ketone can completely block one reaction pathway. Attaching a phosphoryl group to one of the α-carbons is an effective strategy to ensure the formation of a single product.[11][13]
Solution 3: Optimization of Reaction Conditions
Systematic variation of reaction parameters can shift the isomeric ratio. In amine-catalyzed reactions, a slow, gradual addition of the ketone substrate and higher reaction temperatures have been shown to increase regioselectivity.[11]
Protocol: Regioselective Friedländer Synthesis Using Pyrrolidine Catalyst
This protocol details a method to favor the formation of one regioisomer from an unsymmetrical ketone.
-
Reaction Setup: To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) in a suitable solvent (e.g., Toluene, 5 mL), add pyrrolidine (0.2 mmol, 20 mol%).
-
Reagent Addition: Add the unsymmetrical ketone (1.2 mmol) dropwise to the mixture at room temperature over 10 minutes.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
The Combes Synthesis
Problem: My Combes synthesis of a substituted aniline with benzoylacetone is producing the undesired regioisomer as the major product.
The regiochemical outcome of the Combes synthesis is a competition between steric and electronic factors during the rate-determining electrophilic aromatic annulation step.[3][8]
Solution: Strategic Substituent Modification
You can steer the reaction towards the desired product by modifying the substituents on either the aniline or the β-diketone.[1]
| Starting Material | Substituent Type | Effect on Product | Favored Regioisomer |
| Aniline | Electron-Donating (e.g., -OCH₃) | Activates ortho/para positions for cyclization | Directs cyclization based on electronic preference[3] |
| Aniline | Electron-Withdrawing (e.g., -Cl, -F) | Deactivates ortho/para positions | Favors cyclization at the less deactivated position[3] |
| β-Diketone | Bulky R Group (e.g., tert-butyl) | Increases steric hindrance | The bulky group will preferentially be at the less hindered 2-position of the quinoline[3][8] |
Example: In the reaction of various substituted anilines with a trifluoromethyl-β-diketone, using methoxy-substituted anilines leads to the 2-CF₃-quinoline. Conversely, using chloro- or fluoroanilines results in the 4-CF₃ regioisomer being the major product.[3]
The Skraup/Doebner-von Miller Synthesis
Problem: The standard Doebner-von Miller reaction with an α,β-unsaturated ketone gives me the 2-substituted quinoline, but my target molecule is the 4-substituted isomer. How can I reverse the regioselectivity?
The standard mechanism is believed to proceed via a 1,4-conjugate addition of the aniline, which leads to 2-substituted quinolines.[5] To reverse this, the reaction mechanism must be shifted to favor a 1,2-addition pathway.
Solution: Substrate-Controlled Reversal of Regioselectivity
A significant breakthrough allows for a complete reversal of the standard regiochemistry. This is achieved by replacing the typical α,β-unsaturated aldehyde or ketone with a γ-aryl-β,γ-unsaturated α-ketoester and using trifluoroacetic acid (TFA) as both the catalyst and solvent.[5][6][7][14]
This specific substrate promotes a 1,2-addition of the aniline to form a Schiff's base intermediate. The strong electron-withdrawing effect of the ketoester group then facilitates the subsequent electrophilic cyclization to selectively form the 4-substituted quinoline product.[5][6][7]
Sources
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Technical Support Center: Cyclization of Quinolone Precursors with Alternative Catalysts
Welcome to the technical support center for the synthesis of quinolones and their precursors. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalysts for the crucial cyclization step in quinolone synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges and optimize your experimental outcomes. This resource emphasizes a deep understanding of the underlying chemical principles to empower you in your research.
Introduction: Beyond Traditional Synthesis
The quinolone core is a privileged scaffold in medicinal chemistry. However, classical synthetic routes like the Conrad-Limpach and Gould-Jacobs reactions often necessitate harsh conditions, such as high temperatures and strong acids, which can lead to low yields and the formation of undesirable byproducts.[1][2][3] The development of alternative catalytic systems offers milder, more efficient, and often more sustainable pathways to these valuable compounds. This guide will focus on troubleshooting and frequently asked questions related to these modern catalytic approaches.
Frequently Asked Questions (FAQs)
Q1: My photocatalytic quinoline synthesis is giving low yields. What are the primary factors to investigate?
A1: Low yields in photocatalytic quinoline synthesis can often be attributed to several key factors:
-
Catalyst Choice and Concentration: The selection of the photocatalyst is critical. For instance, 9,10-phenanthrenequinone (PQ*) has been shown to be effective for the electrocyclization of 2-vinylarylimines under visible light.[4][5] Ensure the catalyst concentration is optimized, as too little may result in a sluggish reaction, while too much can lead to inner filter effects.
-
Light Source and Wavelength: The emission spectrum of your light source must overlap with the absorption spectrum of the photocatalyst. Blue LEDs are commonly used for catalysts like PQ*.[4] Inconsistent light intensity can also affect reaction rates.
-
Solvent and Additives: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) is often used, and additives like MgCO₃ can enhance yields by trapping protons generated during the reaction.[4]
-
Oxygen Quenching: Ensure the reaction is properly degassed, as molecular oxygen can quench the excited state of the photocatalyst, hindering the desired single-electron transfer (SET) process.[5]
-
Substrate Stability: Some precursors, particularly those with N-heteroaryl substituents, may be prone to hydrolysis or polymerization under the reaction conditions, leading to lower isolated yields.[4]
Q2: I'm observing significant byproduct formation in my microwave-assisted quinoline synthesis. How can I improve selectivity?
A2: Microwave-assisted synthesis accelerates reaction times but can also promote side reactions if not properly controlled.[6][7][8] To enhance selectivity:
-
Precise Temperature Control: Overheating is a common issue that can lead to decomposition and the formation of tarry byproducts.[9] Utilize a microwave reactor with accurate temperature monitoring and control.
-
Solvent Choice: While some microwave reactions are performed solvent-free, the choice of solvent can influence selectivity.[10] For the Friedländer synthesis, using neat acetic acid as both solvent and catalyst under microwave irradiation has been shown to be highly efficient.[7]
-
Catalyst Selection: The use of solid-supported catalysts, such as Nafion NR50 or Fe₃O₄-TDSN-Bi(III), can improve selectivity and simplify purification in microwave-assisted reactions.[10] Bismuth(III) chloride is another effective and environmentally benign catalyst for the synthesis of 4-hydroxy-2-quinolone analogues under microwave conditions.[6]
Q3: Can I use biocatalysts for quinolone synthesis, and what are the common challenges?
A3: Yes, biocatalysis offers a green and highly selective alternative for quinolone synthesis. Enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been successfully employed.[11] The main challenges and considerations include:
-
Enzyme Specificity: Enzymes are highly specific to their substrates. The electronic and steric properties of your precursor will significantly affect the catalytic efficiency.[11]
-
Reaction Conditions: Biocatalytic reactions require careful control of pH, temperature, and buffer composition to maintain enzyme activity.
-
Cofactor Regeneration: Some enzymatic reactions require cofactors that may need to be regenerated in situ for catalytic turnover.
-
Product Inhibition: The synthesized quinolone product may inhibit the enzyme, leading to a decrease in reaction rate over time.
Troubleshooting Guides
Problem 1: Low or No Conversion in a Transition-Metal-Catalyzed Cyclization
-
Symptom: Analysis of the reaction mixture shows predominantly unreacted starting materials.
-
Potential Causes & Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Inactivity | • Ensure the use of a fresh, high-purity catalyst. • For palladium-catalyzed reactions, consider an in-situ reduction of a Pd(II) precatalyst if a Pd(0) species is required.[12] • Verify the correct ligand is being used, as it can be crucial for catalyst stability and activity.[12] | The active catalytic species may be sensitive to air or moisture. Ligands play a critical role in stabilizing the metal center and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. |
| Inappropriate Oxidant/Reductant | • In oxidative cyclizations, ensure the oxidant is active and used in the correct stoichiometric amount.[5] • For reductive cyclizations, the choice of reducing agent is key. For example, formic acid can serve as a CO surrogate in palladium-catalyzed reductive cyclizations of 2'-nitrochalcones.[12] | The oxidant/reductant is essential for regenerating the catalyst or for the desired transformation of the substrate to a reactive intermediate. |
| Sub-optimal Reaction Temperature | • Gradually increase the reaction temperature in increments of 10-20 °C. | Many C-H activation and cyclization steps have a significant activation energy barrier that requires thermal energy to overcome.[1] |
| Solvent Effects | • Screen a range of solvents with varying polarities and coordinating abilities. | The solvent can influence the solubility of reactants and the stability of catalytic intermediates. |
Problem 2: Formation of Regioisomers in the Cyclization of Unsymmetrical Precursors
-
Symptom: Isolation of a mixture of quinolone isomers that are difficult to separate.
-
Potential Causes & Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| Steric Hindrance | • Modify the precursor to increase the steric bulk near one of the potential cyclization sites. | Cyclization will be favored at the less sterically hindered position.[9] |
| Electronic Effects | • Introduce electron-donating or electron-withdrawing groups to influence the nucleophilicity of the aryl ring. | Electron-donating groups will activate the ortho and para positions, directing cyclization, while electron-withdrawing groups will deactivate them.[9] |
| Catalyst Control | • For the Combes synthesis, switching between H₂SO₄ and polyphosphoric acid (PPA) can alter the ratio of regioisomers.[9] • In some metal-catalyzed reactions, the choice of ligand can influence regioselectivity. | The nature of the acid catalyst can influence which carbonyl group of an unsymmetrical β-diketone preferentially forms the enol or enamine intermediate required for cyclization. |
Problem 3: Polymerization of Starting Materials
-
Symptom: Formation of an insoluble, tarry substance in the reaction vessel with a corresponding low yield of the desired product.
-
Potential Causes & Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| High Concentration of Reactive Intermediates | • Employ a slow addition of one of the reactants, particularly the carbonyl compound in reactions like the Doebner-von Miller synthesis.[9] | Maintaining a low concentration of the reactive species minimizes self-condensation and polymerization side reactions. |
| Excessive Heat | • Maintain the reaction at the optimal temperature, avoiding overheating.[9] | High temperatures can accelerate undesirable polymerization pathways. |
| Strong Acid Catalysis | • Consider using a milder catalyst.[2] • In some cases, a biphasic reaction medium can sequester the carbonyl compound in an organic phase, reducing its propensity to polymerize in the acidic aqueous phase.[9] | Strong acids can promote the formation of highly reactive carbocations that can initiate polymerization. |
Visualizing Experimental Workflows
Decision-Making Workflow for Catalyst Selection
This diagram outlines a logical process for selecting an appropriate alternative catalyst for quinolone cyclization based on the nature of the precursor and desired reaction conditions.
Caption: Catalyst selection workflow for quinolone synthesis.
General Catalytic Cycle for Photocatalytic Quinolone Synthesis
This diagram illustrates a plausible mechanism for the photocatalytic synthesis of quinolines from 2-vinylarylimines using a sensitizer like 9,10-phenanthrenequinone (PQ).
Caption: Generalized photocatalytic cycle for quinoline synthesis.
Summary of Alternative Catalytic Systems
The following table provides a comparative overview of various alternative catalytic systems for quinolone synthesis, highlighting their advantages and common substrates.
| Catalytic System | Catalyst Examples | Advantages | Common Precursors | Reference(s) |
| Photocatalysis | 9,10-Phenanthrenequinone (PQ*), Ruthenium complexes | Mild reaction conditions, high selectivity, visible light as energy source. | 2-Vinylarylimines, Tetrahydroquinolines | [4][5][13] |
| Biocatalysis | Monoamine Oxidase (MAO-N), Horseradish Peroxidase (HRP) | Environmentally friendly, high enantioselectivity, aqueous conditions. | Tetrahydroquinolines, N-cyclopropyl-N-alkylanilines | [11] |
| Microwave-Assisted | BiCl₃, Acetic Acid, Solid-supported catalysts | Drastically reduced reaction times, improved yields, solvent-free options. | β-Enaminones, 2-Aminophenylketones | [6][7][14] |
| Heterogeneous Catalysis | Zeolites (e.g., ZnCl₂/Ni-USY), Supported metal nanoparticles | Catalyst recyclability, simplified product purification, potential for flow chemistry. | Anilines and alcohols | [15][16] |
| Transition-Metal Catalysis | Palladium, Copper, Cobalt, Rhodium complexes | High efficiency, broad substrate scope, C-H activation strategies. | 2'-Nitrochalcones, Anilines, Alkynes | [5][12][17][18][19] |
| Metal-Free Catalysis | Iodine, N-Heterocyclic Carbenes (NHCs), Phosphines | Low cost, reduced toxicity, avoidance of metal contamination in products. | 2-Aminobenzyl alcohols, Anilines, Aldehydes, Alkynes | [20][21] |
Detailed Experimental Protocol: Photocatalytic Synthesis of a 2,4-Disubstituted Quinoline
This protocol is adapted from the work of Helaja and colleagues for the synthesis of polysubstituted quinolines using 9,10-phenanthrenequinone as a photocatalyst.[4]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-vinylarylimine substrate (1.0 equiv.), 9,10-phenanthrenequinone (0.1 equiv.), and MgCO₃ (2.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a substrate concentration of 0.1 M.
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp (e.g., 450 nm). Ensure the reaction is stirred vigorously to maintain a homogeneous mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired polysubstituted quinoline.
References
- Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts.
- Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Deriv
- Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases.
- Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based c
- BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradi
- Troubleshooting low yields in the quinoline cycliz
- Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrog
- troubleshooting side reactions in the synthesis of quinoline deriv
- How to avoid impurities in quinoline cycliz
- Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed.
- Novel Microwave Assisted Synthesis and Antimicrobial Activity of New Quinolone-Hybrids.
- Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. SpringerLink.
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PubMed Central.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
- Synthesis of 4-quinolones. Organic Chemistry Portal.
- Conrad–Limpach synthesis. Wikipedia.
- Kate Jones, Assistant Editor – RSC Advances Blog. RSC Blogs.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives [organic-chemistry.org]
- 18. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 19. 4-Quinolone synthesis [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester and its derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during experimentation and formulation. By understanding the underlying chemical principles, you can proactively design robust experiments and develop stable formulations.
I. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter in the lab, offering explanations and actionable solutions.
Question 1: My stored solutions of the quinoline derivative are turning yellow or brown. What is causing this discoloration and how can I prevent it?
Answer:
Discoloration, typically progressing from yellow to brown, is a common indicator of degradation in quinoline compounds.[1] This is primarily caused by two synergistic factors: oxidation and photodegradation.
-
Oxidative Degradation: The quinoline ring is susceptible to oxidation, especially when exposed to air and light. This process can lead to the formation of N-oxides and hydroxylated byproducts, which are often colored. The degradation of quinoline can be initiated by hydroxylation at various positions on the ring structure.[2][3][4]
-
Photodegradation: Many quinoline compounds are photosensitive and can degrade when exposed to ambient or UV light.[1] UV irradiation of 4-hydroxyquinoline solutions, for instance, leads to the formation of triplet states, which are reactive species that can participate in further degradation reactions.[5][6]
Causality-Driven Solutions:
-
Light Protection: The most critical step is to protect your solutions from light. Use amber vials or wrap your containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
-
Inert Atmosphere: To minimize oxidation, degas your solvents before preparing solutions. You can do this by bubbling an inert gas like nitrogen or argon through the solvent. For long-term storage, blanketing the headspace of your container with an inert gas is highly recommended.
-
Antioxidant Addition: Consider adding a small amount of an antioxidant to your formulation. Common choices for organic-based formulations include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). For aqueous systems, ascorbic acid or sodium metabisulfite can be effective. The choice and concentration of the antioxidant should be optimized for your specific derivative and application.
Question 2: I'm observing a decrease in the potency of my compound over time, leading to inconsistent assay results. How can I address this loss of activity?
Answer:
A loss of potency is a classic sign of chemical degradation. For this compound derivatives, the primary culprit is often hydrolysis of the ethyl ester group, although other degradation pathways can also contribute.
-
Ester Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, which cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[7][8][9][10] This reaction is catalyzed by both acidic and basic conditions and can also be influenced by temperature.[1][8] The resulting carboxylic acid will likely have different biological activity and physicochemical properties than the parent ester, leading to a perceived loss of potency in your assays.
Causality-Driven Solutions:
-
pH Control: The stability of your quinoline derivative is highly dependent on the pH of the solution.[1][11][12][13] You must determine the optimal pH for stability through a systematic study. Generally, a pH range of 3-5 is a good starting point for minimizing base-catalyzed hydrolysis of esters. Use appropriate buffer systems (e.g., citrate, acetate) to maintain the desired pH.
-
Aprotic Solvents: If your experimental design allows, consider using aprotic solvents (e.g., DMSO, DMF, acetonitrile) for your stock solutions. The absence of water will significantly slow down the rate of hydrolysis. However, be mindful of potential solubility issues when diluting into aqueous assay buffers.
-
Temperature Control: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis.[1] Store your stock solutions and formulations at recommended temperatures, typically 2-8°C for short-term and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Question 3: My derivative is poorly soluble in aqueous buffers, and when I try to increase the concentration, it precipitates out of solution. How can I improve its solubility without compromising stability?
Answer:
Poor aqueous solubility is a common challenge with many organic molecules, including quinoline derivatives.[14][15][16] The strategies to enhance solubility must be carefully chosen to avoid introducing new stability issues.
Causality-Driven Solutions:
-
Co-solvents: The use of co-solvents can significantly enhance the solubility of poorly soluble drugs.[14][16] Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). It is crucial to perform a co-solvent screening study to find the optimal blend that maximizes solubility while minimizing any potential for degradation.
-
Surfactants/Micellar Systems: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[16] Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used. The concentration should be kept above the critical micelle concentration (CMC) to ensure micelle formation.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
pH Adjustment: As discussed previously, pH plays a critical role in the solubility of ionizable compounds like quinoline derivatives.[11][12][13] Systematically evaluate the solubility of your compound across a range of pH values to identify the pH of maximum solubility.
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Potential Stability Concerns |
| Co-solvents | Reduces the polarity of the solvent system. | Simple to implement, effective for many compounds. | May accelerate certain degradation pathways. |
| Surfactants | Forms micelles to encapsulate the drug. | Can significantly increase solubility. | Potential for interactions with the compound or other excipients. |
| Cyclodextrins | Forms inclusion complexes.[14][15] | Can improve both solubility and stability. | Can be expensive, potential for saturation. |
| pH Adjustment | Ionizes the molecule to increase aqueous solubility. | Highly effective for ionizable compounds. | Can catalyze acid/base hydrolysis.[8] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
The primary degradation pathways are hydrolysis, oxidation, and photolysis.[8] The relative importance of each pathway depends on the specific chemical structure of the derivative and the storage/experimental conditions.
-
Hydrolysis: Cleavage of the ethyl ester to a carboxylic acid.[7][8][9][10]
-
Oxidation: Formation of N-oxides or hydroxylation of the quinoline ring.[2][17]
-
Photolysis: Degradation upon exposure to light, often leading to complex mixtures of byproducts.[5][6]
Q2: Which analytical techniques are best for monitoring the stability of my quinoline derivative?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard.
-
HPLC-UV: A robust method for separating the parent compound from its degradation products. A photodiode array (PDA) detector can help in identifying peaks with different UV spectra.
-
LC-MS/MS: Provides high sensitivity and specificity, allowing for the identification and quantification of degradation products, even at very low levels.[18][19][20]
Q3: How can I perform a forced degradation study to understand the stability of my compound?
A forced degradation study involves subjecting the compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method.
Table 2: Typical Forced Degradation Conditions
| Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) | To identify acid-labile functional groups. |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) | To identify base-labile functional groups, especially esters. |
| Oxidation | 3% H₂O₂, room temperature | To assess susceptibility to oxidation. |
| Thermal Stress | Solid state, elevated temperature (e.g., 80°C) | To evaluate solid-state thermal stability. |
| Photostability | Solution and solid state, exposure to UV and visible light (ICH Q1B guidelines) | To determine light sensitivity. |
III. Experimental Protocols & Visualizations
Protocol 1: Step-by-Step pH Stability Profile Determination
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
-
Prepare stock solution: Dissolve a known concentration of your quinoline derivative in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubate samples: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the organic solvent concentration is low (e.g., <1%) to minimize its effect.
-
Incubate at a constant temperature: Store the samples at a controlled temperature (e.g., 40°C) and protect them from light.
-
Analyze at time points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quench the reaction: If necessary, quench the degradation by adding an equal volume of a suitable mobile phase or by freezing the sample.
-
Analyze by HPLC: Analyze the samples using a validated stability-indicating HPLC method.
-
Plot the data: Plot the percentage of the remaining parent compound against time for each pH. This will allow you to determine the pH of maximum stability.
Diagrams
Caption: Primary degradation pathways for the quinoline derivative.
Caption: Workflow for addressing stability issues.
IV. References
-
Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015). Environmental Science & Technology, 49(21), 12846–12854.
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8, 212.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate.
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate.
-
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. (2023). Arabian Journal of Chemistry, 16(4), 104603.
-
Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). Biological Chemistry Hoppe-Seyler, 370(11), 1183–1189.
-
Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (2009). Photochemical & Photobiological Sciences, 8(11), 1550–1557.
-
Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
-
Hydrolysis in Pharmaceutical Formulations. (2002). Pharmaceutical Development and Technology, 7(2), 113–146.
-
Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...). (n.d.). ResearchGate.
-
Hydrolysis in pharmaceutical formulations. (2002). PubMed.
-
Drug degradation pathways. (n.d.). Pharmacy 180.
-
Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (n.d.). ResearchGate.
-
Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2021). Foods, 10(11), 2636.
-
Hydrolysis in Pharmaceutical Formulations. (n.d.). ResearchGate.
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech, 20(4), 143.
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Springer Link.
-
Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. (2017). Critical Reviews in Analytical Chemistry, 47(3), 230–243.
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate.
-
Analytical strategies to determine quinolone residues in food and the environment. (n.d.). ResearchGate.
-
hydrolysis of esters. (n.d.). Chemguide.
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- 2. researchgate.net [researchgate.net]
- 3. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
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- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester Against Conventional Antibacterial Quinolones
Introduction: The Evolving Landscape of Quinolone Antibiotics
The quinolone family of synthetic antibiotics has been a cornerstone of antimicrobial therapy for over six decades.[1] Their journey began with the discovery of nalidixic acid in 1962, a first-generation quinolone with a narrow spectrum of activity primarily against Gram-negative bacteria.[1] The subsequent breakthrough came with the introduction of a fluorine atom at the C-6 position of the core scaffold, giving rise to the highly successful fluoroquinolones like ciprofloxacin. This single modification dramatically expanded the antibacterial spectrum to include Gram-positive and atypical pathogens, cementing their role in treating a wide range of infections.[2]
However, the extensive use and misuse of these agents have inevitably led to the emergence of resistant bacterial strains, posing a significant threat to global health.[3] This challenge necessitates the exploration of novel structural analogues that may possess unique activity profiles or circumvent existing resistance mechanisms. This guide provides an in-depth technical comparison of a non-classical derivative, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester , with established first- and second-generation quinolones. Lacking direct, comprehensive experimental data on this specific molecule, this analysis leverages established Structure-Activity Relationship (SAR) principles and data from close structural analogues to build a predictive comparison of its potential antibacterial performance.
Part 1: Deconstructing the Quinolone Pharmacophore
The antibacterial efficacy of any quinolone is intrinsically linked to its chemical architecture. The core structure, a 4-oxo-1,4-dihydroquinoline moiety, has specific sites where substitutions dictate the compound's potency, spectrum, and pharmacokinetic properties.[1] To understand the potential of this compound, we must first compare its structure to the archetypes of the class: Nalidixic Acid and Ciprofloxacin.
| Feature | Nalidixic Acid (1st Gen) | Ciprofloxacin (2nd Gen) | This compound |
| Core Structure | 1,8-Naphthyridine | 4-Quinolone | 4-Quinolone |
| N-1 Substituent | Ethyl | Cyclopropyl | (Unsubstituted) |
| C-3 Substituent | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Ethyl Ester (-COOC₂H₅) |
| C-6 Substituent | Hydrogen (-H) | Fluorine (-F) | Ethyl (-C₂H₅) |
| C-7 Substituent | Methyl (-CH₃) | Piperazinyl | (Unsubstituted) |
Key Structural Deviations of the Target Compound:
-
C-3 Ethyl Ester: This is the most critical modification. The 3-carboxylic acid group, in conjunction with the 4-carbonyl function, is believed to be essential for binding to the bacterial DNA gyrase enzyme.[4] Modifying this group, for instance by converting it to an ester, has been shown in many cases to abolish or significantly decrease antibacterial activity.[5] This raises the possibility that the target compound may be inactive in its current form, potentially acting as a prodrug that requires in-vivo hydrolysis to the active carboxylic acid.
-
C-6 Ethyl Group: The substituent at the C-6 position is a primary determinant of a quinolone's spectrum of activity. The electron-withdrawing fluorine atom in fluoroquinolones is crucial for their broad-spectrum potency and bacterial cell penetration. Replacing this with a bulky, electron-donating ethyl group represents a significant departure from established SAR and is predicted to substantially alter its target interactions and overall efficacy. Research into non-fluorinated quinolones (NFQs) shows that while a C-6 Hydrogen is viable, activity is highly dependent on optimizing other positions on the scaffold.[6][7]
-
Lack of N-1 and C-7 Substituents: Modern quinolones almost universally feature a substituent at N-1 (e.g., ethyl or cyclopropyl) and a heterocyclic ring (e.g., piperazine) at C-7.[3][7] The N-1 substituent influences overall potency, while the C-7 group modulates the spectrum of activity, target preference (DNA gyrase vs. Topoisomerase IV), and pharmacokinetic properties.[7] The absence of these moieties in the target compound suggests its activity would likely be limited compared to second and later-generation quinolones.
Part 2: The Quinolone Mechanism of Action
Quinolones are bactericidal agents that interfere with DNA replication by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[8] It is the primary target for quinolones in most Gram-negative bacteria.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) newly replicated daughter chromosomes, allowing for cell division. It is the main target in many Gram-positive bacteria, such as Staphylococcus aureus.[3]
Quinolones act by stabilizing the transient complex formed between these enzymes and the DNA strand they have cleaved.[3] This "poisoned" complex blocks the progression of the replication fork, leading to a halt in DNA synthesis and ultimately triggering a cascade of events that result in rapid, lethal fragmentation of the chromosome.[3]
The interaction is mediated by a water-metal ion bridge involving magnesium ions, the quinolone molecule, and specific amino acid residues in the enzyme's active site.[3] The 3-carboxyl and 4-keto groups of the quinolone are indispensable for this binding. The presence of an ethyl ester at C-3 in the target compound would disrupt this critical interaction, strongly suggesting it would not function as a direct topoisomerase poison.
Part 3: Predictive Comparison of Antibacterial Performance
Based on the foundational SAR principles discussed, we can predict the antibacterial profile of this compound relative to established quinolones.
| Compound | Key Structural Features | Predicted Gram-Negative Activity | Predicted Gram-Positive Activity | Supporting Rationale |
| Nalidixic Acid | C6-H, C3-COOH, N1-Ethyl | Moderate (e.g., E. coli) | Very Low / None | First-generation standard; activity largely confined to Gram-negative enteric bacteria.[4] |
| Ciprofloxacin | C6-F, C3-COOH, N1-Cyclopropyl, C7-Piperazinyl | High (incl. P. aeruginosa) | Moderate (e.g., S. aureus) | The C6-Fluorine and C7-Piperazinyl groups confer broad-spectrum, potent activity.[2] |
| This compound | C6-Ethyl , C3-Ethyl Ester , No C7/N1 groups | Low to None (as ester) | Low to None (as ester) | The C3-ester likely prevents binding to DNA gyrase/topoisomerase IV.[5] The C6-ethyl is a significant, non-optimal substitution compared to C6-F or C6-H.[7] |
| Potential Active Form (after hydrolysis) | C6-Ethyl , C3-COOH | Low to Moderate | Low | If hydrolyzed to the carboxylic acid, it becomes a non-fluorinated quinolone. Its activity would likely be inferior to nalidixic acid due to the bulky C6-ethyl group and lack of an N-1 substituent. |
Experimental Insight from a Structural Analogue
While data for the target compound is unavailable, research on Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate provides the closest experimental reference point. This compound, differing primarily at the C-6 position (Bromo vs. Ethyl), demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Staphylococcus aureus .[9]
This is a compelling result, as it shows that a 4-hydroxyquinoline-3-carboxylate ester with a C-6 halogen can possess potent, direct antibacterial activity. This contradicts the general principle that the C-3 ester abolishes activity and suggests a more complex interaction with bacterial targets may be possible for this specific subclass of quinolones. However, bromine is an electron-withdrawing halogen, like fluorine, whereas an ethyl group is electron-donating. This fundamental electronic difference means one cannot directly extrapolate the high potency of the bromo-analogue to the ethyl-analogue. The activity of the C-6 ethyl compound is still predicted to be significantly lower.
Part 4: Experimental Validation Protocol
To move beyond prediction and definitively characterize the antibacterial performance of this compound, the gold-standard method is the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution MIC Assay
This protocol describes the standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
-
Test Compound: Prepare a sterile stock solution of "this compound" in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.
-
Bacterial Inoculum: From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plate: Use sterile 96-well, U-bottom microtiter plates.
2. Assay Procedure (Serial Dilution):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a microtiter plate row.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This leaves wells 1-10 with serially diluted compound and well 11 as a growth control (no compound). Well 12 serves as a sterility control (no bacteria).
-
The final volume in wells 1-11 is now 100 µL.
3. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. This brings the final volume in each well to 200 µL and halves the concentration of the antimicrobial agent in each well.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Conclusion and Future Directions
A thorough analysis based on established Structure-Activity Relationships suggests that This compound is unlikely to be a potent, broad-spectrum antibacterial agent comparable to modern fluoroquinolones. The two most significant structural deviations—the C-3 ethyl ester and the C-6 ethyl group—are predicted to be detrimental to the classical quinolone mechanism of action. The esterification of the 3-carboxylic acid likely prevents the critical binding interaction with bacterial topoisomerases, while the C-6 ethyl group is a stark and likely unfavorable replacement for the fluorine atom that defines fluoroquinolone potency.
However, the surprising activity of a C-6 bromo analogue indicates that the 4-hydroxyquinoline-3-carboxylate scaffold may harbor unexpected potential. Two primary avenues for future research exist:
-
Prodrug Potential: The compound should be evaluated for its potential as a prodrug. In vivo studies are required to determine if host enzymes can hydrolyze the ethyl ester to the free carboxylic acid, thereby activating the molecule.
-
Definitive In Vitro Testing: Despite SAR predictions, empirical data is paramount. Performing the broth microdilution MIC assay against a standard panel of Gram-positive and Gram-negative bacteria is a necessary and conclusive step to determine the compound's intrinsic antibacterial activity.
Until such experimental data is generated, this compound should be considered an intriguing but unvalidated structural analogue in the vast and continually evolving field of quinolone research.
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.[3]
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Correia, S., Poeta, P., Igrejas, G., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.[6]
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Takahashi, H., Hayakawa, I., & Akimoto, T. (2003). Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens. Current Medicinal Chemistry, 10(12), 1059-1073.[6]
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Lismondo, V., & Good, S. V. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(8), 1388-1398.[7]
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Sato, K., Hoshino, K., & Tanaka, M. (1992). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 14(Suppl 4), S829-S838.[10]
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Nilsen, F., Haug, T., & Myrnes, B. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 53(1), 225-236.[5]
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Naaz, F., Srivastava, P., & Singh, S. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6665-6681.[11]
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Asahina, Y., Araya, I., & Iwata, M. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(9), 3194-3202.[12]
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Comparative Analysis of Quinolone Synthesis Methods: A Guide for Researchers
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, most notably the potent class of antibacterial agents.[1] The strategic construction of this bicyclic heterocycle has been a central theme in organic synthesis for over a century. This guide provides a comparative analysis of key synthetic methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of both classical and contemporary approaches to quinolone synthesis. We will dissect the mechanisms, evaluate the advantages and limitations, and provide detailed experimental protocols for established methods like the Friedländer annulation, Conrad-Limpach-Knorr synthesis, Camps cyclization, and the Gould-Jacobs reaction, alongside a discussion of modern transition-metal-catalyzed strategies.
Friedländer Annulation: A Convergent and Atom-Economical Approach
First described by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[2][3] The reaction can be catalyzed by either acids or bases and is valued for its operational simplicity and the direct formation of the quinoline ring system.[4]
Mechanism and Key Considerations:
The Friedländer synthesis can proceed through two primary mechanistic pathways. The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, which then undergoes an intramolecular aldol-type reaction to form the quinoline product.[3] The choice of catalyst, which can range from mineral acids and bases to Lewis acids and iodine, can influence the reaction rate and yield.[3][5]
Experimental Protocol: Synthesis of 2-Methylquinoline
-
Reactant Mixture: In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 eq) and acetone (1.5 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of sodium hydroxide (0.1 eq).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield 2-methylquinoline.
Advantages:
-
High convergence and atom economy.[6]
-
Direct formation of substituted quinolines.
-
Milder conditions are often possible with modern catalysts.[7]
Disadvantages:
-
The availability of substituted 2-aminoaryl aldehydes or ketones can be a limiting factor.
-
Potential for side reactions, especially with complex substrates.
Caption: Mechanistic pathways of the Friedländer Annulation.
Conrad-Limpach-Knorr Synthesis: A Dichotomy of 2- and 4-Quinolones
This classical method, developed in the late 19th century, utilizes the reaction of anilines with β-ketoesters to produce either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr), depending on the reaction conditions.[8] This regioselectivity makes it a versatile tool for accessing different quinolone isomers.
Mechanism and Key Considerations:
The initial reaction between the aniline and the β-ketoester can occur at either the ketone or the ester carbonyl. At lower temperatures, the more reactive ketone is attacked, leading to a β-aminoacrylate intermediate which, upon heating, cyclizes to the 4-hydroxyquinoline (thermodynamic product).[9][10] Conversely, at higher temperatures or under acidic conditions, the aniline attacks the ester carbonyl to form a β-ketoanilide, which then cyclizes to the 2-hydroxyquinoline (kinetic product).[11][12][13]
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline
-
Intermediate Formation: Mix aniline (1.0 eq) and ethyl acetoacetate (1.0 eq) and heat at 140 °C for 1 hour.
-
Cyclization: Add the resulting crude intermediate to a preheated high-boiling solvent like Dowtherm A at 250 °C and maintain the temperature for 15-30 minutes.
-
Isolation: Cool the reaction mixture, and the 4-hydroxy-2-methylquinoline will precipitate. Collect the solid by filtration and recrystallize from ethanol.
Advantages:
-
Access to both 2- and 4-hydroxyquinolone isomers.[14]
-
Readily available and inexpensive starting materials.
Disadvantages:
-
Harsh reaction conditions, particularly the high temperatures for cyclization.
-
The regioselectivity can be difficult to control, sometimes leading to mixtures of isomers.
Caption: Divergent pathways in the Conrad-Limpach-Knorr Synthesis.
Camps Cyclization: An Intramolecular Route to Hydroxyquinolines
The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield a mixture of 2- and 4-hydroxyquinolines.[15][16] The regioselectivity of the reaction is influenced by the substitution pattern of the starting material and the reaction conditions.[17]
Mechanism and Key Considerations:
The reaction proceeds via an intramolecular aldol-type condensation.[15] The base abstracts a proton from either the methyl group of the acetophenone or the methylene group of the acyl substituent, generating an enolate. This enolate then attacks the other carbonyl group, leading to cyclization and subsequent dehydration to form the quinolone ring. The ratio of the two possible products depends on the relative acidity of the two possible enolization sites.[18]
Experimental Protocol: Synthesis of 2,4-Dimethyl-quinol-2,4-diol
-
Reactant Preparation: Prepare the o-acetylaminoacetophenone starting material by acetylating 2-aminoacetophenone.
-
Cyclization: Dissolve the o-acetylaminoacetophenone in ethanol and add a solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 1-2 hours.
-
Isolation: Cool the reaction, and the product mixture will precipitate. The isomers can be separated by fractional crystallization or chromatography.
Advantages:
-
Good for the synthesis of specific substituted hydroxyquinolines.
-
The intramolecular nature of the reaction can lead to high yields.
Disadvantages:
-
The synthesis of the starting o-acylaminoacetophenone can be multi-stepped.
-
Often produces a mixture of isomers that require separation.[19]
Gould-Jacobs Reaction: A Robust Method for 4-Hydroxyquinolines
The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines.[20][21] It involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.[22][23]
Mechanism and Key Considerations:
The reaction begins with a nucleophilic attack of the aniline on the double bond of the malonate derivative, followed by the elimination of an alcohol to form an anilinomethylenemalonate.[24] This intermediate is then subjected to high temperatures (typically >250 °C) in a high-boiling solvent to effect a 6-electron electrocyclization.[20] The resulting 4-hydroxy-3-carboalkoxyquinoline is then hydrolyzed and decarboxylated to yield the final 4-hydroxyquinoline product.[23]
Experimental Protocol: Synthesis of 4-Hydroxyquinoline
-
Condensation: Heat a mixture of aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) at 100-120 °C for 1-2 hours.
-
Cyclization: Add the crude intermediate to a preheated high-boiling solvent (e.g., diphenyl ether) at 250 °C and maintain for 30 minutes.
-
Hydrolysis and Decarboxylation: After cooling, treat the mixture with aqueous sodium hydroxide to hydrolyze the ester. Acidify the solution to precipitate the carboxylic acid, which is then heated to induce decarboxylation, yielding 4-hydroxyquinoline.
Advantages:
-
A reliable and well-established method.[22]
-
Good yields for a variety of anilines.
-
Starting materials are readily accessible.
Disadvantages:
-
Requires very high temperatures, limiting its compatibility with sensitive functional groups.
-
The final decarboxylation step can sometimes be low-yielding.
Modern Approaches: The Rise of Transition-Metal Catalysis
In recent decades, transition-metal-catalyzed reactions have emerged as powerful alternatives for quinolone synthesis, often proceeding under much milder conditions and with greater functional group tolerance.[25][26] Palladium-catalyzed reactions, in particular, have been extensively developed.[27][28]
Key Strategies:
-
Palladium-Catalyzed Carbonylative Cyclization: This approach often involves the reaction of a 2-iodoaniline with a terminal alkyne and carbon monoxide in the presence of a palladium catalyst to construct the 4-quinolone skeleton.[18][29]
-
Copper-Catalyzed Reactions: Copper catalysts have been employed in reactions such as the amidation of 2-halophenones followed by a base-promoted Camps-type cyclization.[30]
-
C-H Activation Strategies: More advanced methods utilize transition metals to directly activate C-H bonds, enabling the construction of the quinoline ring from simpler precursors in a more step-economical fashion.[31]
Advantages:
-
Milder reaction conditions compared to classical methods.
-
Broader substrate scope and functional group tolerance.
-
Potential for asymmetric synthesis.
Disadvantages:
-
The cost and sensitivity of the metal catalysts.
-
The need for specialized ligands in some cases.
Comparative Summary of Quinolone Synthesis Methods
| Method | Starting Materials | Key Conditions | Product Type | Advantages | Disadvantages |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Acid or Base catalyst | Substituted Quinolines | Convergent, atom-economical, simple | Limited availability of starting materials |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Temperature-dependent | 2- or 4-Hydroxyquinolines | Versatile for isomers, available starting materials | Harsh conditions, potential for isomer mixtures |
| Camps Cyclization | o-Acylaminoacetophenone | Base | 2- and 4-Hydroxyquinolines | Good for specific isomers, intramolecular | Multi-step starting material synthesis, isomer mixtures |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate | High Temperature (>250°C) | 4-Hydroxyquinolines | Reliable, good yields | Harsh conditions, limited functional group tolerance |
| Transition-Metal Catalysis | Various (e.g., haloanilines, alkynes) | Metal catalyst (Pd, Cu, etc.) | Various substituted quinolines | Mild conditions, high functional group tolerance | Catalyst cost and sensitivity |
Conclusion
The synthesis of quinolones remains a vibrant area of research, with a rich history of named reactions that are still widely employed. The choice of a particular synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the chemical functionalities present in the target molecule. While classical methods provide robust and cost-effective pathways, modern transition-metal-catalyzed reactions offer milder conditions and expanded substrate scope, enabling the synthesis of increasingly complex quinolone derivatives for applications in drug discovery and materials science.
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A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Quinolone Esters
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial and anticancer drug discovery, the quinolone scaffold remains a cornerstone of medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives with a wide spectrum of biological activities. Among the various positions on the quinolone ring, the C-6 position has proven to be a critical determinant of potency and selectivity. While the introduction of a fluorine atom at this position was a landmark achievement, leading to the highly successful fluoroquinolone antibiotics, contemporary research is exploring a broader range of substituents to overcome resistance and broaden therapeutic applications. This guide provides a comprehensive comparison of 6-substituted quinolone esters, delving into their structure-activity relationships (SAR) as both antibacterial and anticancer agents, supported by experimental data and detailed methodologies.
The Quinolone Core: A Privileged Scaffold
Quinolones exert their well-known antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death.[1][2] The core structure of the quinolone, a 4-oxo-1,4-dihydropyridine-3-carboxylic acid pharmacophore, is essential for this activity. However, substitutions at various positions around this core can dramatically influence the compound's spectrum of activity, pharmacokinetic properties, and cellular uptake.
The C-6 position, in particular, has been a focal point for synthetic modifications. The electron-withdrawing nature of a substituent at this position can significantly impact the overall electronic distribution of the quinolone ring system, influencing its interaction with the target enzymes. While fluorine has been the most explored substituent, the introduction of an ester functionality at C-6 opens up new avenues for modulating the physicochemical properties of the molecule, such as lipophilicity and susceptibility to enzymatic cleavage, potentially leading to prodrug strategies and altered pharmacological profiles.
Comparative Biological Activity of 6-Substituted Quinolone Esters
The biological activity of 6-substituted quinolone esters is profoundly influenced by the nature of the ester group. To provide a clear comparison, this section will analyze their antibacterial and anticancer properties separately, supported by experimental data from the literature.
Antibacterial Activity
The substitution at the C-6 position plays a significant role in the antibacterial potency of quinolones. While the 6-fluoro substitution is well-established for its potent broad-spectrum activity, replacing it with an amino group can also yield compounds with good activity against both Gram-positive and Gram-negative bacteria.[3] The introduction of an ester group at the 6-position, via a 6-hydroxyl precursor, offers a strategy to fine-tune the molecule's properties.
A study on 6-aminoquinolones, which can be considered analogues for understanding the impact of C-6 substitution, revealed that while the C-6 fluorine is generally preferred, an amino group can still confer good antibacterial activity.[3] For instance, certain 6-aminoquinolone derivatives displayed geometric mean Minimum Inhibitory Concentrations (MICs) of 0.45 µg/mL against Gram-negative bacteria and 0.66-0.76 µg/mL against Gram-positive bacteria.[3]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of 6-Substituted Quinolones
| Compound/Substituent at C-6 | S. aureus | E. coli | Reference |
| 6-Fluoro (Ciprofloxacin) | 0.125 - 1 | 0.008 - 0.03 | [4] |
| 6-Amino Derivative 18g | - | 0.45 (mean) | [3] |
| 6-Amino Derivative 38g | 0.66-0.76 (mean) | - | [3] |
Note: The data for 6-amino derivatives are geometric means against a panel of bacteria and are presented to illustrate the potential of non-fluoro substitutions at C-6. Specific data for a series of 6-substituted quinolone esters with varying ester groups is limited in publicly available literature, highlighting a promising area for future research.
The rationale behind exploring ester derivatives at the C-6 position often involves a prodrug approach. The ester linkage can be designed to be stable during absorption and distribution, and then cleaved by esterases in the vicinity of the bacterial infection, releasing the active 6-hydroxyquinolone. This strategy can improve pharmacokinetic properties and potentially reduce systemic toxicity.
Anticancer Activity
The anticancer potential of quinolones is an expanding field of research. Similar to their antibacterial mechanism, some quinolone derivatives exert their cytotoxic effects by targeting human topoisomerases, leading to DNA damage and apoptosis in cancer cells.[5][6][7] The structural modifications that confer antibacterial activity do not always translate to anticancer potency, necessitating distinct SAR studies.
For 6-substituted quinolones, the nature of the substituent at this position can significantly influence their cytotoxicity against various cancer cell lines. Research on quinoline-based compounds has shown that substitutions on the quinoline ring are crucial for their anticancer efficacy.[8][9]
A study on novel 6-hydroxyquinolinone derivatives demonstrated the potential of this scaffold in developing antimicrobial agents, with one compound showing potent activity against all tested microorganisms with favorable minimum inhibitory concentration values.[10] While this study focused on antimicrobial activity, the 6-hydroxy intermediate is the direct precursor for the synthesis of the 6-substituted quinolone esters discussed here, suggesting that this core structure is biologically relevant.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Substituted Quinolone Derivatives
| Compound/Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6,7,8-substituted 4-benzyloxyquinolin-2(1H)-one (Compound 11e) | COLO 205 | < 1 | [11][12] |
| 6-aminoquinoline-amidrazone hybrid (Compound 10d) | A549 (Lung) | 43.1 | [13] |
| 6-aminoquinoline-amidrazone hybrid (Compound 10d) | MCF-7 (Breast) | 59.1 | [13] |
| 6-aminoquinoline-amidrazone hybrid (Compound 10g) | A549 (Lung) | 59.23 | [13] |
| 6-aminoquinoline-amidrazone hybrid (Compound 10g) | MCF-7 (Breast) | 63.5 | [13] |
Note: This table includes data for various substituted quinolines to illustrate the anticancer potential of this scaffold. Direct comparative data for a systematic series of 6-substituted quinolone esters with varying ester groups against a panel of cancer cell lines is an area ripe for investigation.
The causality behind these activity differences lies in how the substituent at C-6 affects the molecule's overall shape, lipophilicity, and electronic properties. These factors, in turn, govern the compound's ability to penetrate cell membranes, interact with its molecular target (e.g., topoisomerase), and evade efflux pumps. The ester group, with its variable alkyl or aryl side chains, provides a powerful tool to systematically modulate these properties and optimize for anticancer activity.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies on substituted quinolones allow us to draw several key SAR insights relevant to 6-substituted quinolone esters:
-
Lipophilicity and Cell Penetration: The nature of the ester group at C-6 is a primary determinant of the molecule's lipophilicity. Increasing the length of the alkyl chain or introducing an aromatic ring in the ester moiety will increase lipophilicity. This can enhance penetration through the lipid bilayers of both bacterial and cancer cells. However, an optimal lipophilicity often exists, beyond which increased non-specific binding and reduced aqueous solubility can become detrimental to activity.
-
Electronic Effects: The electronic nature of the ester substituent can influence the acidity of the carboxylic acid at C-3 and the overall electron distribution of the quinolone ring. These electronic perturbations can affect the binding affinity of the molecule to its target enzyme.
-
Steric Hindrance: The size and shape of the ester group can introduce steric hindrance that may either enhance or diminish biological activity. A bulky ester group might prevent effective binding to the target enzyme's active site. Conversely, it could also hinder recognition by efflux pumps, thereby increasing the intracellular concentration of the drug.
-
Prodrug Potential: As previously mentioned, the ester at C-6 can be designed to be a labile group, cleaved by cellular esterases to release the active 6-hydroxyquinolone. The rate of this cleavage can be modulated by the steric and electronic properties of the ester, allowing for controlled drug release.
Caption: Structure-Activity Relationship of 6-Substituted Quinolone Esters.
Experimental Methodologies
To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are paramount. The following sections detail the methodologies for the synthesis and biological evaluation of 6-substituted quinolone esters.
Synthesis of 6-Substituted Quinolone Esters
The synthesis of 6-substituted quinolone esters typically begins with a 6-hydroxyquinolone precursor. The key transformation is the esterification of the hydroxyl group at the C-6 position.
Step-by-Step Protocol for Esterification of 6-Hydroxyquinolone:
-
Starting Material: Begin with the appropriate 6-hydroxyquinolone derivative.
-
Reaction Setup: In a round-bottom flask, dissolve the 6-hydroxyquinolone (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Base Addition: Add a suitable base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents), to the solution to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide.
-
Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1-1.2 equivalents) to the reaction mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours, depending on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 6-substituted quinolone ester.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General Synthetic Workflow for 6-Substituted Quinolone Esters.
Biological Evaluation Protocols
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Step-by-Step Protocol for Broth Microdilution MIC Assay:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. Include a growth control (no compound) and a sterility control (no bacteria) in each assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Caption: Workflow for Biological Evaluation of 6-Substituted Quinolone Esters.
Conclusion and Future Directions
The exploration of 6-substituted quinolone esters represents a promising strategy in the quest for novel antibacterial and anticancer agents. The ester functionality at the C-6 position provides a versatile handle for fine-tuning the physicochemical and pharmacokinetic properties of the quinolone scaffold. While the available data on a systematic comparison of different ester groups is still emerging, the foundational knowledge of quinolone SAR provides a strong rationale for the continued investigation of these compounds.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 6-substituted quinolone esters. This should include a systematic variation of the ester group to probe the effects of lipophilicity, electronics, and sterics on both antibacterial and anticancer activity. Such studies will not only lead to the identification of new lead compounds but also deepen our understanding of the intricate structure-activity relationships that govern the biological effects of this remarkable class of molecules. The detailed protocols provided in this guide serve as a robust framework for researchers to embark on this exciting avenue of drug discovery.
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A Senior Application Scientist's Guide to In Vitro and In Vivo Efficacy of Novel Quinolone Compounds
This guide provides a comprehensive comparison of in vitro and in vivo efficacy testing for novel quinolone compounds, designed for researchers, scientists, and drug development professionals. We will delve into the core methodologies, the scientific rationale behind experimental choices, and the critical interpretation of data that bridges the gap between laboratory findings and clinical potential.
Introduction: The Evolving Landscape of Quinolones
Quinolones are a class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1][2] Their journey began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[3][4] The subsequent addition of a fluorine atom at the C-6 position gave rise to the more potent fluoroquinolones, which exhibit enhanced activity against both Gram-positive and Gram-negative bacteria.[1][5]
The primary mechanism of action for quinolones is the inhibition of bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[2][7] By targeting these essential processes, quinolones induce rapid bacterial cell death. However, the extensive use of these drugs has unfortunately led to the emergence of resistant bacterial strains, necessitating the continuous development of novel quinolone analogues with improved efficacy.[3][6][8] This guide will walk you through the critical evaluation process for these new chemical entities, from the petri dish to preclinical models.
The Foundational Assessment: In Vitro Efficacy
In vitro testing serves as the initial and fundamental screening process for any new antimicrobial compound. It provides a baseline understanding of a drug's intrinsic activity against specific pathogens in a controlled, isolated environment. The primary goal is to determine the minimum concentration of the drug required to inhibit or kill the bacteria.
Key In Vitro Parameter: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[9][10][11][12] A lower MIC value indicates greater potency.[11]
This is a widely accepted and standardized method for determining MIC values.[12][13][14]
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the novel quinolone compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform a series of two-fold serial dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).[10][13] This creates a gradient of drug concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[10][12]
-
Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10]
-
Result Interpretation: The MIC is the lowest concentration of the quinolone compound at which there is no visible bacterial growth (i.e., the well is clear).[11][15]
Diagram: Quinolone Mechanism of Action
Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to bacterial cell death.
Interpreting In Vitro Data: A Comparative Look
The table below presents hypothetical MIC data for three novel quinolone compounds (NQ1, NQ2, NQ3) against a panel of clinically relevant bacterial strains, compared to the established fluoroquinolone, Ciprofloxacin.
| Bacterial Strain | NQ1 (µg/mL) | NQ2 (µg/mL) | NQ3 (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 | 1 | 0.25 | 2 |
| Streptococcus pneumoniae | 0.25 | 0.5 | 0.125 | 1 |
| Escherichia coli | 0.06 | 0.125 | 0.03 | 0.015 |
| Pseudomonas aeruginosa | 1 | 2 | 0.5 | 0.25 |
| Enterococcus faecalis (VRE) | 4 | 8 | 2 | 16 |
Analysis:
-
NQ3 demonstrates the most potent in vitro activity across all tested strains, with consistently lower MIC values than the other novel compounds and even surpassing Ciprofloxacin against resistant strains like MRSA and VRE.
-
NQ1 shows promising activity, particularly against Gram-positive organisms.
-
NQ2 is the least potent of the novel compounds in this panel.
While promising, these in vitro results are just the first step. They do not account for the complex physiological environment of a living organism.[16][17]
The Crucial Transition: In Vivo Efficacy
In vivo studies are essential to evaluate how a novel quinolone performs within a living system. These experiments provide critical insights into the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the bacteria in the body).[18][19][20] The ultimate goal is to determine if the potent in vitro activity translates into a therapeutic effect in a relevant infection model.[21][22]
The Workhorse of Preclinical Testing: Murine Infection Models
Mouse models are widely used to assess the efficacy of new antibiotics due to their genetic and physiological similarities to humans, relatively low cost, and established protocols.[23][24] A common and informative model is the murine sepsis or thigh infection model.[24][25][26]
-
Animal Acclimation: House mice in a controlled environment for a period of acclimatization.
-
Inducing Neutropenia (Optional but common): To create a more stringent test of the antibiotic's direct effect, mice can be rendered neutropenic by administering cyclophosphamide.[24][27] This minimizes the contribution of the host's immune system to bacterial clearance.
-
Bacterial Challenge: Infect the mice with a lethal or sublethal dose of the target pathogen (e.g., MRSA) via intraperitoneal or intravenous injection.[25]
-
Drug Administration: At a specified time post-infection (e.g., 1-2 hours), administer the novel quinolone compound at various doses via a clinically relevant route (e.g., oral or intravenous).[25]
-
Monitoring: Observe the mice for a set period (e.g., 72 hours) and record survival rates.[25]
-
Data Analysis: Calculate the 50% effective dose (ED50), which is the dose of the drug that protects 50% of the infected animals from death. A lower ED50 indicates higher in vivo efficacy.
Diagram: From In Vitro to In Vivo Efficacy Workflow
Caption: A streamlined workflow from initial in vitro screening to comprehensive in vivo evaluation for novel antibiotics.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A successful novel quinolone must not only have a low MIC but also favorable pharmacokinetic and pharmacodynamic (PK/PD) properties that allow it to reach and maintain effective concentrations at the site of infection.[19][20][21] Key PK/PD indices for quinolones are the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC).[18][19]
The following table illustrates a possible outcome when our hypothetical novel quinolones are tested in vivo against an MRSA infection model.
| Compound | In Vitro MIC (µg/mL) | Oral Bioavailability (%) | ED50 (mg/kg) |
| NQ1 | 0.5 | 85 | 10 |
| NQ2 | 1 | 20 | 50 |
| NQ3 | 0.25 | 15 | 45 |
| Ciprofloxacin | 2 | 70 | 25 |
Analysis:
-
NQ1 , despite not having the lowest MIC, demonstrates the best in vivo efficacy (lowest ED50). This is likely due to its excellent oral bioavailability, allowing it to achieve and maintain therapeutic concentrations in the body.
-
NQ3 , the most potent compound in vitro, performs poorly in vivo. Its low bioavailability prevents it from reaching effective levels at the site of infection, highlighting the critical importance of in vivo testing.[28] This is a classic example of a discrepancy between in vitro activity and in vivo response.[16]
-
NQ2 shows both poor in vitro and in vivo activity, making it an unlikely candidate for further development.
Conclusion: A Holistic Approach to Quinolone Development
The evaluation of novel quinolone compounds requires a multi-faceted approach that logically progresses from controlled in vitro experiments to complex in vivo models. While in vitro assays like MIC determination are indispensable for initial screening and potency assessment, they cannot predict clinical success in isolation.[17][22] In vivo efficacy studies are the crucible where a compound's true therapeutic potential is revealed, integrating its intrinsic antimicrobial activity with its pharmacokinetic and safety profiles. The data presented herein underscore that the most potent compound in a test tube is not always the most effective treatment in a living system. A thorough and well-designed testing cascade, as outlined in this guide, is paramount for identifying and advancing the next generation of quinolone antibiotics to combat the growing threat of antimicrobial resistance.
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A Comparative Guide to Quinoline Synthesis: Conrad-Limpach, Skraup, and Doebner-von Miller Methodologies
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1] The synthesis of quinoline and its derivatives is, therefore, a subject of immense interest to researchers in drug development and organic synthesis. Among the classical methods, the Conrad-Limpach, Skraup, and Doebner-von Miller syntheses have long been pivotal for constructing this bicyclic heterocycle. This guide provides an in-depth, comparative analysis of these three seminal reactions, offering field-proven insights and experimental data to assist researchers in selecting the most appropriate synthetic strategy.
The Conrad-Limpach Synthesis: A Gateway to 4-Hydroxyquinolines
Discovered by Max Conrad and Leonhard Limpach in 1887, this synthesis is a robust method for preparing 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones).[2][3] The reaction proceeds through the condensation of anilines with β-ketoesters.[2]
Mechanism and Experimental Causality
The Conrad-Limpach synthesis is a two-step process.[3] Initially, the aniline reacts with the β-ketoester. A critical experimental choice here is the reaction temperature. At room temperature, the reaction favors kinetic control, leading to the formation of a β-aminoacrylate via attack at the more reactive keto group.[2] This intermediate is essential for the subsequent cyclization to the desired 4-hydroxyquinoline. Conversely, at higher temperatures (around 140 °C), the reaction is under thermodynamic control, and the aniline attacks the ester group, leading to a β-keto anilide, which is the starting point for the Knorr quinoline synthesis, yielding 2-hydroxyquinolines.[2]
The second step, a thermal cyclization of the β-aminoacrylate, is the rate-determining step and requires significant heat, typically around 250 °C.[2] The choice of solvent is crucial for achieving high yields. While early procedures were performed neat with moderate success, the use of a high-boiling, inert solvent like mineral oil can dramatically increase yields to as high as 95%.[2] The high temperature is necessary to overcome the activation energy for the electrocyclic ring closure.
Diagram of the Conrad-Limpach Synthesis Mechanism
Caption: Mechanism of the Skraup synthesis.
The Doebner-von Miller Synthesis: A Versatile Modification
The Doebner-von Miller reaction is a versatile extension of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. [4]Instead of glycerol, this method utilizes α,β-unsaturated aldehydes or ketones, which can be prepared in situ from the aldol condensation of two carbonyl compounds. [4]
Mechanism and Experimental Causality
The mechanism of the Doebner-von Miller reaction has been a subject of debate, with a fragmentation-recombination pathway being proposed based on isotopic labeling studies. [4][5]The reaction is initiated by a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. [5]The resulting adduct can then fragment into an imine and a saturated carbonyl compound. These fragments can then recombine in an aldol-type condensation to form a new α,β-unsaturated imine. [5]This is followed by an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate, which is then oxidized to the quinoline product. [5] This reaction is catalyzed by either Brønsted or Lewis acids. [4]A common challenge in the Doebner-von Miller synthesis is the formation of tar and polymeric byproducts due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound. [6]To mitigate this, a slow addition of the carbonyl compound to the heated acidic solution of the aniline is recommended to control the exothermic nature of the reaction. [6]The choice of acid catalyst can also significantly influence the reaction rate and the extent of side product formation. [6]
Diagram of the Doebner-von Miller Synthesis Workflow
Caption: General workflow of the Doebner-von Miller synthesis.
Comparative Performance and Experimental Data
| Synthesis Method | Key Reagents | Typical Product | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinolines | ~250 (cyclization) | Variable | <30 (neat), up to 95 (with solvent) [2] | Good for 4-hydroxyquinolines, high yields with proper solvent. | High temperatures required, regioselectivity dependent on temperature. |
| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Unsubstituted or substituted quinolines | 100 - 150 | 3 - 7 | 60 - 91 [1] | Direct synthesis of the quinoline core, uses readily available starting materials. | Highly exothermic and potentially violent reaction, harsh conditions. [7] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | 2- and/or 4-substituted quinolines | Reflux | 5 - 8 | Varies, can be low due to tar formation [1][6] | Versatile for a wide range of substituted quinolines. | Prone to tar and polymer formation, mechanism can be complex. [6] |
Experimental Protocols
Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline
-
Step 1: Formation of the β-aminoacrylate. In a round-bottom flask, combine aniline and ethyl acetoacetate. Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Step 2: Cyclization. Once the formation of the enamine is complete, add a high-boiling inert solvent such as mineral oil. Heat the mixture to approximately 250 °C.
-
Work-up. After the reaction is complete (as determined by TLC), allow the mixture to cool. The product will often precipitate upon cooling and can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol. [1]
Skraup Synthesis of Quinoline
-
Reaction Setup. In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place aniline, glycerol, and ferrous sulfate heptahydrate (as a moderator). [7]2. Addition of Acid. Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, and the temperature should be controlled. [7]3. Reaction. Gently heat the mixture in an oil bath to 140-150°C for 3-4 hours. The reaction will become exothermic and begin to boil. [7]4. Work-up. After cooling, dilute the mixture with water and neutralize with a concentrated solution of sodium hydroxide until strongly alkaline. [7]5. Isolation. Isolate the crude quinoline by steam distillation. The quinoline can be further purified by distillation. [7]
Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
-
Reaction Setup. In a flask, prepare a solution of aniline hydrochloride by dissolving aniline in concentrated hydrochloric acid. Cool the solution in an ice bath. [8]2. In situ Aldol Condensation. Slowly add acetaldehyde to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. [6]3. Cyclization. Add a Lewis acid catalyst, such as anhydrous zinc chloride, to the reaction mixture. [6]4. Reaction. Heat the mixture to reflux for several hours (e.g., 7 hours). [8]5. Work-up and Isolation. After cooling, make the solution alkaline with a strong base (e.g., NaOH). Isolate the product by steam distillation. The organic layer from the distillate is separated, and the aqueous layer can be extracted with a solvent like chloroform to recover more product. The combined organic layers are dried and the product is purified by vacuum distillation. [6]
Conclusion
The Conrad-Limpach, Skraup, and Doebner-von Miller syntheses, while all classic methods for quinoline synthesis, offer distinct advantages and are suited for different target molecules. The Conrad-Limpach synthesis is the preferred method for accessing 4-hydroxyquinolines. The Skraup synthesis provides a direct route to the core quinoline structure but requires careful handling due to its vigorous nature. The Doebner-von Miller reaction offers the greatest versatility for preparing a wide array of substituted quinolines, though optimization is often necessary to minimize byproduct formation. The choice of synthesis will ultimately depend on the desired substitution pattern on the quinoline ring, the availability of starting materials, and the scale of the reaction.
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A Comparative Analysis of the Biological Activity of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester and Nalidixic Acid
A Guide for Researchers in Antibacterial Drug Discovery
In the ever-evolving landscape of antimicrobial research, the quinolone class of antibiotics has been a cornerstone in the fight against bacterial infections. This guide provides a detailed comparative analysis of the biological activity of a novel quinolone derivative, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester, and the first-generation quinolone, nalidixic acid. By examining their mechanisms of action, antibacterial spectrum, and potency, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate the potential of next-generation quinolone compounds.
Introduction: The Quinolone Scaffold and the Quest for Novel Antibacterials
The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous clinically significant antibacterial agents.[1] Nalidixic acid, a naphthyridine derivative discovered in the 1960s, was the progenitor of this class and paved the way for the development of the more potent fluoroquinolones.[2] It primarily targets Gram-negative bacteria and has been historically used for urinary tract infections.[3][4]
The compound of interest, this compound, belongs to the broader family of 4-hydroxyquinoline-3-carboxylic acid esters. While direct and extensive biological data for this specific molecule is not widely published, its structural similarity to nalidixic acid and other quinolones allows for a reasoned, comparative evaluation based on established structure-activity relationships within this class. The ethyl group at the 6-position is a modification that warrants investigation for its potential to enhance antibacterial activity or alter the spectrum of activity compared to the parent quinolone structures.
Mechanism of Action: Targeting Bacterial DNA Replication
Both nalidixic acid and, by inference, this compound, exert their antibacterial effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.
Nalidixic Acid's Mode of Action:
Nalidixic acid selectively and reversibly blocks DNA replication in susceptible bacteria.[3] Its primary target in Gram-negative bacteria is the A subunit of DNA gyrase.[4][5][7] The inhibition of DNA gyrase prevents the negative supercoiling of DNA, which is a critical step for the unwinding and separation of DNA strands.[5] This leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately, cell death.[5][8] In higher concentrations, nalidixic acid is bactericidal, while at lower concentrations, it acts in a bacteriostatic manner.[3][9]
Inferred Mechanism of this compound:
Based on its 4-quinolone-3-carboxylic acid core, it is highly probable that this compound shares the same fundamental mechanism of action as nalidixic acid. The carboxylic acid group at the 3-position is crucial for binding to the DNA gyrase enzyme.[10] Variations in substituents on the quinolone ring, such as the ethyl group at the 6-position, can influence the compound's binding affinity to the target enzymes and its ability to penetrate the bacterial cell wall, thereby modulating its potency and spectrum of activity.
Diagram: Quinolone Mechanism of Action
Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to stalled replication forks and bacterial cell death.
Comparative Antibacterial Spectrum and Potency
A critical aspect of evaluating any new antibacterial agent is its spectrum of activity and its potency against various bacterial strains. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Nalidixic Acid: A Profile
Nalidixic acid is primarily effective against Gram-negative bacteria, including Escherichia coli, Proteus, Shigella, and Klebsiella species.[3] It exhibits minor activity against Gram-positive bacteria, with many species like Staphylococcus and Enterococcus being resistant.[3]
Table 1: Reported MIC Values for Nalidixic Acid
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | 1.0 - 4.0 | [11] |
| Escherichia coli | (Clinical Isolates) | 5.0 - 12.5 | [12] |
| Escherichia coli | (Resistant Strain) | ≥256 | [11] |
| Staphylococcus aureus | (Ciprofloxacin-susceptible) | 64 | [13] |
| Staphylococcus aureus | (Ciprofloxacin-resistant) | 512 | [13] |
| Pseudomonas aeruginosa | (Various Strains) | 700 - >1250 | [3][4][7] |
| Enterococcus faecalis | (Clinical Isolates) | High resistance reported | [14][15] |
This compound: An Inferred Profile
It is reasonable to hypothesize that this compound would exhibit activity against Gram-negative bacteria, similar to its parent scaffold. However, its potency and spectrum, particularly against Gram-positive organisms, would need to be determined experimentally. It is plausible that the ethyl substitution could enhance its activity against certain strains compared to the unsubstituted parent quinolone, but it is unlikely to overcome the high-level resistance observed with nalidixic acid in species like Pseudomonas aeruginosa.
Experimental Protocols for Biological Activity Assessment
To provide a framework for the direct comparison of these two compounds, the following are detailed, step-by-step methodologies for key in vitro experiments. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][16][17]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is considered the gold standard for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compounds (this compound and Nalidixic acid)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, E. faecalis ATCC 29212)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth. This can be determined visually or with a microplate reader.
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activity of this compound and the well-established quinolone, nalidixic acid. While both compounds are expected to share a common mechanism of action targeting bacterial DNA gyrase, their antibacterial spectrum and potency are likely to differ due to structural modifications.
Nalidixic acid serves as a valuable benchmark, with a well-documented activity profile primarily against Gram-negative bacteria and notable resistance in Gram-positive organisms and Pseudomonas aeruginosa. The biological activity of this compound, while inferred from its chemical class, requires empirical validation.
For researchers in the field, the key takeaway is the necessity of comprehensive in vitro testing to elucidate the true potential of novel quinolone derivatives. The provided experimental protocol for MIC determination offers a standardized approach for such evaluations. Future studies should focus on synthesizing this compound and performing head-to-head comparative studies against nalidixic acid and a broader panel of clinically relevant bacterial strains, including multidrug-resistant isolates. Such data will be instrumental in determining if this and other novel quinolones can offer a significant advantage over existing antibacterial agents.
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A Senior Application Scientist's Guide to Cross-Resistance Studies of Bacteria to Quinolone Derivatives
Introduction: The Enduring Challenge of Quinolone Resistance
Quinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and bactericidal mechanism of action.[1][2] This class of synthetic antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][3] The introduction of a fluorine atom into the core quinolone structure gave rise to the fluoroquinolones, significantly expanding their antibacterial spectrum to include both Gram-positive and Gram-negative bacteria.[1][4] However, the extensive use and misuse of these potent agents have inevitably led to the emergence and spread of bacterial resistance, a phenomenon that threatens their clinical utility.[5][6]
A particularly insidious aspect of this resistance is the high potential for cross-resistance among different quinolone derivatives.[7][8] This means that the development of resistance to one quinolone can confer resistance to other drugs within the same class, severely limiting therapeutic options.[7] Understanding the nuances of cross-resistance is therefore paramount for researchers, clinicians, and drug development professionals. This guide provides an in-depth comparison of quinolone derivatives, details the experimental methodologies to assess cross-resistance, and explores the underlying molecular mechanisms, offering a comprehensive resource for navigating this complex field.
Comparative Analysis of Quinolone Derivatives
The quinolone family is diverse, with different "generations" characterized by their spectrum of activity and chemical modifications.[1][4]
-
First Generation: Represented by nalidixic acid, these agents have a narrow spectrum, primarily targeting Gram-negative bacteria, and are mainly used for uncomplicated urinary tract infections.[1][4]
-
Second Generation: This generation, which includes widely used drugs like ciprofloxacin and ofloxacin, introduced a fluorine atom, enhancing their activity against Gram-negative bacteria and extending it to some Gram-positive organisms.[1][4]
-
Third Generation: Levofloxacin is a key member of this group, offering improved activity against Gram-positive bacteria, including Streptococcus pneumoniae, and atypical pathogens.[4]
-
Fourth Generation: These quinolones, such as moxifloxacin, possess the broadest spectrum of activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria.[1]
The structural modifications across these generations influence not only their antibacterial spectrum but also their susceptibility to various resistance mechanisms. For instance, the substituent at the C-7 position plays a crucial role in the interaction with the target enzymes and can affect the drug's activity against resistant strains.[6]
Mechanisms of Quinolone Resistance and Cross-Resistance
Bacterial resistance to quinolones is a multifactorial phenomenon, primarily driven by three key mechanisms. The interplay of these mechanisms often dictates the level of resistance and the extent of cross-resistance observed.[5][6]
Target Enzyme Alterations
The most common and clinically significant mechanism of quinolone resistance involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[5][9] These mutations typically occur in specific regions known as the quinolone resistance-determining regions (QRDRs).[9][10]
-
Primary Targets: In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is topoisomerase IV.[11] Mutations in the primary target usually confer low-level resistance.
-
Stepwise Accumulation: High-level resistance often results from the stepwise accumulation of mutations in both primary and secondary targets.[11][12] For example, a mutation in gyrA followed by a mutation in parC can lead to a significant increase in resistance levels in Escherichia coli.[12]
-
Cross-Resistance Impact: The specific mutations within the QRDRs can have differential effects on the activity of various quinolones.[7] Some mutations may confer broad cross-resistance across the entire class, while others may have a more limited impact, affecting only certain derivatives.[7][13]
Reduced Intracellular Drug Accumulation
Decreased accumulation of quinolones within the bacterial cell is another major resistance strategy, achieved through two primary means:
-
Overexpression of Efflux Pumps: Bacteria possess membrane proteins that can actively pump out a wide range of substrates, including quinolones.[14][15] Overexpression of these efflux pumps, such as the AcrAB-TolC system in E. coli and the NorA pump in Staphylococcus aureus, leads to reduced intracellular drug concentrations and consequently, resistance.[14][16] Efflux pumps often have broad substrate specificity, contributing not only to quinolone resistance but also to multidrug resistance (MDR).[15][17]
-
Decreased Outer Membrane Permeability: In Gram-negative bacteria, alterations in the outer membrane porin proteins, such as OmpF and OmpC in E. coli, can restrict the entry of quinolones into the cell, contributing to resistance.[9]
Plasmid-Mediated Resistance
The acquisition of resistance genes on mobile genetic elements like plasmids represents a significant clinical concern due to their potential for horizontal transfer.[9] Plasmid-mediated quinolone resistance (PMQR) mechanisms typically confer low-level resistance on their own but can facilitate the selection of higher-level resistance mutations.[9][11] Key PMQR mechanisms include:
-
qnr Genes: These genes encode proteins that protect DNA gyrase and topoisomerase IV from quinolone inhibition.[5][11]
-
aac(6')-Ib-cr Gene: This gene encodes an aminoglycoside acetyltransferase that can also modify certain fluoroquinolones, reducing their activity.[5]
-
Efflux Pumps: Plasmids can also carry genes for efflux pumps, such as OqxAB and QepA, which contribute to reduced drug accumulation.[17]
Experimental Guide to Assessing Cross-Resistance
A systematic and robust experimental approach is crucial for accurately characterizing cross-resistance patterns. The following protocols provide a framework for these investigations, grounded in established methodologies.
Core Experiment: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the foundational metric in antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
1. Broth Microdilution Method (Reference Method)
This method is considered the "gold standard" by organizations like the Clinical and Laboratory Standards Institute (CLSI).[20]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), quinolone stock solutions, standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5x10^5 CFU/mL).[19][21]
-
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.[22]
-
Add 100 µL of the highest quinolone concentration to the first column, creating a 1:2 dilution.
-
Perform two-fold serial dilutions by transferring 100 µL from each well to the next across the plate. Discard 100 µL from the last column.[22]
-
Inoculate each well with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.[22]
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.[19]
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (i.e., the first clear well).[22][23]
-
2. Agar Dilution Method
This method is particularly useful for certain antibiotics and is also a CLSI-recommended procedure.[23]
-
Materials: Petri dishes, Mueller-Hinton Agar (MHA), quinolone stock solutions, standardized bacterial inoculum.
-
Procedure:
-
Prepare a series of MHA plates, each containing a specific concentration of a quinolone derivative.
-
Spot-inoculate the surface of each plate with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria.
-
Advanced Cross-Resistance Analysis
Beyond single-agent MICs, a deeper understanding of drug interactions can be achieved through checkerboard assays.
This assay systematically evaluates the interaction between two antimicrobial agents, which can be crucial when considering combination therapies to overcome resistance.[22][24][25]
-
Principle: A two-dimensional titration of two drugs is performed in a 96-well plate.[22] Serial dilutions of Drug A are made along the x-axis, and serial dilutions of Drug B are made along the y-axis.[21][22]
-
Data Analysis: The results are used to calculate the Fractional Inhibitory Concentration (FIC) Index.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[24]
-
Caption: Workflow for conducting a checkerboard assay to assess drug interactions.
Molecular Characterization of Resistance
To correlate phenotypic resistance with its genetic basis, molecular methods are indispensable.
-
PCR and DNA Sequencing: This is the definitive method for identifying mutations in the QRDRs of gyrA, gyrB, parC, and parE.[10][26][27]
-
Gene Expression Analysis (RT-qPCR): This technique is used to quantify the expression levels of efflux pump genes to determine if overexpression is contributing to resistance.
-
Efflux Pump Inhibition Assays: The contribution of efflux pumps to resistance can be confirmed by performing MIC assays in the presence and absence of an efflux pump inhibitor (EPI), such as reserpine or MC-04,124.[28][29] A significant reduction in the MIC in the presence of an EPI indicates that efflux is a major resistance mechanism.[29]
Data Presentation and Interpretation
Clear and concise data presentation is essential for comparative analysis.
Table 1: Example MIC Data for E. coli Strains Against Various Quinolones (µg/mL)
| Strain | Nalidixic Acid | Ciprofloxacin | Levofloxacin | Moxifloxacin | Putative Resistance Mechanism(s) |
| Wild-Type | 4 | 0.015 | 0.03 | 0.06 | - |
| Mutant A | 64 | 0.25 | 0.5 | 0.5 | gyrA (S83L) mutation |
| Mutant B | >256 | 16 | 32 | 16 | gyrA (S83L, D87N) + parC (S80I) mutations |
| Mutant C | 32 | 0.125 | 0.25 | 0.25 | Efflux pump overexpression |
This table is illustrative and does not represent actual experimental data.
Interpretation of Table 1:
-
Mutant A shows a significant increase in MICs for all quinolones compared to the wild-type, consistent with a target site mutation conferring broad cross-resistance.
-
Mutant B , with multiple mutations in both gyrA and parC, exhibits high-level resistance across all tested fluoroquinolones, demonstrating the cumulative effect of target modifications.[27]
-
Mutant C displays a moderate increase in MICs, a typical phenotype for resistance mediated by efflux pump overexpression.[17]
Conclusion and Future Directions
The study of cross-resistance to quinolones is a dynamic and critical area of research. A comprehensive approach that combines robust phenotypic assays with detailed molecular characterization is essential for understanding the complex interplay of resistance mechanisms. The methodologies outlined in this guide provide a solid foundation for researchers to generate high-quality, comparable data. This knowledge is vital for guiding the development of new quinolone derivatives that can evade existing resistance mechanisms, for optimizing combination therapies, and for implementing effective antimicrobial stewardship strategies to preserve the efficacy of this important class of antibiotics.
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A Comparative Benchmarking Guide to Novel Quinolone Esters for Antimicrobial Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the in vitro efficacy of new quinolone esters against a panel of commercially available antibiotics. It is designed to ensure scientific integrity through robust, self-validating experimental designs and adherence to internationally recognized standards.
Introduction: The Rationale for New Quinolone Esters
The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinolones are a critical class of synthetic antibiotics that directly inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, transcription, and repair, making them excellent targets for antibacterial agents.[3][4] Esterification of the quinolone core is a promising strategy to enhance pharmacokinetic properties, improve cell permeability, or create prodrugs that release the active quinolone at the site of infection.[5]
This guide offers a head-to-head comparison methodology to rigorously evaluate the antimicrobial potential of these new chemical entities (NCEs) against established antibiotics, providing the foundational data necessary for further preclinical and clinical development.
Mechanism of Action: The Molecular Basis of Quinolone Activity
Quinolones exert their bactericidal effects by trapping a key intermediate in the topoisomerase catalytic cycle. Both DNA gyrase (predominant in Gram-negative bacteria) and topoisomerase IV (predominant in Gram-positive bacteria) transiently cleave double-stranded DNA to allow for strand passage, a crucial step in relieving topological stress during replication.[4][6][7] Quinolones bind to the enzyme-DNA complex, stabilizing the cleaved DNA and preventing re-ligation.[3] This leads to an accumulation of double-strand breaks, triggering the SOS response and ultimately leading to cell death.[1][4]
Caption: Mechanism of action for quinolone esters.
Experimental Design and Protocols
A robust benchmarking study requires a standardized approach. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data reproducibility and comparability.[8][9][10]
Materials
-
Test Compounds: New Quinolone Esters (NQE-1, NQE-2, etc.)
-
Comparator Antibiotics:
-
Gram-Negative Panel: Ciprofloxacin, Levofloxacin, Gentamicin, Cefepime.
-
Gram-Positive Panel: Vancomycin, Linezolid, Daptomycin.
-
-
Bacterial Strains:
-
Quality Control (QC) Strains: Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212.[5]
-
Resistant Strains (Recommended): Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), extended-spectrum β-lactamase (ESBL)-producing K. pneumoniae.
-
-
Media and Reagents: Cation-adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA), Phosphate-Buffered Saline (PBS), 0.5 McFarland turbidity standard, appropriate solvents for drug stock solutions (e.g., DMSO).
Experimental Workflow Visualization
Caption: High-level overview of the in vitro benchmarking workflow.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] The broth microdilution method is the gold standard.
Step-by-Step Procedure:
-
Prepare Drug Dilutions:
-
Prepare a stock solution of each test and comparator antibiotic in a suitable solvent.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of each drug in CAMHB to achieve a range of concentrations.[13] Typically, this involves adding 100 µL of broth to all wells, adding 100 µL of the highest drug concentration to the first column, and then serially transferring 100 µL across the plate.[9]
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the drug-containing plate.
-
Include a growth control (inoculum in broth, no drug) and a sterility control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
-
Reading Results:
-
The MIC is the lowest concentration of the drug at which there is no visible turbidity (bacterial growth).[11]
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[14][15] It is determined as a follow-up to the MIC test.
Step-by-Step Procedure:
-
Subculture from MIC Plate:
-
Plating:
-
Spread the aliquot onto a TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading Results:
Protocol 3: Time-Kill Assay
This dynamic assay provides insight into the rate of bactericidal activity.[19]
Step-by-Step Procedure:
-
Preparation:
-
Prepare tubes of CAMHB containing the test compounds at concentrations relative to their predetermined MIC (e.g., 1x, 2x, and 4x MIC). Include a drug-free growth control.
-
-
Inoculation:
-
Inoculate each tube with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Incubation and Counting:
-
Incubate plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
-
Analysis:
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparative analysis.
Comparative MIC and MBC Data
Summarize the MIC and MBC values in a tabular format. The ratio of MBC to MIC is an important indicator; a ratio of ≤4 generally suggests bactericidal activity.
Table 1: Example MIC/MBC Data (µg/mL) for New Quinolone Esters vs. Comparators
| Organism (ATCC Strain) | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| E. coli (25922) | NQE-1 | 0.015 | 0.03 | 2 |
| NQE-2 | 0.06 | 0.25 | 4.2 | |
| Ciprofloxacin | 0.004 - 0.016[23] | 0.03 | ~2 | |
| Levofloxacin | 0.008 - 0.03[24] | 0.06 | ~2 | |
| S. aureus (29213) | NQE-1 | 0.12 | 0.25 | 2.1 |
| NQE-2 | 0.5 | 1 | 2 | |
| Levofloxacin | 0.06 - 0.25[24] | 0.5 | ~2 | |
| Vancomycin | 0.5 - 2 | 2 | ~2 | |
| P. aeruginosa (27853) | NQE-1 | 1 | 4 | 4 |
| NQE-2 | 4 | 16 | 4 | |
| Gentamicin | 0.25 - 1[23] | 2 | ~2-8 | |
| Cefepime | 2 - 16[8] | >32 | >2 | |
| E. faecalis (29212) | NQE-1 | 0.5 | 2 | 4 |
| NQE-2 | 1 | 8 | 8 | |
| Vancomycin | 1 - 4[25] | 8 | ~2-8 | |
| Daptomycin | ≤4[26] | 8 | ~2 |
Note: MIC ranges for comparators are based on published QC data.[8][23][24][25][26] Actual experimental values should be determined concurrently.
Time-Kill Curve Analysis
Visualize the rate of killing by plotting the data as shown below.
(Example Graph - Not Generated)
A plot showing Log10 CFU/mL on the y-axis and Time (hours) on the x-axis. Different lines would represent the growth control and various concentrations of NQE-1, demonstrating a rapid, concentration-dependent decline in viable bacteria, indicative of a bactericidal effect.
Conclusion and Future Directions
This guide provides a standardized methodology for the initial in vitro characterization of novel quinolone esters. The data generated from these experiments—MIC, MBC, and time-kill kinetics—are fundamental for establishing a new compound's spectrum of activity and potency relative to existing antibiotics. Favorable results, such as low MIC values against resistant strains and rapid bactericidal activity, provide a strong rationale for advancing a candidate to more complex studies, including mechanism of action elucidation, resistance frequency determination, and in vivo efficacy models. Adherence to these rigorous, self-validating protocols ensures the generation of high-quality, reliable data essential for the successful development of the next generation of antimicrobial agents.
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MacGowan, A., & Macnaughton, E. (2017). Cefepime MIC as a Predictor of the Extended-Spectrum β-Lactamase Type in Klebsiella pneumoniae, Taiwan. Emerging Infectious Diseases, 23(7), 1219-1220. Available from: [Link]
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Sader, H. S., Castanheira, M., Flamm, R. K., & Jones, R. N. (2015). Impact of Revised Cefepime CLSI Breakpoints on Escherichia coli and Klebsiella pneumoniae Susceptibility and Potential Impact If Applied to Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 59(7), 4325–4328. Available from: [Link]
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Sader, H. S., Farrell, D. J., Flamm, R. K., & Jones, R. N. (2017). Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring (INFORM) Program. Antimicrobial Agents and Chemotherapy, 61(4), e02398-16. Available from: [Link]
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University of Helsinki. (2019). Validation of high-throughput time-kill assay. HELDA. Available from: [Link]
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Nelson Labs. Time-Kill Evaluations. Nelson Labs. Available from: [Link]
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Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma. Available from: [Link]
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protocols.io. (2015, December 27). Time kill assays for Streptococcus agalactiae and synergy testing. protocols.io. Available from: [Link]
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Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5). Available from: [Link]
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Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma. Available from: [Link]
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Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma. Available from: [Link]
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YouTube. (2020, July 27). MIC (Broth Microdilution) Testing. The Rubin Lab. Available from: [Link]
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Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available from: [Link]
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Asati, V., et al. (2014). Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus. Journal of Clinical and Diagnostic Research, 8(11), DC04–DC06. Available from: [Link]
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A Comparative Spectroscopic Analysis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester and Its 6-Substituted Analogues
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, quinoline derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents. Among these, the 4-hydroxyquinoline-3-carboxylic acid ethyl ester framework is of particular interest due to its versatile biological activities. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of these properties. This guide provides a detailed spectroscopic comparison of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester and its analogues substituted at the 6-position with methyl, fluoro, and chloro groups. By presenting a side-by-side analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, this document aims to serve as a valuable resource for the identification, characterization, and further development of this important class of compounds.
The Significance of the 6-Position
The C-6 position of the quinoline ring is a strategic point for substitution. Modifications at this position can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby impacting its interaction with biological targets. Understanding how these substitutions manifest in various spectroscopic techniques is crucial for structure elucidation and the rational design of new analogues with desired pharmacological profiles.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogues. The data has been compiled from various sources and represents typical values observed for these compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of the substituents.
| Compound | H-2 (s) | H-5 (d) | H-7 (dd) | H-8 (d) | Ethyl Ester (CH₂) (q) | Ethyl Ester (CH₃) (t) | 6-Substituent |
| Unsubstituted | ~8.5 | ~8.1 | ~7.6 | ~7.4 | ~4.4 | ~1.4 | - |
| 6-Ethyl | ~8.5 | ~7.9 | ~7.5 | ~7.3 | ~4.4 | ~1.4 | ~2.8 (q, CH₂), ~1.3 (t, CH₃) |
| 6-Methyl [1] | ~8.5 | ~7.9 | ~7.4 | ~7.3 | ~4.4 | ~1.4 | ~2.5 (s, CH₃) |
| 6-Fluoro | ~8.6 | ~7.8 | ~7.5 | ~7.4 | ~4.4 | ~1.4 | - |
| 6-Chloro | ~8.5 | ~8.1 | ~7.6 | ~7.4 | ~4.4 | ~1.4 | - |
Analysis: The presence of an electron-donating group at the 6-position, such as ethyl or methyl, generally leads to a slight upfield shift (lower ppm) of the aromatic protons, particularly H-5 and H-7, compared to the unsubstituted analogue. Conversely, electron-withdrawing groups like fluoro and chloro are expected to cause a downfield shift (higher ppm) of the surrounding protons. The signals for the ethyl ester group and the C2-proton remain relatively consistent across the series.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of the molecules. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | C=O | OCH₂ | OCH₂CH₃ | 6-Substituent |
| Unsubstituted | ~140 | ~110 | ~175 | ~140 | ~125 | ~128 | ~124 | ~118 | ~148 | ~168 | ~61 | ~14 | - |
| 6-Ethyl | ~140 | ~110 | ~175 | ~139 | ~124 | ~135 | ~122 | ~118 | ~147 | ~168 | ~61 | ~14 | ~28 (CH₂), ~15 (CH₃) |
| 6-Methyl [1] | ~140 | ~110 | ~175 | ~139 | ~125 | ~133 | ~124 | ~118 | ~147 | ~168 | ~61 | ~14 | ~21 (CH₃) |
| 6-Fluoro | ~139 | ~111 | ~174 | ~137 | ~112 (d) | ~158 (d) | ~115 (d) | ~119 | ~145 | ~167 | ~61 | ~14 | - |
| 6-Chloro | ~140 | ~110 | ~175 | ~138 | ~124 | ~131 | ~123 | ~119 | ~146 | ~167 | ~61 | ~14 | - |
Analysis: The chemical shift of the C-6 carbon is most directly affected by the substituent. Electron-donating groups (ethyl, methyl) cause a downfield shift compared to the unsubstituted analogue, while electronegative halogens (fluoro, chloro) induce a significant downfield shift for the carbon they are attached to, along with observable coupling in the case of fluorine. The electronic effects also propagate to other carbons in the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Compound | O-H stretch (cm⁻¹) | C=O stretch (ester) (cm⁻¹) | C=O stretch (keto) (cm⁻¹) | C=C & C=N stretches (cm⁻¹) |
| Unsubstituted | ~3400 (broad) | ~1720 | ~1650 | ~1620, 1580, 1500 |
| 6-Ethyl | ~3400 (broad) | ~1720 | ~1650 | ~1620, 1580, 1500 |
| 6-Methyl [1] | ~3435 (broad) | ~1725 | ~1655 | ~1620, 1580, 1500 |
| 6-Fluoro | ~3400 (broad) | ~1725 | ~1655 | ~1625, 1585, 1505 |
| 6-Chloro | ~3400 (broad) | ~1720 | ~1650 | ~1620, 1580, 1500 |
Analysis: The IR spectra of these compounds are dominated by a broad O-H stretching band around 3400 cm⁻¹, indicative of the 4-hydroxy group which exists in tautomeric equilibrium with the 4-oxo form. The two carbonyl stretching frequencies correspond to the ester group (~1720 cm⁻¹) and the keto tautomer (~1650 cm⁻¹). The aromatic C=C and C=N stretching vibrations appear in the 1625-1500 cm⁻¹ region. The substituent at the 6-position has a minor effect on these characteristic frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used.
| Compound | Molecular Formula | Molecular Weight | [M]+ or [M+H]+ (m/z) | Key Fragments (m/z) |
| Unsubstituted | C₁₂H₁₁NO₃ | 217.22 | 217 / 218 | 172 ([M-OEt]+), 144 ([M-COOEt]+) |
| 6-Ethyl | C₁₄H₁₅NO₃ | 245.27 | 245 / 246 | 200 ([M-OEt]+), 172 ([M-COOEt]+) |
| 6-Methyl [1] | C₁₃H₁₃NO₃ | 231.25 | 231 / 232 | 186 ([M-OEt]+), 158 ([M-COOEt]+) |
| 6-Fluoro | C₁₂H₁₀FNO₃ | 235.21 | 235 / 236 | 190 ([M-OEt]+), 162 ([M-COOEt]+) |
| 6-Chloro | C₁₂H₁₀ClNO₃ | 251.66 | 251 / 252 | 206 ([M-OEt]+), 178 ([M-COOEt]+) |
Analysis: The mass spectra typically show the molecular ion peak ([M]⁺˙ in EI-MS) or the protonated molecular ion ([M+H]⁺ in ESI-MS). Common fragmentation pathways involve the loss of the ethoxy radical (·OEt) or the entire carbethoxy group (·COOEt) from the molecular ion. The mass of the molecular ion and the key fragments will shift according to the mass of the substituent at the 6-position.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is a generalized procedure for acquiring ¹H and ¹³C NMR spectra of the quinoline derivatives.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]
-
Gently swirl or vortex the vial to ensure the complete dissolution of the sample.[2]
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube and carefully place it in the spectrometer's sample holder.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient method for analyzing solid powder samples with minimal preparation.[3][4]
Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
Sample Preparation and Analysis:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid powder sample directly onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.[3][4]
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal as described in step 1.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for the analysis of quinoline derivatives using LC-MS with electrospray ionization.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to the initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
MS Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-40 psi.
-
Scan Range: m/z 100-500.
Data Analysis:
-
Extract the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the expected [M+H]⁺ ions.
-
Analyze the mass spectrum corresponding to the chromatographic peak of interest to confirm the molecular weight.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is influenced by the extent of conjugation and the nature of substituents.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation and Analysis:
-
Prepare a stock solution of the sample in a spectroscopic grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 (typically in the range of 1-10 µg/mL).
-
Use quartz cuvettes with a 1 cm path length.
-
Fill one cuvette with the pure solvent to be used as a blank.
-
Fill a second cuvette with the sample solution.
-
Record the UV-Vis spectrum from approximately 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry, complemented by UV-Vis spectroscopy, provide a powerful toolkit for the structural elucidation and comparative analysis of this compound and its analogues. The data presented in this guide highlights the subtle yet significant influence of substituents at the 6-position on the spectroscopic properties of these molecules. A thorough understanding of these structure-spectra correlations is indispensable for chemists working on the synthesis and development of novel quinoline-based compounds with potential therapeutic applications. The provided experimental protocols offer a standardized framework for obtaining high-quality, reproducible spectroscopic data, facilitating further research and development in this promising area of medicinal chemistry.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
- BenchChem. (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
-
Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]
- Royal Society of Chemistry. (2019). Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol.
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
PubMed. (1999). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
This document provides a comprehensive, step-by-step protocol for the safe handling and compliant disposal of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester. As a quinoline derivative, this compound requires careful management to ensure the safety of laboratory personnel and adherence to environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Part 1: Core Safety Directives & Hazard Profile
The primary hazards associated with this class of compounds are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]
Causality Behind Safety Measures: These hazards necessitate a stringent approach to Personal Protective Equipment (PPE). The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use. Contaminated gloves should be disposed of as hazardous waste.[4]
-
Body Protection: A properly fitted laboratory coat must be worn to protect against skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is required.[3][5]
Part 2: Quantitative Data & Chemical Identifiers
For proper waste manifest documentation and handling, accurate identification is crucial. The table below summarizes key data for a representative compound in this class.
| Property | Value | Source |
| Chemical Class | Hydroxyquinoline Carboxylic Acid Ester | N/A |
| Representative CAS No. | 228728-32-3 (6-tert-Butyl analog) | [1] |
| Hazard Pictogram | GHS07 (Exclamation Mark) | [2][6] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315, H319, H335 | [1] |
| Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | [1][4] |
Part 3: Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][7]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.
-
Solid Waste: Collect all contaminated disposable materials, including gloves, pipette tips, weighing papers, and bench paper, in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[5]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled liquid hazardous waste container.[5]
-
Sharps Waste: Any contaminated needles or sharp implements must be placed in a designated sharps container.
Expert Insight: Do not mix this waste stream with other chemical wastes, particularly strong oxidizing agents, acids, or bases, unless compatibility has been explicitly verified.[8] Quinoline derivatives can have complex reactivity, and inadvertent mixing is a primary cause of laboratory incidents.
Step 2: Container Selection and Management
The integrity of the waste container is essential for safe storage and transport.
-
Compatibility: Use containers made of chemically resistant material (e.g., high-density polyethylene, glass). Avoid metal containers for acidic solutions.[9]
-
Integrity: The original product container is often the best choice for waste, provided it is in good condition.[8] Never use food-grade containers (e.g., jars, bottles) for hazardous waste.[8]
-
Closure: Keep waste containers securely closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.[1][8]
-
Fill Level: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion and prevent splashing during movement.[9]
Step 3: Accurate and Compliant Labeling
Regulatory compliance begins with proper labeling. An improperly labeled container cannot be picked up by a disposal vendor.
-
Required Information: Per EPA regulations, every hazardous waste container must be labeled with:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate specific areas for the temporary storage of hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[8][9][12]
-
Conditions: The area should be well-ventilated, and secondary containment (such as a spill tray) should be used to contain potential leaks. Store waste away from drains and incompatible chemicals.[9]
-
Quantity Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the waste must be moved to the CAA within three days.[8][12]
Step 5: Arranging for Final Disposal
The final disposal of this chemical must be handled by professionals.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will coordinate with a licensed hazardous waste disposal company.
-
Disposal Method: The standard and safest method for compounds of this nature is high-temperature incineration at a permitted hazardous waste facility.[5] This process ensures the complete destruction of the molecule, minimizing its environmental impact.
Part 4: Visualized Disposal Workflow
The following diagram illustrates the decision-making process and physical flow for the proper management of waste generated from this compound.
Caption: Waste Management Flow from Lab Bench to Final Disposal.
Part 5: Emergency Protocol - Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Do not attempt to clean a large spill or a spill you are not trained or equipped to handle. Contact your EHS office immediately.
-
Control and Contain: For minor spills, and only if you are trained to do so, prevent the spill from spreading. Do not allow the material to enter drains or waterways.[1][4]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][13]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department.
This guide provides a comprehensive framework for the safe disposal of this compound. Adherence to these protocols is not just a matter of regulatory compliance; it is a cornerstone of a robust safety culture that protects researchers, the community, and the environment.
References
-
Managing Hazardous Chemical Waste in the Lab. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
4-Hydroxyquinoline-3-carboxylic acid ethyl ester Safety Data Sheets. ChemSrc. [Link]
-
Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA). [Link]
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Navigating the Safe Handling of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential safety protocols and logistical information for 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester (CAS No. 85418-73-1), a quinoline derivative that, like many in its class, requires meticulous handling to ensure personnel safety and experimental integrity. The following procedures are synthesized from established safety data for quinoline compounds and general laboratory best practices, providing a self-validating system for safe operation.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound was not available, data from structurally similar compounds, such as 6-tert-Butyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester, indicate a clear hazard profile.[1] The primary hazards associated with this class of compounds are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
Given these hazards, a thorough risk assessment is the foundational step before any handling of the material. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosolization or dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.[2]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles or a face shield. | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use. | Full-sleeved lab coat, closed-toe shoes, and long pants. | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with an appropriate particulate filter is required. |
| Solution Preparation and Transfers | Tightly fitting safety goggles or a face shield. | Chemical-resistant gloves. Change gloves immediately if contaminated. | Full-sleeved lab coat, closed-toe shoes, and long pants. | All operations should be conducted in a chemical fume hood to minimize vapor inhalation.[1] |
| Accidental Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or suit over a lab coat. | A NIOSH-approved respirator with cartridges effective against organic vapors and particulates is mandatory. |
Standard Operating Procedures for Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Work Area Preparation: All handling of solid this compound should be performed within a certified chemical fume hood to control dust and potential inhalation.[1] The work surface should be covered with absorbent, disposable bench paper.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder. Handle with care to avoid creating dust.
-
Post-Weighing: Clean the weighing area and any utensils used with a damp cloth, which should then be disposed of as hazardous waste.
Dissolution and Use in Reactions
-
Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This should be done in a chemical fume hood.
-
Container Sealing: Ensure that the reaction vessel is securely sealed to prevent the escape of vapors or aerosols.
-
Heating: If the procedure requires heating, use a well-controlled heating mantle and ensure the system is properly vented within the fume hood.
-
Post-Procedure: After the experimental run, decontaminate all glassware and equipment that came into contact with the chemical.
Decontamination and Waste Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, ensuring that hazardous materials do not pose a threat to the wider environment.
Decontamination
-
Glassware and Equipment: All non-disposable items that have been in contact with this compound should be rinsed with an appropriate solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate must be collected as hazardous waste. Following the solvent rinse, wash with soap and water.
-
Work Surfaces: Wipe down the work area within the fume hood with a suitable solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Personal Protective Equipment: Remove and dispose of gloves and any other contaminated disposable PPE in a designated hazardous waste container. Non-disposable PPE should be cleaned according to the manufacturer's instructions.
Waste Disposal
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and excess reagent, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Protocol: All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[3] Do not pour any waste down the drain.[1]
Visualizing Emergency Response: Chemical Spill Workflow
The following diagram outlines the immediate steps to be taken in the event of a spill.
Caption: Workflow for handling a chemical spill.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
BIOFOUNT. Ethyl 6-Ethyl-4-hydroxyquinoline-3-carboxylate. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
